molecular formula C10H4ClFN2S B2557869 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile CAS No. 1628265-17-7

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Cat. No.: B2557869
CAS No.: 1628265-17-7
M. Wt: 238.66
InChI Key: GUVHHPRMBURQQQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H4ClFN2S and its molecular weight is 238.66. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVHHPRMBURQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile CAS 1628265-17-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 1628265-17-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1628265-17-7), a highly functionalized heterocyclic compound of significant interest to the scientific research community. Positioned as a versatile building block, its unique structural combination of a reactive 2-chlorothiazole, a stabilizing 4-(4-fluorophenyl) group, and an electron-withdrawing 5-carbonitrile moiety makes it a valuable intermediate in the synthesis of novel compounds. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, outlines a robust synthetic pathway via the Sandmeyer reaction, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its current and potential applications in medicinal chemistry, agrochemicals, and material science. The insights provided are grounded in established chemical principles and supported by authoritative references to guide laboratory practice and inspire future research endeavors.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in the field of medicinal chemistry.[1][2] Its importance is underscored by its presence in both natural products, such as vitamin B1 (Thiamine), and a multitude of synthetic drugs.[1][2] The thiazole nucleus is a core component in molecules exhibiting a vast array of pharmacological activities, including antimicrobial (sulfathiazole), antiretroviral (ritonavir), antifungal (abafungin), and anti-inflammatory (meloxicam) properties.[1][2][3]

The versatility of the thiazole scaffold stems from its unique electronic properties and its ability to serve as a bioisostere for other aromatic systems, engaging in crucial hydrogen bonding and pi-stacking interactions with biological targets. Consequently, thiazole derivatives are continuously explored for new therapeutic applications, including anticancer, antidiabetic, and antihypertensive agents.[4] this compound emerges from this context as a strategically designed intermediate, offering multiple reaction sites for the construction of complex and biologically active molecules.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1628265-17-7[5][6][7][8][9]
Molecular Formula C₁₀H₄ClFN₂S[5][6][7][8][10]
Molecular Weight 238.67 g/mol [6][8][10][11]
Appearance Yellow to brown solid/powder[5][7][8]
Predicted Boiling Point 426.5 ± 55.0 °C[5][8]
Predicted Density 1.50 ± 0.1 g/cm³[5][8]
Storage Conditions 2-8°C, store under inert gas[8][10][12]
Structural Elucidation

The molecule's structure is precisely defined by its systematic nomenclature and chemical identifiers.[6]

  • IUPAC Name: 2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

  • InChI: 1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H

  • SMILES: C1=CC(=CC=C1C2=C(SC(=N2)Cl)C#N)F

Caption: Chemical structure of this compound.

Influence of Functional Groups on Reactivity

The molecule's reactivity is dictated by its distinct functional groups:

  • 2-Chloro Group: Positioned on an electron-deficient ring, the chlorine atom serves as an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr).[13][14]

  • Thiazole Ring: The inherent electron-withdrawing nature of the nitrogen heteroatom significantly activates the C2 position for nucleophilic attack.[14]

  • 5-Carbonitrile Group: As a powerful electron-withdrawing group, the nitrile moiety further depletes the electron density of the thiazole ring, enhancing the electrophilicity of the C2 carbon and facilitating SₙAr reactions.

  • 4-(4-fluorophenyl) Group: This aromatic substituent provides steric bulk and modulates the overall electronic profile of the molecule. The fluorine atom can influence biological activity and provides an additional spectroscopic handle (¹⁹F NMR) for characterization.

Synthesis and Mechanistic Insights

A robust and logical synthetic strategy is crucial for accessing this key intermediate. A plausible and industrially scalable approach involves a two-step sequence starting from a readily available 2-aminothiazole precursor, culminating in a classic Sandmeyer reaction.

Proposed Synthetic Pathway

The synthesis can be logically divided into the formation of the core heterocyclic structure followed by the strategic introduction of the chloro substituent.

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer Reaction start α-Halo Ketone + Thiourea Derivative precursor 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile (CAS 952753-59-2) start->precursor Condensation diazonium Diazonium Salt Intermediate precursor->diazonium 1. NaNO₂, HCl 0-5 °C product 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile (Target Compound) diazonium->product 2. CuCl

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The precursor, 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 952753-59-2), can be synthesized via the Hantzsch thiazole synthesis.[15] This widely used method involves the condensation of an α-haloketone with a thioamide or thiourea.[15][16]

Step 2: Sandmeyer Reaction for Chlorination

The conversion of the 2-amino group to a 2-chloro group is efficiently achieved through the Sandmeyer reaction.[17][18] This is a cornerstone transformation in aromatic chemistry, providing a reliable method to replace an amino group via its diazonium salt.[19][20][21] The reaction proceeds via a radical-nucleophilic aromatic substitution (SₙAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[18][19]

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and scale.

Objective: To convert 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile to this compound.

Materials:

  • 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization (Formation of Diazonium Salt): a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting 2-aminothiazole (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the mixture to 0-5°C using an ice-salt bath. Causality: Maintaining a low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures, leading to side products and reduced yield.[17] c. Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold deionized water. d. Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5°C. Causality: A slow, controlled addition prevents localized overheating and decomposition of the newly formed diazonium salt.[17] e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the reaction goes to completion.

  • Sandmeyer Reaction (Displacement with Chloride): a. In a separate flask, prepare a solution or slurry of copper(I) chloride (CuCl, catalytic to stoichiometric amount) in concentrated HCl. Cool this mixture to 0-5°C. b. Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring. c. Effervescence (evolution of nitrogen gas) should be observed, indicating the displacement of the diazo group.[17] d. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 1-2 hours or until gas evolution ceases.

  • Workup and Purification: a. Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). b. Combine the organic layers and wash sequentially with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. d. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Chemical Reactivity and Derivatization Potential

The primary value of this compound lies in its utility as a scaffold for further chemical modification. The most significant reaction pathway is the nucleophilic aromatic substitution (SₙAr) at the C2 position, where the chloride is displaced by a variety of nucleophiles.[14]

The high reactivity of the C2 position is a result of the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitrile group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.[13][22] This allows for the efficient synthesis of a diverse library of 2-substituted thiazole derivatives.

Derivatization center 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile amine 2-Amino Derivatives center->amine + R₂NH (Amine) Base, Solvent, Heat thiol 2-Thioether Derivatives center->thiol + RSH (Thiol) Base, Solvent alkoxide 2-Alkoxy/Aryloxy Derivatives center->alkoxide + ROH (Alcohol/Phenol) Base, Solvent

Caption: Key derivatization pathways via nucleophilic substitution.

General Protocol: SₙAr with an Amine

Objective: To synthesize a 2-amino-substituted thiazole derivative.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.1-2.0 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5-2.5 eq).

  • Heat the reaction mixture to a temperature between 80-120°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Applications in Research and Development

The structural features of this compound make it a valuable intermediate across several scientific domains.

  • Medicinal Chemistry: It is an ideal starting point for generating libraries of novel compounds for high-throughput screening.[2][10] The ability to easily introduce diverse amine, thiol, and alcohol functionalities at the C2 position allows for systematic Structure-Activity Relationship (SAR) studies. Derivatives of the thiazole core have demonstrated significant potential as:

    • Antimicrobial and Antifungal Agents: Related structures show activity against various bacteria and fungi.[5]

    • Anticancer Agents: The thiazole ring is present in numerous compounds evaluated for their antitumor and antiproliferative effects.[23][24][25]

    • Anti-inflammatory Drugs: The scaffold is a key component in several anti-inflammatory molecules.[23]

    • Antidiabetic Agents: Thiazole derivatives have been investigated as potential α-amylase inhibitors and antiglycating agents.[26]

  • Agrochemical Research: The established biological activity of the thiazole heterocycle makes this compound a useful building block for the discovery of new fungicides, herbicides, and pesticides.[5][10][23]

  • Material Science: The rigid, aromatic nature of the core structure suggests potential applications in the development of novel organic materials with specific electronic or photophysical properties.[10]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.

  • Hazard Identification: Based on available data, the compound is classified as harmful.[11]

    • Pictogram: GHS07 (Harmful)

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

  • Handling: Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, ideally between 2-8°C and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][10][12]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate characterized by its functional density and predictable reactivity. Its synthesis is achievable through established and scalable chemical transformations. The compound's true potential is realized in its role as a versatile platform for generating diverse molecular architectures via nucleophilic aromatic substitution. For researchers in drug discovery and agrochemical development, this molecule represents a powerful tool for accessing novel chemical space and accelerating the development of next-generation bioactive compounds. Future research will likely continue to exploit its reactivity to build complex libraries and probe new biological targets.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Thiazole Building Block

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its role in the development of novel therapeutics, from antimicrobials to anticancer agents.[2][3][4] Within this important class of heterocycles, 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile has emerged as a particularly valuable intermediate. Its strategic placement of reactive handles—a chloro group susceptible to nucleophilic substitution and a nitrile group that can be further elaborated—makes it a highly sought-after building block in the synthesis of complex pharmaceutical agents, including kinase inhibitors like Dabrafenib.[5][6]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Designed for researchers, chemists, and professionals in drug development, this document will not only detail the step-by-step protocols but also delve into the underlying reaction mechanisms and the rationale behind key experimental choices, ensuring a thorough and practical understanding of its synthesis.

Retrosynthetic Analysis: A Two-Stage Approach to the Target Molecule

A logical retrosynthetic disconnection of the target molecule, this compound, points to a two-stage synthetic strategy. The primary disconnection is at the C2-chloro bond, suggesting a late-stage chlorination of a 2-aminothiazole precursor. This amino group, in turn, can be installed during the formation of the thiazole ring itself.

retrosynthesis target This compound precursor 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile target->precursor Sandmeyer Reaction starting_materials Starting Materials: - 2-Bromo-1-(4-fluorophenyl)ethan-1-one - Malononitrile - Thiourea precursor->starting_materials Hantzsch Thiazole Synthesis or Gewald-type Reaction

Caption: Retrosynthetic analysis of this compound.

This leads to two key transformations that will be explored in detail:

  • Formation of the Thiazole Core: The synthesis of the intermediate, 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile. This is typically achieved through a variation of the Hantzsch thiazole synthesis or a Gewald-type reaction.

  • Conversion of the Amino to the Chloro Group: The transformation of the 2-amino functionality to the desired 2-chloro group, most commonly accomplished via a Sandmeyer reaction.

Part I: Constructing the Thiazole Core: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The initial and crucial phase of the synthesis is the construction of the substituted 2-aminothiazole ring. The Hantzsch thiazole synthesis and its variations provide a robust and widely adopted method for this transformation.[7] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the synthesis will utilize 2-bromo-1-(4-fluorophenyl)ethan-1-one and thiourea.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis is a well-established cascade of nucleophilic attack, cyclization, and dehydration.[7][8]

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon of the α-haloketone (2-bromo-1-(4-fluorophenyl)ethan-1-one).

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbonyl carbon.

  • Dehydration: The final step involves the elimination of a water molecule to form the aromatic thiazole ring.

hantzsch_mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product ketone 2-Bromo-1-(4-fluorophenyl)ethan-1-one intermediate1 Nucleophilic Attack (Thioether formation) ketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Intramolecular Cyclization (Hemiaminal formation) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2-Amino-4-(4-fluorophenyl)thiazole intermediate3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

This protocol is a representative procedure based on established methodologies for Hantzsch-type syntheses.[7][9][10]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Bromo-1-(4-fluorophenyl)ethan-1-one217.0321.7100
Thiourea76.1215.2200
Iodine253.8125.4100
Ethanol-250 mL-
Diethyl Ether-As needed-
Ammonium Hydroxide Solution (concentrated)-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (21.7 g, 100 mmol), thiourea (15.2 g, 200 mmol), iodine (25.4 g, 100 mmol), and ethanol (250 mL).

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether to remove any unreacted starting materials and excess iodine.

  • Carefully pour the reaction mixture into a beaker containing a concentrated ammonium hydroxide solution to neutralize the hydroiodic acid formed during the reaction and to precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol to afford pure 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.[11]

Part II: Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[8][12] This transformation is particularly useful for heterocyclic systems where direct halogenation can be challenging.

Reaction Mechanism: Sandmeyer Reaction

The Sandmeyer reaction proceeds in two distinct stages:

  • Diazotization: The 2-amino group of the thiazole reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HCl) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

  • Chloride Substitution: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) chloride catalyst, the diazonium group is displaced by a chloride ion to yield the final 2-chloro-thiazole product.

sandmeyer_mechanism cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start_material 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start_material->diazotization diazonium_salt Thiazole-2-diazonium salt (Intermediate) diazotization->diazonium_salt substitution Chloride Substitution (CuCl catalyst) diazonium_salt->substitution final_product This compound substitution->final_product

Caption: The two-stage mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

The following protocol is a representative procedure for the Sandmeyer chlorination of a 2-aminothiazole derivative.[8][12]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile219.2421.9100
Sodium Nitrite (NaNO₂)69.007.6110
Hydrochloric Acid (concentrated, 37%)36.46As needed-
Copper(I) Chloride (CuCl)99.0012.9130
Acetonitrile-150 mL-
Ethyl Acetate-As needed-
Aqueous Ammonia Solution (0.1 M)-As needed-

Procedure:

  • In a three-necked flask maintained at 0-5 °C with an ice-salt bath, dissolve 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (21.9 g, 100 mmol) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (12.9 g, 130 mmol) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 15-30 minutes to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with a 0.1 M aqueous ammonia solution and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Summary of Synthesis and Data

StepReaction TypeKey ReagentsTypical Yield (%)
1Hantzsch Synthesis2-Bromo-1-(4-fluorophenyl)ethan-1-one, Thiourea, Iodine70-85
2Sandmeyer Reaction2-Aminothiazole precursor, NaNO₂, HCl, CuCl60-75

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₀H₄ClFN₂S
Molecular Weight238.67 g/mol
AppearanceBrown powder
CAS Number1628265-17-7
Storage2-8°C, under inert gas

Conclusion and Future Perspectives

The synthesis of this compound is a well-defined process rooted in fundamental organic reactions. The two-stage approach, commencing with a Hantzsch-type thiazole formation followed by a Sandmeyer reaction, offers a reliable and scalable route to this valuable intermediate. The versatility of this building block ensures its continued importance in the discovery and development of new chemical entities with therapeutic potential. Future research may focus on the development of more sustainable and efficient catalytic systems for both the thiazole synthesis and the Sandmeyer reaction, potentially utilizing flow chemistry or novel copper catalysts to improve yields and reduce waste.

References

Unlocking a Privileged Scaffold: A Technical Guide to the Drug Discovery Potential of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the landscape of drug discovery. Its presence in a multitude of FDA-approved drugs and biologically active natural products is a testament to its versatile chemical reactivity and its ability to engage in key interactions with a wide array of biological targets. This guide delves into the untapped potential of a specific, highly functionalized thiazole derivative: 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile . We will explore its synthetic utility and project its potential applications in the development of novel therapeutics, grounded in the extensive body of research on analogous structures.

Molecular Architecture and Synthetic Versatility

This compound is a solid chemical compound with the molecular formula C₁₀H₄ClFN₂S.[1][2] Its structure is characterized by a central thiazole ring, substituted with a reactive chlorine atom at the 2-position, a 4-fluorophenyl group at the 4-position, and a cyano (nitrile) group at the 5-position. Each of these functionalities offers a strategic handle for synthetic modification, making this molecule a versatile starting material for the generation of diverse chemical libraries.

The 2-chloro group is an excellent leaving group, susceptible to nucleophilic substitution, which allows for the introduction of a wide variety of functional groups at this position. The 5-carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization.

Proposed Synthetic Workflow: From Core Scaffold to Bioactive Derivatives

The following diagram illustrates a logical workflow for the derivatization of this compound to generate libraries of compounds for biological screening.

G A This compound B Nucleophilic Substitution at C2 (e.g., with amines, thiols, alcohols) A->B C Modification of C5-carbonitrile (e.g., hydrolysis, reduction) A->C D 2-Amino/Thio/Oxy-substituted Derivatives B->D E Thiazole-5-carboxamides/ -carboxylic acids/-amines C->E F Biological Screening (Anticancer, Antimicrobial, etc.) D->F E->F G Lead Compound Identification F->G

Caption: Proposed derivatization and screening workflow.

Potential Therapeutic Applications: A Data-Driven Perspective

The true potential of this compound lies in the biological activities of its derivatives. Based on extensive research into structurally similar thiazole compounds, we can project several promising therapeutic applications.

Anticancer Activity

The thiazole scaffold is a common feature in a number of anticancer agents.[3][4] Derivatives of 2-aminothiazoles, which can be readily synthesized from our core compound, have shown significant antiproliferative effects against various cancer cell lines.[5][6]

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for anticancer thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, the FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core.

G cluster_0 Cancer Cell cluster_1 Signaling Pathway GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR, VEGFR) GF->GFR Binding Kinase_Cascade Intracellular Kinase Cascade (e.g., Ras-Raf-MEK-ERK) GFR->Kinase_Cascade Activation TF Transcription Factors Kinase_Cascade->TF Activation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Upregulation Thiazole_Derivative Thiazole Derivative (Kinase Inhibitor) Thiazole_Derivative->Kinase_Cascade Inhibition

Caption: Hypothesized kinase inhibition pathway.

Table 1: Representative Anticancer Activity of Structurally Related Thiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazole-5-carboxamidesA-549 (Lung)Moderate Activity--INVALID-LINK--
Thiazolo[4,5-d]pyrimidinesLeukemia (CCRF-CEM)Growth Inhibition--INVALID-LINK--
2-Aminothiazole DerivativesK562 (Leukemia)Good Antiproliferative Effects--INVALID-LINK--

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized derivatives on a cancer cell line.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

Derivatives of 2-Chloro-4-(4-fluorophenyl)thiazole have been specifically investigated for their antimicrobial properties.[1] Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans.[1]

Table 2: Representative Antimicrobial Activity of Structurally Related Thiazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Schiff Bases of 2-Chloro-4-(4-fluorophenyl)thiazoleGram-positive & Gram-negative bacteria, FungiSignificant Activity--INVALID-LINK--
2-Hydrazinyl-4-(4-fluorophenyl)thiazolesα-amylase inhibition (related to antidiabetic)IC₅₀ = 5.14 µM--INVALID-LINK--

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

  • Preparation of Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, starting material for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the well-documented biological activities of the thiazole scaffold, provides a strong rationale for its inclusion in drug discovery programs.

Future research should focus on the systematic synthesis and screening of diverse libraries derived from this core structure. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing the most promising lead compounds through the drug development pipeline. The insights and protocols provided in this guide offer a solid foundation for researchers and scientists to embark on this exciting endeavor.

References

The Versatile Virtuoso: A Technical Guide to 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile as a Premier Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of molecular scaffolds available, substituted thiazoles have emerged as "privileged structures" due to their prevalence in a wide array of biologically active compounds. This in-depth technical guide focuses on a particularly valuable and versatile building block: 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile . We will dissect its synthesis, explore its reactivity, and provide detailed, field-proven protocols for its elaboration into more complex heterocyclic systems. This document is intended to serve as a practical resource for researchers, offering not just procedural steps, but also the underlying chemical principles and strategic considerations that drive its application in the synthesis of next-generation functional molecules.

Introduction: The Strategic Importance of the Thiazole Core

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in numerous FDA-approved drugs and natural products. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid scaffold make it an ideal platform for designing molecules that can effectively interact with biological targets. The specific substitution pattern of this compound endows it with a trifecta of reactive sites, making it a powerhouse for synthetic diversification.

  • The C2-Chloro Group: An excellent leaving group, ripe for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

  • The C5-Nitrile Group: A versatile functional handle for the construction of fused heterocyclic rings.

  • The 4-(4-fluorophenyl) Group: The fluorine atom can serve as a metabolic blocker and enhance binding affinity through favorable electrostatic interactions.

This guide will provide a comprehensive exploration of how to strategically leverage these features to construct diverse and complex molecular architectures.

Synthesis of the Core Building Block: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that relies on classical and robust organic transformations. The overall synthetic strategy is depicted below.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction A 4-Fluoroacetophenone D 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile A->D Gewald Reaction B Malononitrile B->D Gewald Reaction C Sulfur C->D Gewald Reaction E 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile F This compound E->F NaNO2, HCl, CuCl

Caption: Synthetic workflow for this compound.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The initial and crucial step is the construction of the substituted aminothiazole ring via the Hantzsch thiazole synthesis, a classic and reliable method for forming this heterocyclic core.[1][2][3][4][5]

Reaction Principle: This reaction is a multi-component condensation between an α-haloketone (or its equivalent), a sulfur source, and a compound containing an activated methylene group adjacent to a nitrile. In this specific case, we employ the Gewald modification, which utilizes elemental sulfur.[6]

Detailed Experimental Protocol:

  • To a stirred solution of 4-fluoroacetophenone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • To this suspension, add triethylamine (2.0 eq) dropwise at room temperature. The reaction is exothermic, and the temperature should be maintained below 40 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum to yield 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile, which can be used in the next step without further purification.

Causality and Self-Validation: The use of triethylamine as a base is critical for the initial Knoevenagel condensation between the ketone and malononitrile. The subsequent reaction with sulfur and cyclization is a self-contained process, and the precipitation of the product upon acidification provides a straightforward and efficient purification method. The identity and purity of the intermediate can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Step 2: Sandmeyer Reaction to Yield this compound

With the aminothiazole in hand, the next transformation introduces the key chloro-substituent at the C2 position via the Sandmeyer reaction.[7][8][9][10]

Reaction Principle: The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) halide.[7][8]

Detailed Experimental Protocol:

  • Suspend 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality and Self-Validation: The low temperature is critical to prevent the premature decomposition of the diazonium salt. The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with a chlorine atom.[7] The purity of the final product should be confirmed by HPLC, and its structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex heterocyclic systems. The following sections detail key transformations and provide exemplary protocols.

Reactivity_Diagram cluster_C2 C2-Chloro Reactivity cluster_C5 C5-Nitrile Reactivity Core This compound A Nucleophilic Substitution Core->A B Suzuki Coupling Core->B C Sonogashira Coupling Core->C D Heck Coupling Core->D E Buchwald-Hartwig Amination Core->E F Thieno[2,3-d]pyrimidines Core->F G Pyrazolo[3,4-d]thiazoles Core->G

Caption: Reactivity map of this compound.

Nucleophilic Aromatic Substitution at the C2-Position

The electron-withdrawing nature of the thiazole ring and the adjacent nitrile group activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr).[11]

Reaction Principle: This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C2 carbon, forming a Meisenheimer-like intermediate, which then expels the chloride ion to restore aromaticity.

Detailed Experimental Protocol for Amination:

  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Quantitative Data Summary (Representative Examples):

NucleophileProductYield (%)
Morpholine2-(Morpholino)-4-(4-fluorophenyl)thiazole-5-carbonitrile85-95
Piperidine2-(Piperidin-1-yl)-4-(4-fluorophenyl)thiazole-5-carbonitrile80-90
Aniline2-(Phenylamino)-4-(4-fluorophenyl)thiazole-5-carbonitrile75-85
Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[12][13][14][15][16][17][18][19][20]

3.2.1. Suzuki-Miyaura Coupling

Reaction Principle: This reaction forms a new carbon-carbon bond between the thiazole core and an organoboron compound, catalyzed by a palladium(0) complex.[15][19][20]

Detailed Experimental Protocol:

  • To a degassed mixture of this compound (1.0 eq), an aryl or vinyl boronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

3.2.2. Sonogashira Coupling

Reaction Principle: This reaction couples the thiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[14][17]

Detailed Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), and a base like triethylamine (2.0 eq).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue.

3.2.3. Heck Coupling

Reaction Principle: The Heck reaction forms a new C-C bond by coupling the thiazole with an alkene.[16][18][21]

Detailed Experimental Protocol:

  • Combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃), and a base (e.g., triethylamine) in a polar aprotic solvent.

  • Heat the mixture under an inert atmosphere.

  • After completion, cool, filter, and purify the product.

3.2.4. Buchwald-Hartwig Amination

Reaction Principle: This reaction is a powerful method for forming C-N bonds, coupling the thiazole with a primary or secondary amine.[6][12][13][22][23]

Detailed Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide), a palladium precursor (e.g., Pd₂(dba)₃), and a bulky electron-rich phosphine ligand (e.g., XPhos or SPhos) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Heat the reaction mixture.

  • Upon completion, quench the reaction and purify the product.

Annulation Reactions of the C5-Nitrile Group

The nitrile group at the C5 position is a key functional group for the construction of fused heterocyclic systems.

3.3.1. Synthesis of Thieno[2,3-d]pyrimidines

Reaction Principle: The Thorpe-Ziegler reaction of the nitrile group with an adjacent activated methylene group can be used to construct the thiophene ring, followed by cyclization to form the pyrimidine ring.[24][25][26][27][28]

Detailed Experimental Protocol:

  • React this compound with a reagent that introduces an active methylene group at the C2 position via nucleophilic substitution (e.g., ethyl thioglycolate).

  • Treat the resulting intermediate with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization (Thorpe-Ziegler reaction), forming a 2-aminothiophene derivative.

  • React the aminothiophene with a suitable one-carbon synthon (e.g., formamide or orthoformates) to construct the fused pyrimidine ring.

3.3.2. Synthesis of Pyrazolo[3,4-d]thiazoles

Reaction Principle: The nitrile group can react with hydrazine derivatives to form a fused pyrazole ring.

Detailed Experimental Protocol:

  • React this compound with hydrazine hydrate in a suitable solvent like ethanol or butanol under reflux. The hydrazine will displace the chloro group and subsequently react with the nitrile to form the fused pyrazole ring.[29][30][31]

Conclusion

This compound is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and versatile platform for the synthesis of a diverse array of complex heterocyclic compounds. The protocols and principles outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block. By understanding the causality behind the experimental choices and adhering to the self-validating nature of these robust reactions, scientists can confidently and efficiently advance their research in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure minimal risk during its handling, use, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Section 1: Compound Identification and Key Properties

This compound is a solid, typically appearing as a brown powder.[3][4] Its molecular structure, featuring a chlorinated thiazole ring, a fluorophenyl group, and a nitrile moiety, is fundamental to its utility in synthesizing novel bioactive compounds but also dictates its hazard profile.[3]

PropertyValueSource
IUPAC Name 2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile[5]
CAS Number 1628265-17-7[3][4][6][7]
Molecular Formula C₁₀H₄ClFN₂S[3][5]
Molecular Weight 238.67 g/mol [1][5]
Appearance Solid, Brown Powder[3][4]
Predicted Boiling Point 426.5 ± 55.0 °C[3]
Predicted Density 1.50 ± 0.1 g/cm³[3]

Section 2: Hazard Assessment and Toxicological Profile

The compound is classified under GHS with a clear warning regarding its potential health effects.[3] While specific, in-depth toxicological studies on this exact molecule are not widely published, its classification necessitates handling it as a hazardous substance. The primary risks are associated with irritation and acute toxicity if ingested.[3]

GHS Classification Data
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Expert Insight: The combination of a chlorinated heterocyclic system and a nitrile group suggests that thermal decomposition could produce toxic gases such as hydrogen cyanide, nitrogen oxides, and hydrogen chloride. Therefore, avoiding high temperatures outside of controlled reactions is critical.

Section 3: Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is mandatory. The hierarchy of controls prioritizes eliminating or reducing hazards at their source.

cluster_0 Hierarchy of Safety Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe PPE (e.g., Gloves, Goggles) (Least Effective) administrative->ppe

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal equipment.

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood . All manipulations, including weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent inhalation of the powdered substance and any potential vapors.[8] The ventilation system should be adequate to maintain airborne concentrations well below any occupational exposure limits.

Administrative Controls
  • Restricted Access: Only trained and authorized personnel should be permitted to handle this compound.

  • Designated Areas: Clearly designate specific areas within the laboratory for the storage and handling of this compound.

  • Safety Data Sheet (SDS) Accessibility: A copy of the SDS must be readily available to all personnel in the work area.[9]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be worn at all times when handling the compound.[3][10]

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.Protects against skin irritation (H315) and absorption.[3][11] Glove suitability and breakthrough times should be verified.[12]
Eye Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk.Protects against serious eye irritation (H319).[3]
Skin/Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact and contamination of personal clothing.[8]
Respiratory Protection Not typically required if work is performed within a certified fume hood. For emergencies or major spills where fume hood use is not possible, a full-face respirator with appropriate cartridges (e.g., combination acid gas/organic vapor) is necessary.[8][9]Protects against respiratory irritation (H335).[3]

Section 4: Standard Operating Protocol for Handling

Adherence to a strict, step-by-step protocol is a self-validating system for ensuring safety.

Protocol: Weighing and Preparing a Solution

  • Preparation: Don all required PPE as specified in Section 3.3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also place a labeled beaker or flask containing the desired solvent and a spatula inside the hood.

  • Weighing: Carefully transfer the solid this compound from its storage container to the weigh boat using the spatula. Avoid creating airborne dust. Close the primary storage container immediately.

  • Transfer: Gently add the weighed solid to the solvent in the beaker. The rationale for adding the solid to the liquid is to minimize splashing of the solvent and prevent static discharge from igniting flammable solvents.

  • Dissolution: Stir the mixture until the solid is fully dissolved. Keep the container covered to the extent possible.

  • Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinse as hazardous waste. Wipe down the work surface of the fume hood.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.

Section 5: Storage and Incompatibility

Proper storage is crucial to maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] One supplier recommends avoiding light.[4]

  • Location: Keep in a designated cabinet for toxic or hazardous materials. Do not store on open benches or shelves.

  • Incompatibilities: While specific reactivity data is limited, avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate exothermic or degradation reactions. The nitrile group can be reactive under certain conditions.[13]

  • Container Material: Use the original manufacturer's container. For bulk storage, carbon steel or stainless steel containers are generally suitable for chlorinated compounds, provided they are kept free of water to prevent acid formation and corrosion.[14][15]

Section 6: Emergency Response and First Aid

Pre-planning is essential for a safe and effective response to any incident.[16] All personnel must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[16]

cluster_spill Chemical Spill Response Workflow spill Spill Occurs assess Assess Hazard (Size, Volatility, Toxicity) spill->assess evacuate Evacuate Area Alert Others Call Emergency Services (911) assess->evacuate Major Spill or Unknown Hazard ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe Minor Spill (Manageable by trained personnel) contain Contain Spill (Use absorbent socks/pads) ppe->contain absorb Absorb/Neutralize (Work outside-in) contain->absorb collect Collect Debris into Labeled Hazardous Waste Container absorb->collect decon Decontaminate Area (Soap and Water) collect->decon report Report Incident to Supervisor/EHS decon->report

Caption: A logical workflow for responding to a chemical spill safely and effectively.

Spill Cleanup Protocol (Minor Spill)

A minor spill is a small quantity (<100 mL of solution or a few grams of solid) that has been successfully contained within a fume hood and does not pose an immediate respiratory hazard.

  • Alert: Alert personnel in the immediate vicinity.[9]

  • Protect: Ensure you are wearing the appropriate PPE (Section 3.3).

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[17] Work from the outside of the spill inward to prevent spreading.[9]

  • Collect: Carefully scoop the absorbed material into a designated, leak-proof container. Label it clearly as "Hazardous Waste: Spill Debris containing this compound".[9][17]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[16] Collect any cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor.

For a major spill (large quantity, outside of containment, or if you feel unsafe), evacuate the area immediately, alert others, and call emergency services.[16][17]

First Aid Measures

Immediate and correct first aid is critical.[18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][18] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8][18] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[10] Call a poison control center or seek immediate medical attention.[3]

Section 7: Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Collection: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a clearly labeled, sealed, and leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Method: The recommended disposal method is through a licensed chemical waste management company.[11] The preferred technique for chlorinated and nitrile-containing compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic flue gases.[19][20] Never discharge this chemical or its waste into the sewer system or general trash.[20]

References

Methodological & Application

Protocol for the Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile via a Two-Step Hantzsch-Sandmeyer Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile, a heterocyclic compound of interest for pharmaceutical and medicinal chemistry research. Thiazole derivatives are known to exhibit a wide range of biological activities, and the targeted substitution pattern of this molecule makes it a valuable scaffold for drug discovery programs.[1][2] This protocol details a robust and logical two-step synthetic route, beginning with the classic Hantzsch thiazole synthesis to generate a 2-amino-thiazole intermediate, followed by a Sandmeyer-type reaction to install the 2-chloro substituent. The narrative explains the causality behind experimental choices, provides detailed step-by-step instructions, and includes guidance for characterization and safety.

Introduction and Scientific Rationale

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing this heterocyclic system.[2][4] It classically involves the condensation of an α-haloketone with a thioamide.[5][6]

Direct synthesis of a 2-chlorothiazole via the Hantzsch method is not straightforward. A more reliable and field-proven strategy involves the synthesis of a 2-aminothiazole precursor, which can then be efficiently converted to the desired 2-chloro derivative. This application note, therefore, outlines a two-part protocol:

  • Part A: Hantzsch Thiazole Synthesis of 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile from an α-halo-β-ketonitrile and thiourea.

  • Part B: Diazotization and Chlorination (Sandmeyer-type Reaction) of the 2-aminothiazole intermediate to yield the final product.

This approach offers high yields and utilizes readily accessible starting materials, making it a practical and scalable method for research laboratories.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, each with its own work-up and purification, followed by final characterization.

G cluster_0 Part A: Hantzsch Synthesis cluster_1 Part B: Sandmeyer-Type Reaction A Starting Materials: 2-bromo-3-(4-fluorophenyl)-3-oxopropanenitrile + Thiourea B Hantzsch Reaction (Reflux in Ethanol) A->B Condensation C Work-up & Purification (Precipitation & Recrystallization) B->C Reaction complete D Intermediate: 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile C->D Isolation E Diazotization (NaNO₂, HCl, 0-5 °C) D->E Proceed to Part B F Chlorination (CuCl) E->F Diazonium salt formation G Work-up & Purification (Extraction & Chromatography) F->G Substitution H Final Product: This compound G->H Isolation I Final Characterization (NMR, MS, IR, M.P.) H->I

Caption: Overall experimental workflow for the two-step synthesis.

Part A: Hantzsch Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

Mechanism and Rationale

The Hantzsch synthesis proceeds via the reaction of an α-haloketone (or a functional equivalent like an α-halo-β-ketonitrile) with a thioamide.[1][4] In this protocol, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[7] Using ethanol as a solvent is standard as it effectively dissolves the reactants and is suitable for reflux conditions.[2]

G Reactants α-Halo-β-ketonitrile + Thiourea Step1 S-Alkylation (SN2 Attack) Reactants->Step1 Nucleophilic attack Intermediate Thiouronium Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 N attacks C=O Cyclic_Intermediate Thiazoline Intermediate Step2->Cyclic_Intermediate Step3 Dehydration (-H₂O) Cyclic_Intermediate->Step3 Elimination Product 2-Aminothiazole Product Step3->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (10 mmol scale)Notes
2-bromo-3-(4-fluorophenyl)-3-oxopropanenitrile477761-91-4254.042.54 g (10.0 mmol, 1.0 eq)Lachrymator. Handle in a fume hood.
Thiourea62-56-676.120.84 g (11.0 mmol, 1.1 eq)Use a slight excess.
Absolute Ethanol (EtOH)64-17-546.0750 mLReagent grade.
Deionized Water7732-18-518.02~200 mLFor precipitation and washing.
Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-(4-fluorophenyl)-3-oxopropanenitrile (1.0 eq, 10.0 mmol, 2.54 g).

  • Reagent Addition: Add absolute ethanol (50 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add thiourea (1.1 eq, 11.0 mmol, 0.84 g).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexane). The reaction is typically complete within 2-4 hours.

  • Work-up (Precipitation): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring. A yellow to off-white precipitate of the product should form.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 25 mL) to remove any residual salts.

  • Purification: The crude product is often of sufficient purity for the next step. If required, recrystallize the solid from an appropriate solvent system like ethanol/water to obtain 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile as a purified solid.[8]

  • Drying and Characterization: Dry the purified solid under vacuum. Determine the mass and calculate the percent yield. Characterize the intermediate using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before proceeding.

Part B: Synthesis of this compound

Principle and Rationale

The conversion of the 2-amino group to a 2-chloro group is achieved via a Sandmeyer-type reaction. This process involves two critical stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. Low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Substitution: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a chloride ion.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (5 mmol scale)Notes
2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile952753-59-2219.241.10 g (5.0 mmol, 1.0 eq)From Part A.
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~5 mLCorrosive. Handle with extreme care.
Sodium Nitrite (NaNO₂)7632-00-069.000.38 g (5.5 mmol, 1.1 eq)Prepare a fresh aqueous solution.
Copper(I) Chloride (CuCl)7758-89-699.000.54 g (5.5 mmol, 1.1 eq)
Dichloromethane (DCM)75-09-284.93~100 mLFor extraction.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated solutionFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gFor drying organic layer.
Detailed Experimental Protocol
  • Diazotization:

    • In a 100 mL three-necked flask equipped with a magnetic stir bar and a thermometer, suspend the 2-aminothiazole intermediate (1.0 eq, 5.0 mmol, 1.10 g) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq, 5.5 mmol, 0.38 g) in water (3 mL) and add this solution dropwise to the cooled suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Preparation of CuCl Solution:

    • In a separate 100 mL beaker, dissolve copper(I) chloride (1.1 eq, 5.5 mmol, 0.54 g) in concentrated HCl (2.5 mL). Cool this solution to 0-5 °C in an ice bath.

  • Chlorination (Sandmeyer Reaction):

    • Slowly add the cold diazonium salt solution from step 1 to the cold CuCl solution from step 2 with vigorous stirring.

    • Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Extraction:

    • Extract the reaction mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize excess acid, and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure this compound.[9]

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination to confirm its structure and purity.

Safety and Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • α-haloketones (and their nitrile equivalents) are potent lachrymators and irritants. Avoid inhalation and skin contact.

    • Concentrated acids (HCl) are highly corrosive. Handle with extreme care.

    • Sodium nitrite is an oxidizer and is toxic. Avoid contact with acids, as it can release toxic nitrogen oxide gases.

    • Dichloromethane is a volatile and suspected carcinogen.

References

Application Notes and Protocols: Leveraging 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse pharmacological activities.[1][2] Thiazole derivatives have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] Their mechanism of action can be varied, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase, while others may disrupt cell membrane integrity.[1] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile as a versatile starting material for the synthesis of novel antimicrobial agents. We present two strategic synthetic pathways, detailed experimental protocols, and methodologies for the subsequent antimicrobial evaluation of the synthesized compounds. The rationale behind the synthetic design is to leverage the reactivity of the 2-chloro and 5-carbonitrile functionalities to introduce pharmacophores known to contribute to antimicrobial efficacy, such as Schiff bases and hydrazide-hydrazones.

Strategic Synthetic Pathways

The chemical structure of this compound offers two primary reactive sites for derivatization: the electrophilic carbon at the 2-position bearing a chloro leaving group, and the carbon of the nitrile group at the 5-position. This allows for a modular approach to the synthesis of a library of potential antimicrobial compounds.

G A This compound B Pathway 1: Schiff Base Synthesis A->B Amination C Pathway 2: Hydrazide-Hydrazone Synthesis A->C Hydrazinolysis D 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate 1) B->D F 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate 2a) C->F E Schiff Base Derivatives (Final Products) D->E Condensation with Aldehydes G 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbohydrazide (Intermediate 2b) F->G Nitrile Hydrolysis H Hydrazide-Hydrazone Derivatives (Final Products) G->H Condensation with Aldehydes

Figure 1: Proposed synthetic strategies for the derivatization of this compound.

Pathway 1: Synthesis of Thiazole-Based Schiff Bases

Rationale: Schiff bases (imines) are a class of organic compounds characterized by a carbon-nitrogen double bond. They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The imine bond is often crucial for their biological activity, potentially through chelation with metal ions or interaction with active sites of enzymes. By converting the 2-chloro group of the starting material to an amino group, we create a nucleophilic center that can readily react with various aldehydes to form a library of Schiff base derivatives.

Step 1.1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate 1)

The conversion of a 2-chlorothiazole to a 2-aminothiazole is a critical step. While various methods exist, a common approach involves nucleophilic substitution with an amine source. For this protocol, we propose a reaction with a suitable amine in a polar aprotic solvent.

Protocol:

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add a suitable aminating agent such as ammonia in a sealed tube or an appropriate amine source (e.g., a protected amine followed by deprotection).

  • The reaction mixture is heated at a temperature ranging from 80-120 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by stabilizing the transition state. Heating is necessary to overcome the activation energy of the reaction. The choice of the aminating agent is crucial and may require optimization.

Step 1.2: Synthesis of Schiff Base Derivatives

The synthesized 2-aminothiazole intermediate can be readily condensed with a variety of aromatic or heteroaromatic aldehydes to yield the target Schiff bases.

Protocol:

  • In a round-bottom flask, dissolve 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.0 eq) in absolute ethanol.

  • To this solution, add the desired substituted aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the pure Schiff base derivative.

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the thiazole. The removal of water, formed as a byproduct, drives the reaction to completion.

Pathway 2: Synthesis of Thiazole-Based Hydrazide-Hydrazones

Rationale: Hydrazide-hydrazone derivatives are another class of compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. This pathway involves the initial conversion of the 2-chloro group to a hydrazinyl group, followed by modification of the nitrile at the 5-position to a carbohydrazide, and finally condensation with aldehydes.

Step 2.1: Synthesis of 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate 2a)

Nucleophilic substitution of the 2-chloro group with hydrazine hydrate provides the key 2-hydrazinyl intermediate.

Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 eq).

  • The reaction mixture is refluxed for several hours, with monitoring by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration, washed with water, and dried to give 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbonitrile.

Causality: Hydrazine is a strong nucleophile that readily displaces the chloride at the 2-position of the thiazole ring. The use of excess hydrazine drives the reaction to completion.

Step 2.2: Synthesis of 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbohydrazide (Intermediate 2b)

The conversion of the nitrile group to a carbohydrazide can be achieved through a multi-step process, typically involving hydrolysis to a carboxylic acid or ester followed by reaction with hydrazine. A more direct approach, though potentially requiring optimization, would be the direct reaction of the nitrile with hydrazine. For this guide, we will outline the more established two-step approach.

Protocol:

  • Hydrolysis of the Nitrile: The nitrile group of Intermediate 2a can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, refluxing with a mixture of concentrated sulfuric acid and water, followed by neutralization.

  • Esterification: The resulting carboxylic acid can be converted to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

  • Hydrazinolysis of the Ester: The ester is then refluxed with an excess of hydrazine hydrate in ethanol to yield the desired 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbohydrazide.

Causality: Each step in this sequence is a standard organic transformation. The initial hydrolysis breaks the carbon-nitrogen triple bond of the nitrile. Esterification provides a more reactive intermediate for the final nucleophilic acyl substitution by hydrazine to form the stable carbohydrazide.

Step 2.3: Synthesis of Hydrazide-Hydrazone Derivatives

The final step involves the condensation of the carbohydrazide with various aldehydes.

Protocol:

  • Dissolve 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbohydrazide (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add the desired aldehyde (1.1 eq) to the solution.

  • The mixture is heated to reflux for a period of 2-8 hours, with TLC monitoring.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hydrazone through a condensation reaction.

Characterization of Synthesized Compounds

All synthesized intermediates and final products should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

Technique Purpose
Thin Layer Chromatography (TLC) To monitor reaction progress and assess purity.
Melting Point To determine the purity of solid compounds.
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., C=N, N-H, C=O).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.

Antimicrobial Evaluation: Protocols and Data Interpretation

The newly synthesized thiazole derivatives should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standardized methods should be employed to ensure the reproducibility and comparability of the results.

Agar Disk Diffusion Method (Qualitative Screening)

This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[4][5][6][7][8]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Inoculation of Agar Plates: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar plates.

  • Application of Test Compounds: Impregnate sterile filter paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disc.

Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater activity.

Broth Microdilution Method (Quantitative - Minimum Inhibitory Concentration, MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13]

Protocol:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: The MIC values should be tabulated for each compound against each tested microorganism.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
Compound 1a
Compound 1b
Compound 2a
Compound 2b
Reference Drug

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel thiazole-based antimicrobial agents. The synthetic pathways outlined in this application note, leading to the formation of Schiff bases and hydrazide-hydrazones, provide a robust framework for the generation of diverse chemical libraries for antimicrobial screening. The detailed protocols for synthesis, characterization, and antimicrobial evaluation will enable researchers to efficiently explore the potential of this scaffold in the ongoing search for new and effective treatments for infectious diseases. The structure-activity relationship (SAR) studies of the synthesized compounds will provide valuable insights for the design of more potent and selective antimicrobial agents.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel Antifungal Agents from a 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating prevalence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. Thiazole-containing compounds have been identified as a promising class of antifungal agents, largely due to their ability to disrupt essential fungal cellular processes.[1][2][3] This document provides a comprehensive guide for the synthesis, purification, characterization, and antifungal evaluation of novel compounds derived from 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. We present two robust synthetic pathways for the derivatization of this core scaffold: the synthesis of Schiff bases and the preparation of chalcones. Detailed, step-by-step protocols for these syntheses are provided, alongside methodologies for in vitro antifungal activity screening using standardized broth microdilution techniques to determine Minimum Inhibitory Concentration (MIC) values. This guide is intended to equip researchers in medicinal chemistry and drug discovery with the necessary protocols and scientific rationale to explore this promising area of antifungal development.

Introduction: The Thiazole Scaffold as a Privileged Structure in Antifungal Research

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antifungal properties against clinically significant pathogens such as Candida and Cryptococcus species.[1][4] The antifungal mechanism of many thiazole derivatives is analogous to that of established azole antifungals, involving the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5] By inhibiting this pathway, thiazole derivatives disrupt membrane integrity, leading to fungal cell death.[5]

The starting material, this compound, serves as a versatile synthon for the development of novel antifungal candidates.[6] The chloro-substituent at the 2-position is an excellent leaving group, amenable to nucleophilic substitution, while the carbonitrile and the fluorophenyl ring offer opportunities for further structural modifications to modulate antifungal activity and pharmacokinetic properties. This guide will focus on leveraging the reactivity of the 2-chloro position to introduce new functionalities and generate libraries of novel thiazole derivatives for antifungal screening.

Safety & Handling of Reagents

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. The following are key safety considerations for the starting material and common reagents used in the described protocols.

ReagentCAS NumberKey HazardsRecommended Precautions
This compound 1628265-17-7Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[7]Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Use in a well-ventilated area.[7][8]
Hydrazine Hydrate 7803-57-8Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage, May cause cancer.Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, lab coat, and eye protection.
Various Aldehydes VariesIrritants, sensitizers, flammable.Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Keep away from ignition sources.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage.Wear appropriate PPE. Handle with care to avoid contact.
Ethanol 64-17-5Highly flammable liquid and vapor.Keep away from heat, sparks, and open flames. Store in a well-ventilated area.
Glacial Acetic Acid 64-19-7Flammable liquid and vapor, Causes severe skin burns and eye damage.Handle in a fume hood. Wear appropriate PPE.

General Laboratory Safety:

  • Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and gloves.[9][10][11]

  • All reactions should be performed in a well-ventilated chemical fume hood.[8][9]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Synthetic Pathways and Experimental Protocols

This section details the synthetic procedures for generating two classes of antifungal derivatives from this compound: Schiff bases and chalcones. The overall workflow is depicted below.

G A 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile B Step 1: Nucleophilic Substitution (Hydrazine Hydrate) A->B Reagent: Hydrazine Hydrate C 2-Hydrazinyl-4-(4-fluorophenyl) thiazole-5-carbonitrile (Intermediate) B->C D Step 2a: Schiff Base Formation (Substituted Aldehydes) C->D Reagents: Substituted Aldehydes, Glacial Acetic Acid (cat.) F Step 2b: Chalcone Synthesis (Acetophenone derivative) C->F Reagents: Substituted Acetophenones, Base (e.g., NaOH) E Thiazole-based Schiff Bases (Final Compounds) D->E H Purification & Characterization (e.g., Recrystallization, NMR, MS) E->H G Thiazole-based Chalcones (Final Compounds) F->G G->H I Antifungal Activity Screening (MIC Determination) H->I

Caption: Synthetic workflow for the preparation of antifungal thiazole derivatives.

Protocol 1: Synthesis of 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate)

Rationale: The initial step involves the nucleophilic substitution of the chlorine atom at the C2 position of the thiazole ring with hydrazine. Hydrazine is a potent nucleophile, and this reaction proceeds efficiently to yield the key hydrazinyl intermediate, which is the precursor for both Schiff base and chalcone synthesis.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

  • To this solution, add 20 mmol of hydrazine hydrate dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl acetate:Hexane 1:1).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

  • A solid precipitate will form. Stir the suspension for 15 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water (3 x 20 mL).

  • Dry the product under vacuum to yield 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbonitrile. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2a: Synthesis of Thiazole-based Schiff Bases

Rationale: Schiff bases are synthesized by the condensation reaction between the primary amino group of the hydrazinyl intermediate and the carbonyl group of an aldehyde.[12][13][14][15] This reaction is typically catalyzed by a small amount of acid.[16] The formation of the imine (C=N) bond extends the conjugation of the system and introduces diverse substituents from the aldehyde, which can significantly influence the antifungal activity.

Materials:

  • 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbonitrile (from Protocol 1)

  • Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5 mmol of 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbonitrile in 20 mL of ethanol.

  • Add 5 mmol of the desired substituted aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will often precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final Schiff base product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2b: Synthesis of Thiazole-based Chalcones

Rationale: Chalcones are α,β-unsaturated ketones that form a core scaffold in many biologically active compounds.[17][18][19][20][21] They are synthesized via a Claisen-Schmidt condensation between an acetophenone derivative and an aldehyde. In this protocol, the amino group of the thiazole intermediate will first be converted to an acetyl derivative, which then reacts with an aldehyde to form the chalcone.

Materials:

  • 2-Hydrazinyl-4-(4-fluorophenyl)thiazole-5-carbonitrile (from Protocol 1)

  • Acetyl chloride or Acetic anhydride

  • Pyridine

  • Substituted aromatic aldehydes

  • Ethanol

  • Sodium hydroxide solution (10%)

Procedure:

  • Part A: Acetylation of the Hydrazinyl Intermediate

    • Dissolve 5 mmol of the hydrazinyl intermediate in 15 mL of pyridine in a flask cooled in an ice bath.

    • Slowly add 5.5 mmol of acetyl chloride dropwise.

    • Stir the reaction at room temperature for 2 hours.

    • Pour the mixture into ice water to precipitate the acetylated product.

    • Filter, wash with water, and dry the solid.

  • Part B: Claisen-Schmidt Condensation

    • Dissolve 4 mmol of the acetylated thiazole derivative and 4 mmol of a selected aromatic aldehyde in 20 mL of ethanol.

    • Cool the mixture in an ice bath and slowly add 5 mL of 10% aqueous sodium hydroxide solution dropwise, keeping the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash thoroughly with water until neutral, and dry.

    • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

    • Characterize the final product by spectroscopic methods.

Protocol for In Vitro Antifungal Activity Screening

The antifungal efficacy of the newly synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This protocol is based on the broth microdilution method, a standardized technique for antifungal susceptibility testing.[22][23][24][25][26]

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare fungal inoculum (e.g., Candida albicans) and adjust to 0.5 McFarland standard E Inoculate wells with adjusted fungal suspension A->E B Prepare serial dilutions of synthesized compounds (and control drug, e.g., Fluconazole) D Add compound dilutions to respective wells B->D C Dispense RPMI-1640 broth into 96-well microtiter plate C->D D->E F Incubate plate at 35-37°C for 24-48 hours E->F G Visually or spectrophotometrically read the plate for growth F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Synthesized thiazole derivatives

  • Fluconazole (or other appropriate positive control antifungal)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Compounds:

    • Prepare stock solutions of the synthesized compounds and fluconazole in DMSO (e.g., at 10 mg/mL).

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Assay Setup:

    • Dispense 100 µL of the appropriate compound dilution into the wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include the following controls on each plate:

      • Positive Control: Wells containing the positive control drug (fluconazole) and the fungal inoculum.

      • Growth Control: Wells containing only RPMI-1640 medium and the fungal inoculum (no compound).

      • Sterility Control: Wells containing only RPMI-1640 medium.

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 24 to 48 hours.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth compared to the growth control well.

    • Alternatively, the plate can be read with a microplate reader at a suitable wavelength (e.g., 530 nm) to quantify growth inhibition.

Data Interpretation and Expected Results

The antifungal activity of the synthesized compounds is expressed as their MIC values. A lower MIC value indicates higher potency. The results should be tabulated for clear comparison.

Example Data Table:

Compound IDR-group (from Aldehyde)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformans
SCHIFF-01 4-Chloro1632
SCHIFF-02 4-Methoxy816
SCHIFF-03 3-Nitro3264
CHAL-01 4-Chloro48
CHAL-02 4-Methoxy24
Fluconazole (Control)84

Interpretation:

  • In this hypothetical example, chalcone derivatives demonstrate lower MIC values than the corresponding Schiff bases, suggesting greater potency.

  • The presence of an electron-donating group (4-Methoxy) appears to enhance antifungal activity in both series compared to an electron-withdrawing group (4-Chloro).

  • Compounds CHAL-01 and CHAL-02 show promising activity, with CHAL-02 being more potent than the standard drug fluconazole against both tested strains. These results would warrant further investigation, including cytotoxicity studies against mammalian cell lines to determine selectivity.[2][4][27]

Conclusion

This application note provides a detailed and actionable framework for the synthesis and evaluation of novel antifungal compounds derived from this compound. The protocols for synthesizing Schiff bases and chalcones offer versatile pathways to a wide range of derivatives. The standardized in vitro screening methodology ensures the generation of reliable and comparable data on antifungal potency. By following these guidelines, researchers can effectively explore the chemical space around the thiazole scaffold, contributing to the critical search for new and effective antifungal therapies.

References

Investigating the Anticancer Potential of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Thiazole Derivative in Oncology

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic effects.[1][2] In oncology, thiazole-containing molecules have emerged as potent agents that can modulate critical pathways involved in cancer progression.[3][4] Clinically approved drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib validate the therapeutic potential of this heterocyclic motif.[1][2]

This document provides a detailed guide for investigating the anticancer properties of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS: 1628265-17-7), a specific derivative that, while being a valuable building block for bioactive compounds, remains largely uncharacterized in the context of cancer research.[5][6][7] Its structural features, including the electrophilic chloro and nitrile groups and the fluorophenyl moiety, suggest a potential for interaction with various biological targets.[5] These application notes and protocols are designed to provide a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential.

Hypothesized Mechanism of Action: A Multi-Targeted Approach

Based on extensive research into the broader class of thiazole derivatives, this compound may exert its anticancer effects through several key mechanisms.[3][8] Thiazoles are known to inhibit protein kinases, disrupt microtubule dynamics, induce apoptosis, and interfere with critical signaling pathways such as PI3K/Akt/mTOR.[3] The presence of a chlorine atom can also contribute to its cytotoxic effects.[4]

A primary line of investigation should focus on the induction of apoptosis, a common mechanism for thiazole-based anticancer agents.[8] This could be mediated by the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade.[8][9]

Visualizing the Potential Signaling Cascade

The following diagram illustrates a hypothesized signaling pathway through which this compound might induce apoptosis in cancer cells.

Anticipated_Apoptotic_Pathway Compound 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway initiated by the target compound.

Experimental Protocols: A Step-by-Step Investigative Workflow

The following protocols provide a comprehensive framework for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assessment using Resazurin Assay

This assay quantitatively measures cell viability by assessing the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.

Materials:

  • This compound (MW: 238.67 g/mol )[10]

  • DMSO (cell culture grade)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain working concentrations.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Parameter Description
Cell Lines Panel of cancer and non-cancerous cells
Compound Conc. 0.1, 1, 5, 10, 25, 50, 100 µM
Incubation Time 48 and 72 hours
Readout Fluorescence (Ex/Em: 560/590 nm)
Primary Metric IC₅₀ (Half-maximal inhibitory concentration)
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize the compound's anticancer activity.

Experimental_Workflow Start Start: Novel Thiazole Compound CellViability Protocol 1: Cell Viability Assay (IC50 Determination) Start->CellViability ApoptosisAssay Protocol 2: Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay Use IC50 MechanismStudy Protocol 3: Mechanism of Action Study (Western Blot for Bcl-2, Bax, Caspase-3) ApoptosisAssay->MechanismStudy Confirm Apoptosis Conclusion Conclusion: Elucidation of Anticancer Potential and Mechanism MechanismStudy->Conclusion

Caption: Logical workflow for the in vitro evaluation of the compound.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the compound as in Protocol 2. Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control (β-actin).

Target Protein Expected Change with Treatment Rationale
Bcl-2 DecreaseInhibition of anti-apoptotic protein
Bax IncreaseActivation of pro-apoptotic protein
Cleaved Caspase-3 IncreaseActivation of executioner caspase

Application Notes and Troubleshooting

  • Solubility: this compound is expected to be soluble in DMSO. Ensure the final DMSO concentration in cell culture media does not exceed 0.5% to avoid solvent-induced toxicity.

  • Selectivity: It is crucial to test the compound on a non-cancerous cell line to assess its cancer-specific cytotoxicity. A favorable therapeutic window is indicated by a significantly higher IC₅₀ in normal cells compared to cancer cells.

  • Mechanism of Action: The proposed protocols focus on apoptosis. If apoptosis is not observed, consider investigating other potential mechanisms of cell death (e.g., necrosis, autophagy) or cytostatic effects (e.g., cell cycle arrest). The broad activity of thiazole derivatives suggests that kinase inhibition profiling could also be a valuable next step.[8]

Conclusion

This compound represents a promising, yet underexplored, candidate for anticancer drug discovery. Its chemical structure aligns with a class of compounds known for their potent and diverse biological activities.[1][3] The protocols and application notes provided here offer a structured and scientifically rigorous approach to systematically evaluate its efficacy and elucidate its mechanism of action, paving the way for potential further development.

References

Application Notes and Protocols for Developing Novel Anti-inflammatory Agents using 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a multitude of chronic diseases when dysregulated.[1][2] Conditions such as rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders are all characterized by aberrant inflammatory responses.[3] The molecular underpinnings of inflammation are complex, involving a symphony of cellular players, signaling molecules, and genetic regulation. Central to this intricate network are signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which orchestrate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6][7]

While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often associated with significant adverse effects. This highlights a critical unmet need for novel, targeted anti-inflammatory agents with improved efficacy and safety profiles. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] This application note focuses on 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile , a specific thiazole derivative, as a candidate for the development of a novel anti-inflammatory agent. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate its anti-inflammatory potential, from initial in vitro screening to in vivo validation.

Compound Profile: this compound

Property Value Source
IUPAC Name This compoundPubChem
Molecular Formula C10H4ClFN2SPubChem[10]
Molecular Weight 250.67 g/mol PubChem[10]
Structure (Image of the chemical structure would be placed here in a full document)
Storage 2-8°C, under inert gasMySkinRecipes[11]
Primary Use Pharmaceutical research and synthesis of bioactive compoundsMySkinRecipes[11]

While specific anti-inflammatory data for this exact compound is nascent, its structural motifs, particularly the thiazole ring, are present in numerous compounds with demonstrated anti-inflammatory activity.[7][8][9] The protocols outlined below are designed to systematically investigate its efficacy and elucidate its mechanism of action.

Investigational Workflow for Anti-inflammatory Activity

A logical and staged approach is crucial for the efficient evaluation of a novel compound. The following workflow is recommended:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Cytotoxicity Assessment (MTT/XTT Assay) B LPS-Stimulated Macrophage Model A->B Determine non-toxic concentration range C Nitric Oxide (NO) Production Assay (Griess Assay) B->C Assess primary anti-inflammatory marker D Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) B->D Measure key cytokine inhibition E Western Blot Analysis of NF-κB and MAPK Pathways D->E Investigate upstream signaling pathways F Quantitative PCR (qPCR) for Pro-inflammatory Gene Expression E->F Confirm transcriptional level regulation G Acute Inflammation Model (Carrageenan-induced Paw Edema) F->G Validate efficacy in localized inflammation H Systemic Inflammation Model (LPS-induced Endotoxemia) G->H Assess systemic anti-inflammatory effects

Caption: A stepwise workflow for evaluating the anti-inflammatory potential of a novel compound.

Part 1: In Vitro Screening Protocols

The initial phase of screening aims to establish the anti-inflammatory activity of this compound in a cellular model of inflammation and to determine its therapeutic window. The lipopolysaccharide (LPS)-stimulated macrophage model is a robust and widely used system for this purpose, as LPS, a component of Gram-negative bacteria, potently activates inflammatory pathways in these cells.[1][3][12][13][14]

Protocol 1.1: Cell Viability Assay (MTT/XTT)

Rationale: Before assessing anti-inflammatory effects, it is crucial to determine the concentrations of the test compound that are non-toxic to the cells. A reduction in inflammatory markers could be due to cell death rather than a specific inhibitory effect. The MTT and XTT assays are colorimetric methods that measure cellular metabolic activity, which is proportional to the number of viable cells.[15][16][17][18]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24 hours.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15][18] Then, add 100 µL of solubilization solution and incubate overnight.

    • For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm for MTT or 450-500 nm for XTT using a microplate reader.[16][17]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[1] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[20][21][22][23]

Materials:

  • Supernatants from LPS-stimulated and compound-treated cells (from Protocol 1.3)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow the cell seeding and compound treatment steps as described in the subsequent protocol for cytokine analysis (Protocol 1.3), as the supernatant can be used for both assays.

  • Sample Collection: After the 24-hour incubation with LPS and the test compound, carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess reagent.[23]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[19][23]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central mediators of the inflammatory response.[24] Measuring the levels of these cytokines in the supernatant of LPS-stimulated macrophages provides a direct assessment of the compound's anti-inflammatory effect. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[25][26][27][28][29]

Materials:

  • RAW 264.7 cells and culture reagents

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C if not used immediately.[29]

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to antibody-coated plates.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.[26]

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve and express the results as a percentage of the LPS-only control.

Part 2: Elucidating the Mechanism of Action

Once in vitro efficacy is established, the next critical step is to understand how the compound exerts its anti-inflammatory effects. This involves investigating its impact on the key intracellular signaling pathways that control inflammation.

Signaling Pathways in Inflammation

Two of the most critical pro-inflammatory signaling cascades are the NF-κB and MAPK pathways.[4][5][6]

  • NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[30] Inflammatory stimuli, like LPS, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[24][31][32]

NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Degrades, releasing NF-κB IkBa->IkBa_p NFkB_active Active NF-κB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Gene Translocates & Binds DNA Nucleus Nucleus Compound 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile Compound->IKK Potential Inhibition Point

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

  • MAPK Pathway: The MAPK family includes kinases like p38, JNK, and ERK.[5][6] These are activated by phosphorylation in response to inflammatory stimuli and regulate the activity of various transcription factors, contributing to the inflammatory response.[33]

A detailed protocol for Western Blot analysis would be included here to assess the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65 subunit of NF-κB, p38, JNK, ERK) in response to LPS and the test compound.

Part 3: In Vivo Validation

Positive in vitro results must be validated in a living organism to assess the compound's efficacy, pharmacokinetics, and potential toxicity in a more complex biological system.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and widely used model of acute, localized inflammation.[2][34][35] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential in vivo.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • This compound formulated for oral or intraperitoneal administration

  • Reference drug (e.g., Diclofenac or Indomethacin)

  • Plebthysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (e.g., Vehicle Control, Reference Drug, Test Compound at various doses).

  • Compound Administration: Administer the test compound or reference drug to the respective groups (typically 1 hour before carrageenan injection for oral administration).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 3.2: LPS-Induced Systemic Inflammation in Mice

Rationale: This model mimics the systemic inflammatory response seen in sepsis.[36] Administration of LPS leads to a rapid and robust release of pro-inflammatory cytokines into the bloodstream.[36][37] This model is excellent for evaluating a compound's ability to suppress systemic cytokine production.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS)

  • Test compound and reference drug (e.g., Dexamethasone)

  • Materials for blood collection (e.g., cardiac puncture under anesthesia)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Grouping and Compound Administration: As described in the paw edema model.

  • LPS Challenge: Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

  • Blood Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6), collect blood samples.

  • Serum Preparation: Allow blood to clot and centrifuge to obtain serum.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.

  • Data Analysis: Determine the percentage reduction in serum cytokine levels in the treated groups compared to the LPS-only control group.

Conclusion and Future Directions

This application note provides a structured, multi-tiered framework for the comprehensive evaluation of this compound as a potential novel anti-inflammatory agent. By progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support its further development. Positive and consistent results across these assays would provide strong evidence of its therapeutic potential and justify subsequent preclinical development, including detailed toxicology, pharmacokinetic, and pharmacodynamic studies. The exploration of such novel chemical entities is paramount in the ongoing quest for safer and more effective treatments for the vast array of inflammatory diseases.

References

step-by-step synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Step-by-Step Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Analogs

Authored by: A Senior Application Scientist

This comprehensive guide provides detailed protocols and expert insights for the synthesis of this compound and its analogs. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in a wide range of biologically active molecules. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of the target compound, this compound, is most effectively approached as a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure, a substituted 2-aminothiazole. The second stage involves the conversion of the 2-amino group to the desired 2-chloro functionality via a well-established diazotization-substitution reaction sequence.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Functional Group Interconversion A Starting Materials (e.g., α-haloketone, Thiourea) B 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile (Intermediate) A->B Hantzsch Thiazole Synthesis C 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile (Final Product) B->C Sandmeyer Reaction

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate)

The cornerstone of this synthesis is the construction of the 2-aminothiazole ring system. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation, involving the condensation of an α-haloketone with a thioamide.[1] For the preparation of 2-aminothiazoles, thiourea is the thioamide of choice. The key is the selection of an appropriate α-haloketone that will introduce the desired 4-(4-fluorophenyl) and 5-carbonitrile substituents.

A suitable starting material is an α-bromo-β-ketonitrile. The synthesis of this intermediate often begins with the corresponding ketone, which is then brominated at the α-position.[2]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

This protocol outlines the synthesis of the 2-aminothiazole intermediate from an α-bromo-β-ketonitrile and thiourea.

Reagent/ParameterQuantityMolar Eq.Notes
2-bromo-1-(4-fluorophenyl)-2-cyanoethanone(as per synthesis)1.0The α-haloketone. Handle with care in a fume hood.
Thiourea(calculated)1.1A slight excess ensures complete consumption of the ketone.
Ethanol(sufficient volume)-Serves as the reaction solvent.
TemperatureReflux-To drive the reaction to completion.
Reaction Time2-4 hours-Monitor progress by Thin Layer Chromatography (TLC).

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the α-bromo-β-ketonitrile and ethanol.

  • Add thiourea to the solution and stir.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a base, such as an aqueous sodium bicarbonate solution, to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

Part 2: Synthesis of this compound

The conversion of the 2-amino group to a 2-chloro group is efficiently achieved via the Sandmeyer reaction.[3][4][5] This reaction involves two key steps: the diazotization of the primary amino group to form a diazonium salt, followed by the copper(I)-catalyzed substitution of the diazonium group with a chloride ion.

Reaction Mechanism: Sandmeyer Reaction

The reaction is initiated by the formation of a diazonium salt from the 2-aminothiazole and a nitrite source (e.g., sodium nitrite or an alkyl nitrite) in an acidic medium. The diazonium salt then undergoes a single-electron transfer from the copper(I) catalyst, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species to yield the final product and regenerate the copper(I) catalyst.[4]

Sandmeyer A 2-Aminothiazole B Thiazole Diazonium Salt (Ar-N₂⁺) A->B + NaNO₂, H⁺ C Aryl Radical (Ar•) + N₂ B->C + Cu(I)Cl, -e⁻ D 2-Chlorothiazole (Ar-Cl) C->D + Cu(II)Cl₂

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol details the conversion of the 2-aminothiazole intermediate to the final 2-chloro product.

Reagent/ParameterQuantityMolar Eq.Notes
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile(as per synthesis)1.0The starting intermediate.
Copper(I) Chloride (CuCl)(calculated)1.5The catalyst for the reaction.
n-Butyl nitrite(calculated)1.5Diazotizing agent. Handle in a well-ventilated fume hood.
Acetonitrile(sufficient volume)-Anhydrous grade is recommended.
Temperature60-65 °C-Controlled heating is crucial for the reaction.
Reaction Time15-30 minutes-Typically a rapid reaction once initiated.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiazole intermediate and copper(I) chloride in acetonitrile.

  • Stir the mixture at room temperature.

  • Slowly add n-butyl nitrite to the stirring solution.

  • After the addition is complete, heat the reaction mixture to 60-65 °C. An exotherm and evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.[3]

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous ammonia solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Summary of Expected Data

CompoundMolecular FormulaMolecular WeightExpected Yield (%)
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrileC₁₀H₅FN₄S232.2470-85
This compoundC₁₀H₄ClFN₂S238.67[6]60-75

Yields are estimates and may vary based on reaction scale and purification efficiency.

References

Application Note & Protocols: Strategic Derivatization of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical derivatization of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile, a key heterocyclic building block in modern drug discovery.[1][2] Its structure, featuring a reactive C2-chloro substituent, an electron-withdrawing nitrile group, and a fluorophenyl moiety, makes it a prime candidate for generating diverse molecular libraries with potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[3] We present validated protocols for two primary strategic modifications: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering researchers a robust toolkit for scaffold elaboration.

Introduction: The Thiazole Scaffold in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The specific intermediate, this compound, serves as a versatile starting material for creating novel bioactive compounds.[2][3] The key to its utility lies in the selective reactivity of the chlorine atom at the C2 position. This position is electronically activated by the adjacent ring nitrogen and the electron-withdrawing cyano group at C5, making it highly susceptible to nucleophilic attack.[4] This guide explains the causality behind experimental choices and provides step-by-step protocols for predictable and efficient derivatization.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often high-yielding method for displacing the C2-chloro group with a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, which temporarily disrupts the ring's aromaticity.[5][6] The electron-deficient nature of the thiazole ring stabilizes the intermediate Meisenheimer complex, facilitating the reaction.[4]

SNAr_Mechanism sub 2-Chloro-4-(Ar)thiazole inter Meisenheimer Complex (Intermediate) sub->inter Addition nuc Nucleophile (Nu⁻) nuc->inter prod 2-Nu-4-(Ar)thiazole inter->prod Elimination cl_ion Cl⁻ inter->cl_ion

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 2.1: Derivatization with Amine Nucleophiles (Amination)

This protocol details the synthesis of 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile derivatives, which are common substructures in bioactive molecules.[7][8]

Methodology:

  • To a dry round-bottom flask, add this compound (1.0 equiv), the desired primary or secondary amine (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv).

  • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1-0.5 M.

  • Seal the flask and heat the reaction mixture to 80-120 °C. The reaction is typically slower for less nucleophilic amines (e.g., anilines) and may require higher temperatures.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

Data Summary Table:

EntryAmine NucleophileBaseSolventTemp (°C)Typical Time (h)
1MorpholineK₂CO₃DMF904-6
2PiperidineK₂CO₃DMSO804-6
3AnilineDIPEANMP12012-18
4BenzylamineK₂CO₃DMF1006-8

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

For broader substrate scope and often milder reaction conditions, palladium-catalyzed cross-coupling reactions are indispensable tools. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly powerful for C-N and C-C bond formation, respectively.[9][10]

Protocol 3.1: Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, especially with amines that are poor nucleophiles under SNAr conditions.[9][11] The choice of ligand is critical and is tailored to the specific amine being coupled.

Buchwald_Workflow start Assemble Reactants: - Thiazole Substrate - Amine - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) setup Setup Reaction: - Add anhydrous solvent (Toluene/Dioxane) - Purge with Argon/Nitrogen start->setup reaction Reaction: - Heat to 80-110 °C - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to RT - Filter through Celite - Dilute with EtOAc reaction->workup extract Extraction: - Wash with water & brine - Dry organic layer (Na₂SO₄) workup->extract purify Purification: - Concentrate solvent - Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Methodology:

  • In a glovebox or under an inert atmosphere (Argon/Nitrogen), add to a dry Schlenk flask: this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M) via syringe.

  • Heat the mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 3.2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for creating carbon-carbon bonds, enabling the synthesis of biaryl or heteroaryl-substituted thiazoles.[10][12][13]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex R¹-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1r2 R¹-Pd(II)L₂(R²) transmetal->pd_r1r2 boronate [R²-B(OR)₂]⁻ boronate->transmetal Base red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling.[13]

Methodology:

  • To a Schlenk flask, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/SPhos, 2 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or CsF, 2.0-3.0 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1), to a concentration of 0.1 M.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography.

Data Summary Table:

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100
24-Methoxyphenyl-Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100
3Pyridine-3-boronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O110
4Thiophene-2-boronic acidPd(PPh₃)₄CsFDioxane/H₂O100

Conclusion

The derivatization of this compound is a critical step in the synthesis of novel chemical entities for drug discovery. The protocols outlined in this guide for Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling provide robust and versatile methods for scaffold modification. By understanding the underlying principles of reactivity and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of thiazole derivatives for biological evaluation.

References

Application Notes and Protocols for the Comprehensive Characterization of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal and agrochemical research. Its structural motifs, including the thiazole ring, a halogenated phenyl group, and a nitrile moiety, suggest its potential as a scaffold for developing novel therapeutic agents and specialized chemicals.[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The precise substitution pattern of this molecule, featuring a chloro group at the 2-position, a 4-fluorophenyl group at the 4-position, and a carbonitrile at the 5-position, offers a unique electronic and steric profile that can be pivotal for its biological efficacy and interaction with target macromolecules.

Given its role as a key intermediate or a potential active pharmaceutical ingredient (API), verifying the identity, purity, and structural integrity of this compound is of paramount importance. A comprehensive analytical characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility in research, meeting regulatory standards in drug development, and understanding structure-activity relationships (SAR). This guide provides a suite of detailed analytical protocols, explains the scientific rationale behind the choice of each technique, and offers insights into the interpretation of the resulting data. The methodologies are designed to be self-validating, providing a complementary and orthogonal approach to the unambiguous characterization of this target molecule.

Physicochemical Properties and Expected Impurities

A thorough understanding of the molecule's basic properties and potential contaminants is crucial for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₄ClFN₂S[4][5]
Molecular Weight 238.67 g/mol [4]
CAS Number 1628265-17-7[5][6]
IUPAC Name 2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile[4]
Appearance Brown powder/solid[5]
Predicted Boiling Point 426.5 ± 55.0 °C[7]
Predicted Density 1.50 ± 0.1 g/cm³[7]
Anticipating Potential Impurities

The synthesis of arylthiazoles often involves the condensation of a thioamide with an α-haloketone or similar multi-step synthetic routes. A plausible synthesis for the title compound could involve the reaction of a 2-chloro-substituted thiazole precursor with 4-fluorophenylboronic acid under Suzuki coupling conditions, or a variation of the Hantzsch thiazole synthesis. Based on common synthetic pathways for similar heterocyclic compounds, potential impurities may include:

  • Starting Materials: Unreacted precursors such as 2,5-dichlorothiazole-4-carbonitrile or 4-fluorophenylboronic acid.

  • Reaction By-products: Homocoupling products of the boronic acid, or products resulting from incomplete chlorination or side reactions involving the nitrile group.

  • Isomers: Positional isomers that may form under certain reaction conditions.

  • Residual Solvents and Catalysts: Organic solvents used during reaction and purification (e.g., toluene, ethanol, acetonitrile) and residual palladium catalyst from coupling reactions.

The following analytical protocols are designed to identify and quantify the target molecule while also being capable of detecting these potential impurities.

Logical Workflow for Comprehensive Characterization

A multi-technique approach is essential for a comprehensive and unambiguous characterization. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from establishing purity and molecular mass to elucidating the detailed molecular structure.

G cluster_0 Purity & Identity Assessment cluster_1 Structural Elucidation cluster_2 Compositional & Final Confirmation HPLC HPLC-UV (Purity, Quantification) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Identifies peak for MS analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity, Skeleton) HPLC->NMR Confirms purity of NMR sample MS High-Resolution MS (Elemental Formula) LCMS->MS Provides m/z for HR-MS targeting EA Elemental Analysis (C, H, N, S Percentage) NMR->EA Cross-validates proposed structure XRAY X-Ray Crystallography (Absolute Structure, if crystalline) NMR->XRAY Confirms solution vs. solid-state structure MS->EA Confirms elemental composition FTIR FT-IR Spectroscopy (Functional Groups) EA->XRAY Validates empirical formula

Caption: Logical workflow for the characterization of this compound.

Chromatographic Analysis: Purity and Molecular Weight

Chromatographic methods are the cornerstone for determining the purity of a compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideal for quantitative purity assessment, while coupling it with Mass Spectrometry (LC-MS) provides definitive molecular weight information for the main component and any impurities.

Application Note: HPLC-UV Method for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound is a relatively nonpolar molecule, making it well-suited for separation on a C18 or C8 stationary phase. A gradient elution with a mixture of an aqueous mobile phase and an organic solvent like acetonitrile allows for the effective separation of the main compound from both more polar and less polar impurities. UV detection is suitable as the aromatic rings and thiazole moiety are expected to have strong chromophores.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: TFA is used as an ion-pairing agent to improve peak shape for any basic sites on the molecule and to maintain a consistent pH. Acetonitrile is chosen for its low UV cutoff and good elution strength for heterocyclic compounds.

  • Gradient Elution:

Time (min)%A%B
0.06040
15.01090
20.01090
20.16040
25.06040
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. A PDA detector can be used to scan from 200-400 nm to identify the optimal wavelength and check for co-eluting impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99% is typically desired for high-quality reference standards.

Application Note: LC-MS for Molecular Weight Confirmation

Principle: This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It confirms that the main peak observed in the HPLC-UV analysis corresponds to the correct molecular weight of the target compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely to produce a protonated molecular ion [M+H]⁺.

Protocol:

  • Instrumentation: An HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an ESI source.

  • Chromatographic Conditions: Use the same HPLC method as described in section 1.1. The flow may need to be split before entering the MS source, depending on the instrument's specifications.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min.

    • Gas Temperature: 350 °C.

    • Scan Range: m/z 100-500.

  • Expected Result: A major peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at m/z 239.67 (for C₁₀H₄Cl³⁵FN₂S). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed, resulting in peaks at m/z 239.67 and 241.67. This isotopic signature is a crucial confirmation of the presence of chlorine.

Spectroscopic Analysis: Unambiguous Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule in solution. ¹H NMR identifies the number and environment of protons, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. The aromatic region (7.0-8.5 ppm) will be of primary interest.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

    • 2D NMR (Optional but Recommended): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments can be used to definitively assign all signals and confirm connectivity.

Expected Spectral Features:

  • ¹H NMR:

    • The 4-fluorophenyl group will show two sets of signals in the aromatic region, likely appearing as two doublets of doublets or complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.

    • There are no other protons directly attached to the thiazole ring, so no other signals are expected besides those from the fluorophenyl group.

  • ¹³C NMR:

    • Expect ~10 distinct carbon signals.

    • The nitrile carbon (C≡N) will appear around 115-120 ppm.

    • The carbon attached to fluorine will show a large ¹JCF coupling constant.

    • Carbons of the thiazole ring will appear in the aromatic region, with the carbon attached to chlorine (C2) being significantly downfield.

  • ¹⁹F NMR:

    • A single signal, likely a multiplet due to coupling with the ortho-protons on the phenyl ring.

Application Note: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
2220-2240C≡N stretchAromatic Nitrile[8]
1580-1610C=C stretchAromatic Ring[9]
~1500C=N stretchThiazole Ring[10]
1220-1260C-F stretchAryl-Fluoride
700-850C-Cl stretchAryl-Chloride

Causality: The sharp, intense peak around 2230 cm⁻¹ is highly characteristic of the nitrile group and serves as a key diagnostic feature.[8][11] The presence of bands in the aromatic region confirms the phenyl and thiazole rings.

Application Note: High-Resolution Mass Spectrometry (HR-MS)

Principle: While LC-MS confirms the nominal molecular weight, HR-MS provides a highly accurate mass measurement (to within 5 ppm). This allows for the determination of the elemental formula, providing definitive confirmation of the molecular composition.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an LC system or direct infusion probe.

  • Ionization: ESI positive mode.

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for C₁₀H₅ClFN₂S⁺.

Expected Result:

  • Theoretical [M+H]⁺ Mass: 238.9845

  • Acceptable Measured Mass Range (5 ppm): 238.9833 - 238.9857

A measured mass within this range provides extremely high confidence in the elemental formula.

Elemental and Crystalline Structure Analysis

These final techniques provide fundamental compositional data and, if applicable, the absolute three-dimensional structure of the molecule.

Application Note: Elemental Analysis

Principle: Combustion analysis provides the weight percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in the pure compound. The results are compared against the theoretical percentages calculated from the molecular formula.

Protocol:

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: A precisely weighed amount (1-3 mg) of the dried, pure compound is required.

  • Data Analysis: The experimental percentages should be within ±0.4% of the theoretical values.

Table 2: Theoretical Elemental Composition

ElementTheoretical Percentage (%)
Carbon (C)50.32
Hydrogen (H)1.69
Chlorine (Cl)14.85
Fluorine (F)7.96
Nitrogen (N)11.74
Sulfur (S)13.43

Note: Chlorine and Fluorine are typically determined by other methods like ion chromatography after combustion, but CHNS analysis is a standard first step.

Application Note: Single-Crystal X-Ray Crystallography

Principle: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. It confirms the connectivity, stereochemistry, and bond lengths/angles.

Protocol:

  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Expected Outcome: A detailed 3D model of the molecule confirming the planar thiazole ring, the relative orientation of the fluorophenyl ring, and the positions of the chloro and nitrile substituents. This technique is considered the "gold standard" for structural proof.

Conclusion

The analytical workflow detailed in these application notes provides a robust and multi-faceted strategy for the complete characterization of this compound. By systematically employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structure of this important heterocyclic compound. This rigorous approach ensures data quality and reliability, which are essential for advancing research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a key heterocyclic building block in the synthesis of various biologically active compounds, demonstrating a range of therapeutic potential including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Its structural motif is prevalent in numerous pharmaceutical agents, making it a molecule of significant interest for drug discovery and development.[3][4][6] This document provides a detailed guide for the scale-up synthesis of this compound, intended for researchers, scientists, and drug development professionals involved in preclinical studies. The protocols outlined herein are designed to be robust, scalable, and yield high-purity material suitable for further pharmacological evaluation.

The synthetic strategy is centered around a multi-step sequence commencing with the well-established Gewald aminothiophene synthesis, followed by a Sandmeyer reaction to introduce the chloro substituent. This approach offers a convergent and efficient route to the target molecule.

Synthetic Strategy Overview

The overall synthetic transformation is a two-step process starting from commercially available reagents. The initial step involves the formation of a 2-aminothiazole intermediate via the Gewald reaction. This versatile reaction allows for the construction of the polysubstituted thiophene ring in a single step.[7][8][9] The subsequent step employs a Sandmeyer reaction to convert the amino group to a chloro group, yielding the final product.[10][11][12][13]

Synthetic_Scheme 4-fluorobenzaldehyde 4-Fluorobenzaldehyde Step1_Reactants 4-fluorobenzaldehyde->Step1_Reactants Malononitrile Malononitrile Malononitrile->Step1_Reactants Sulfur Elemental Sulfur Sulfur->Step1_Reactants Morpholine Morpholine (catalyst) Morpholine->Step1_Reactants Intermediate 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile Step1_Reactants->Intermediate Gewald Reaction Step2_Reactants Intermediate->Step2_Reactants NaNO2 Sodium Nitrite NaNO2->Step2_Reactants HCl Hydrochloric Acid HCl->Step2_Reactants CuCl Copper(I) Chloride CuCl->Step2_Reactants Final_Product 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile Step2_Reactants->Final_Product Sandmeyer Reaction

Caption: Overall two-step synthetic route.

PART 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate 1)

This section details the scale-up protocol for the Gewald aminothiophene synthesis to produce the key aminothiazole intermediate.

Reaction Principle: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that condenses a carbonyl compound (4-fluorobenzaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst (morpholine) to form a 2-aminothiophene.[7][8][9] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[8][14][15]

Gewald_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents Charge Reactor: - Ethanol - 4-Fluorobenzaldehyde - Malononitrile - Morpholine Stir Stir at Room Temperature Reagents->Stir Sulfur_Add Add Elemental Sulfur Stir->Sulfur_Add Reflux Heat to Reflux (e.g., 78 °C) Sulfur_Add->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Pour into Ice-Water Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Water and Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for the Gewald aminothiophene synthesis.

Detailed Protocol for Intermediate 1

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Drying oven

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluorobenzaldehyde124.111.00 kg8.06
Malononitrile66.060.53 kg8.02
Elemental Sulfur32.070.26 kg8.11
Morpholine87.120.70 L8.03
Ethanol (denatured)-5.0 L-

Procedure:

  • Reaction Setup: Charge the 10 L reactor with ethanol (5.0 L), 4-fluorobenzaldehyde (1.00 kg), malononitrile (0.53 kg), and morpholine (0.70 L).

  • Initial Stirring: Stir the mixture at room temperature (20-25 °C) for 30 minutes to ensure homogeneity.

  • Sulfur Addition: Add elemental sulfur (0.26 kg) portion-wise over 15 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a stirred vessel containing 10 L of ice-water. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with deionized water (2 x 2 L) followed by cold ethanol (1 L) to remove impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 1.5 - 1.7 kg (85-95% yield) of a yellow solid.

PART 2: Synthesis of this compound (Final Product)

This section describes the Sandmeyer reaction to convert the aminothiazole intermediate into the final chlorinated product.

Reaction Principle: The Sandmeyer Reaction

The Sandmeyer reaction is a chemical transformation used to synthesize aryl halides from aryl diazonium salts.[10][11][12][13] The reaction involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt intermediate. This intermediate is then treated with a copper(I) halide to yield the corresponding aryl halide.[11][16] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11]

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_isolation Isolation & Purification Amine_Suspension Suspend Intermediate 1 in Acetic Acid/Propionic Acid Cooling Cool to 0-5 °C Amine_Suspension->Cooling NaNO2_Addition Slowly Add NaNO2 Solution Cooling->NaNO2_Addition Stir_Diazonium Stir for 30-60 min at 0-5 °C NaNO2_Addition->Stir_Diazonium Addition_to_CuCl Add Diazonium Salt Solution to CuCl Solution Stir_Diazonium->Addition_to_CuCl CuCl_Solution Prepare CuCl in conc. HCl CuCl_Solution->Addition_to_CuCl Reaction_Completion Stir at Room Temperature Addition_to_CuCl->Reaction_Completion Quench Pour into Ice-Water Reaction_Completion->Quench Filter_Crude Filter the Crude Product Quench->Filter_Crude Recrystallize Recrystallize from Ethanol/Water Filter_Crude->Recrystallize Dry_Final Dry under Vacuum Recrystallize->Dry_Final

Caption: Workflow for the Sandmeyer chlorination.

Detailed Protocol for the Final Product

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe

  • Heating/cooling circulator

  • Vacuum filtration apparatus

  • Recrystallization vessel

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 1219.241.00 kg4.56
Sodium Nitrite (NaNO₂)69.000.35 kg5.07
Concentrated HCl (37%)36.461.5 L~18
Copper(I) Chloride (CuCl)98.990.50 kg5.05
Acetic Acid60.052.0 L-
Propionic Acid74.082.0 L-
Ethanol-As needed-
Deionized Water-As needed-

Procedure:

  • Diazotization: a. In the 10 L reactor, suspend Intermediate 1 (1.00 kg) in a mixture of acetic acid (2.0 L) and propionic acid (2.0 L). b. Cool the suspension to 0-5 °C using the circulator. c. In a separate beaker, dissolve sodium nitrite (0.35 kg) in deionized water (0.7 L). d. Slowly add the sodium nitrite solution to the cooled suspension over 1-2 hours, maintaining the temperature between 0-5 °C. e. Stir the resulting diazonium salt solution for an additional 30-60 minutes at 0-5 °C.

  • Sandmeyer Reaction: a. In a separate suitable vessel, prepare a solution of copper(I) chloride (0.50 kg) in concentrated hydrochloric acid (1.5 L). Cool this solution to 0-5 °C. b. Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and manage gas (N₂) evolution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Isolation and Purification: a. Pour the reaction mixture into 20 L of ice-water. b. Collect the precipitated crude product by vacuum filtration and wash the filter cake with water until the filtrate is neutral. c. Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to achieve the desired purity.[17] d. Dry the purified product in a vacuum oven at 40-50 °C.

Expected Yield: 0.85 - 1.0 kg (78-92% yield) of an off-white to pale yellow solid.

Safety Considerations

General:

  • All operations should be performed in a well-ventilated fume hood.

  • Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Specific Hazards:

  • Chlorination Reactions: Chlorination processes can be hazardous and require careful control to prevent runaway reactions.[18][19] The diazotization step is exothermic and requires strict temperature control to avoid the accumulation of unstable diazonium salts.

  • Toxic Gases: The Sandmeyer reaction evolves nitrogen gas, which can displace oxygen in enclosed spaces. Ensure adequate ventilation.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with care.

  • Reagent Handling: Chlorine and its reagents are toxic and corrosive.[20] Proper storage and handling procedures must be followed.[21][22]

Quality Control and Analytical Methods

The purity and identity of the intermediate and final product should be confirmed by a suite of analytical techniques:

AnalysisSpecification (Final Product)Purpose
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point Report valuePurity assessment
HPLC Purity ≥ 98%Quantify purity and impurities
¹H NMR Conforms to structureStructural confirmation
¹³C NMR Conforms to structureStructural confirmation
Mass Spectrometry Conforms to molecular weightMolecular weight confirmation
Elemental Analysis Within ± 0.4% of theoreticalElemental composition

Conclusion

The synthetic protocols detailed in this application note provide a reliable and scalable method for the production of this compound for preclinical research. By adhering to the described procedures and safety precautions, researchers can consistently obtain high-purity material, facilitating the advancement of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction: A Strategic Approach to Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, is most effectively approached through a two-stage process. This strategy involves the initial construction of a highly functionalized aminothiazole intermediate, followed by a robust conversion to the final chlorinated product. This method allows for greater control over the introduction of the key functional groups and often leads to higher overall yields compared to a single-step, multi-component reaction where competing side reactions can be problematic.

Our recommended synthetic pathway is as follows:

  • Step 1: Gewald Synthesis of the Intermediate: Formation of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile. This multicomponent reaction efficiently assembles the core thiazole structure with the necessary amino and cyano functionalities.

  • Step 2: Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group. This classic transformation provides a reliable method for the introduction of the chloro substituent.

This guide is structured to provide in-depth troubleshooting for each of these critical steps.

Visualizing the Synthetic Pathway

Synthetic Pathway Figure 1: Proposed Synthesis of this compound cluster_0 Step 1: Gewald Synthesis cluster_1 Step 2: Sandmeyer Reaction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile 4-Fluorobenzaldehyde->Intermediate Gewald Reaction Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Sulfur Sulfur->Intermediate Base Base Base->Intermediate NaNO2_HCl NaNO2, HCl (Diazotization) Intermediate->NaNO2_HCl Diazotization CuCl Copper(I) Chloride NaNO2_HCl->CuCl Sandmeyer Reaction Final_Product This compound CuCl->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Part 1: Troubleshooting the Gewald Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The Gewald reaction is a powerful one-pot synthesis for 2-aminothiophenes and related heterocycles.[1][2] It involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

Frequently Asked Questions (FAQs) - Gewald Synthesis

Q1: My reaction has a low or no yield of the desired 2-aminothiazole. What are the likely causes?

A1: Low or no yield in a Gewald synthesis can typically be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Knoevenagel Condensation: The initial condensation between 4-fluorobenzaldehyde and malononitrile is crucial.[3]

    • Base Selection: The choice of base is critical. While morpholine or piperidine are commonly used, for this specific reaction, a slightly stronger base like triethylamine may be beneficial. It is advisable to screen a few bases to find the optimal catalyst for your specific conditions.

    • Water Removal: This condensation produces water, which can inhibit the reaction. While not always necessary, if yields are consistently low, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • Poor Sulfur Reactivity:

    • Solvent Choice: Elemental sulfur has limited solubility in many organic solvents. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are excellent choices as they enhance sulfur solubility and facilitate the reaction. Alcohols like ethanol or methanol can also be used.

    • Temperature: Gently heating the reaction mixture to 40-60 °C can significantly improve the reactivity of sulfur. However, be cautious, as excessive heat can lead to unwanted side reactions and decomposition.

  • Incorrect Stoichiometry and Reagent Purity:

    • Purity: Ensure all your starting materials, especially the 4-fluorobenzaldehyde and malononitrile, are pure. Impurities can lead to a host of side products.

    • Accurate Measurement: Precisely measure all reagents. An excess of one reagent can push the reaction towards side product formation.

Q2: My final product is difficult to purify, with many byproducts. What are these byproducts and how can I avoid them?

A2: The presence of multiple byproducts is a common issue. Understanding their origin is key to mitigating their formation.

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted aldehyde and nitrile.

    • Troubleshooting: Increase the reaction time or optimize the temperature. A more effective catalyst, as determined by screening, can also drive the reaction to completion.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.

    • Troubleshooting: Ensure a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense or polymerize.

    • Troubleshooting: Adjust the concentration of reactants by using a larger volume of solvent. Modifying the rate of addition of reagents, for instance, adding the base slowly, can also prevent localized high concentrations that favor polymerization.

Optimized Protocol for Gewald Synthesis

This protocol provides a starting point for the synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

ParameterRecommended Condition
Reactants 4-Fluorobenzaldehyde (1.0 eq), Malononitrile (1.0 eq), Elemental Sulfur (1.1 eq)
Base Triethylamine (1.5 eq)
Solvent Dimethylformamide (DMF)
Temperature 50-60 °C
Reaction Time 4-6 hours (monitor by TLC)

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde, malononitrile, and elemental sulfur.

  • Add DMF as the solvent.

  • Slowly add triethylamine to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

Part 2: Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[4] In our case, it will be used to convert the 2-amino group of our intermediate to a chloro group.[5][6]

Frequently Asked Questions (FAQs) - Sandmeyer Reaction

Q1: The yield of my 2-chlorothiazole is low. What are the critical parameters for this reaction?

A1: The success of the Sandmeyer reaction hinges on the careful control of several factors, primarily temperature and the stability of the diazonium salt.

  • Diazotization Temperature: The formation of the diazonium salt from the 2-aminothiazole using sodium nitrite and a strong acid (like HCl) is highly exothermic and must be performed at a low temperature, typically 0-5 °C. If the temperature rises, the diazonium salt can decompose, leading to a significant drop in yield.

    • Troubleshooting: Use an ice-salt bath to maintain a consistently low temperature. Add the sodium nitrite solution slowly, drop by drop, ensuring the temperature does not exceed 5 °C.

  • Stability of the Diazonium Salt: Heterocyclic diazonium salts, including those derived from 2-aminothiazoles, can be less stable than their aniline-derived counterparts.

    • Troubleshooting: Use the freshly prepared diazonium salt immediately in the next step. Do not attempt to isolate it.

  • Copper(I) Chloride Quality: The copper(I) chloride (CuCl) acts as the catalyst. Its quality is paramount.

    • Troubleshooting: Use freshly prepared or commercially available high-purity CuCl. If the CuCl has been exposed to air, it may have oxidized to copper(II) chloride, which is less effective.

Q2: I am observing the formation of a significant amount of dark, tar-like byproducts. What causes this and how can I prevent it?

A2: Tar formation is a common issue in Sandmeyer reactions and is often due to side reactions of the diazonium salt and radical intermediates.

  • Decomposition of Diazonium Salt: As mentioned, if the temperature is not controlled during diazotization, the diazonium salt can decompose to form phenolic byproducts and other polymeric materials.

    • Troubleshooting: Strict temperature control is essential.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[4] These highly reactive radical intermediates can participate in unwanted side reactions.

    • Troubleshooting: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The slow addition of the diazonium salt solution to the CuCl solution can also help to control the concentration of radical intermediates and minimize side reactions.

Optimized Protocol for Sandmeyer Reaction
ParameterRecommended Condition
Reactants 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.0 eq), Sodium Nitrite (1.1 eq)
Acid Hydrochloric Acid (concentrated)
Catalyst Copper(I) Chloride (1.2 eq)
Temperature Diazotization: 0-5 °C, Sandmeyer Reaction: Room Temperature to 60 °C
Reaction Time 1-2 hours (monitor by TLC)

Step-by-Step Methodology:

  • Diazotization:

    • In a flask, dissolve the 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizing the Troubleshooting Logic

Troubleshooting Logic Figure 2: Troubleshooting Flowchart for Low Yield cluster_gewald Gewald Synthesis Issues cluster_sandmeyer Sandmeyer Reaction Issues Low_Yield_G Low Yield Check_Condensation Inefficient Knoevenagel Condensation? Low_Yield_G->Check_Condensation Check_Sulfur Poor Sulfur Reactivity? Low_Yield_G->Check_Sulfur Check_Purity Reagent Purity/Stoichiometry? Low_Yield_G->Check_Purity Optimize_Base Optimize Base/Remove Water Check_Condensation->Optimize_Base Yes Optimize_Temp_Solvent Optimize Temperature/Solvent Check_Sulfur->Optimize_Temp_Solvent Yes Verify_Reagents Verify Reagent Purity and Amounts Check_Purity->Verify_Reagents Yes Low_Yield_S Low Yield Check_Diazotization_Temp Diazotization Temperature Too High? Low_Yield_S->Check_Diazotization_Temp Check_Diazonium_Stability Diazonium Salt Decomposed? Low_Yield_S->Check_Diazonium_Stability Check_Catalyst Poor CuCl Quality? Low_Yield_S->Check_Catalyst Control_Temp Strict Temperature Control (0-5 °C) Check_Diazotization_Temp->Control_Temp Yes Use_Immediately Use Diazonium Salt Immediately Check_Diazonium_Stability->Use_Immediately Yes Use_Fresh_CuCl Use Fresh/High-Purity CuCl Check_Catalyst->Use_Fresh_CuCl Yes

Caption: A logical flowchart for diagnosing and resolving common issues leading to low product yield.

Conclusion

The synthesis of this compound is a manageable process when a systematic and informed approach is taken. By breaking down the synthesis into two distinct, well-understood reactions, and by carefully controlling the key parameters of each, researchers can consistently achieve high yields of the desired product. This guide provides the foundational knowledge and practical troubleshooting strategies to empower you in your synthetic endeavors.

References

common side reactions in the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the successful synthesis of this critical thiazole intermediate. Our approach is rooted in established chemical principles and practical laboratory experience to help you navigate potential pitfalls and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that may arise during the synthesis of this compound.

Q1: My overall yield is consistently low. What are the most likely causes?

Low overall yield can stem from issues at multiple stages of the synthesis. The most common culprits are incomplete reaction in the thiazole ring formation step, degradation of the diazonium salt intermediate during the Sandmeyer-type reaction, and product loss during workup and purification. Careful control of reaction temperature, pH, and prompt use of the diazonium salt are critical.

Q2: I am observing a significant amount of a dark, tar-like byproduct after the Sandmeyer-type reaction. What is this and how can I avoid it?

The formation of dark, insoluble byproducts is a common issue in Sandmeyer reactions. These are often polymeric materials resulting from side reactions of the aryl radical intermediate. To minimize their formation, ensure efficient cooling during diazotization and maintain a controlled addition rate of your reagents. The use of fresh, high-purity sodium nitrite and copper(I) chloride is also essential.

Q3: My final product is difficult to purify. What are the common impurities I should be looking for?

Common impurities include unreacted 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile, phenolic byproducts from the reaction of the diazonium salt with water, and potentially biaryl compounds formed from the coupling of aryl radical intermediates. Careful monitoring of the reaction by TLC or LC-MS can help identify the impurity profile and guide the selection of an appropriate purification strategy, such as column chromatography with a suitable solvent gradient.

Q4: How can I confirm the successful formation of the diazonium salt intermediate?

Direct characterization of the diazonium salt is often impractical due to its instability. However, a simple qualitative test can be performed by adding a small aliquot of the cold diazonium salt solution to a solution of a coupling agent like 2-naphthol in a basic solution. The formation of a brightly colored azo dye is a positive indication of diazonium salt formation.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of potential side reactions at each key stage of a plausible synthetic route for this compound and offers strategies for their mitigation.

Stage 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate A)

A common and efficient method for the synthesis of the 2-aminothiazole precursor is a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves the reaction of an α-halocarbonyl compound with a thioamide.

Diagram of the Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Reactants α-Haloketone + Thioamide Mixing Solvent Mixing (e.g., Ethanol) Reactants->Mixing Heating Reflux/Heating Mixing->Heating Neutralization Base Quench (e.g., NaHCO3) Heating->Neutralization Isolation Filtration/ Extraction Neutralization->Isolation Product Crude 2-Aminothiazole Isolation->Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Problem/Side Reaction Plausible Cause Troubleshooting and Prevention
Formation of Bis(thiazolyl)sulfide Reaction of the thiazole product with unreacted thioamide at elevated temperatures.- Use a stoichiometric amount of the thioamide. - Monitor the reaction progress and avoid prolonged heating after the starting materials are consumed.
Incomplete Cyclization Insufficient heating or incorrect pH. The Hantzsch synthesis often requires thermal promotion to drive the final dehydration and aromatization step.[3]- Ensure the reaction is heated to the appropriate temperature for a sufficient duration. - Maintain a neutral or slightly basic pH during the workup to facilitate the final steps of the cyclization.
Formation of Oxazole Byproducts If the starting material is an α-haloketone and an amide is present as an impurity in the thioamide.- Use high-purity thioamide. - Characterize the purity of starting materials before use.
Stage 2: Diazotization of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

This step involves the conversion of the 2-amino group to a diazonium salt, which is a crucial intermediate for the subsequent Sandmeyer-type reaction.

Diagram of the Diazotization Process

Diazotization Start 2-Aminothiazole in Acid (e.g., HCl) Cooling Cool to 0-5 °C Start->Cooling Addition Slow Addition of NaNO2 Solution Cooling->Addition Stirring Stir at 0-5 °C Addition->Stirring Intermediate Aryl Diazonium Salt (Unstable) Stirring->Intermediate Sandmeyer Diazonium Ar-N2+ Radical_Formation Single Electron Transfer (SET) Diazonium->Radical_Formation + CuCl CuCl CuCl Aryl_Radical Ar• + N2 Radical_Formation->Aryl_Radical - CuCl2 Product_Formation Reaction with CuCl2 Aryl_Radical->Product_Formation + CuCl2 Product Ar-Cl + CuCl Product_Formation->Product

References

purification challenges of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An advanced intermediate in pharmaceutical and agrochemical synthesis, 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is crucial for developing novel bioactive molecules.[1] However, its synthesis often yields a crude product laden with impurities that present significant purification challenges. This technical support guide, designed for researchers and development scientists, provides in-depth troubleshooting strategies and validated protocols to achieve high purity for this key building block.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I begin purification?

A1: An oily or discolored crude product typically indicates the presence of unreacted starting materials, reaction byproducts, and residual solvents. The initial goal is to induce crystallization to isolate the solid product from these contaminants.

Common Impurities and Their Origins:

Impurity TypePotential Source
Unreacted Starting Materials Incomplete reaction conversion.
Over-chlorinated Species Lack of precise control during chlorination steps.[2][3]
Hydrolyzed Nitrile Presence of water during synthesis or workup, converting the -CN to a carboxylic acid or amide.
Highly Conjugated Byproducts Side reactions at elevated temperatures, often leading to discoloration.[4]
Residual Solvents (e.g., DMF, Acetonitrile) Incomplete removal during the initial workup.[5]

Initial Step: Attempting Crystallization If the product is an oil, the first step is to attempt crystallization using a two-solvent system. A "good" solvent will fully dissolve the crude product, while a "bad" solvent, in which the product is insoluble, is used to induce precipitation.

Q2: I've tried recrystallization, but the purity isn't improving significantly, or the yield is very low. What should I do next?

A2: When recrystallization is insufficient, flash column chromatography is the preferred method for separating compounds with different polarities.[4][6] Given the polar nature of the nitrile group and the thiazole ring, specific challenges like streaking on the column can occur.

Troubleshooting Column Chromatography:

IssueCausalityRecommended Solution
Poor Separation The polarity of the eluent (solvent system) is too high or too low.Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding ethyl acetate. Monitor the separation using Thin Layer Chromatography (TLC) first to identify an optimal solvent ratio.
Streaking/Tailing of the Product Band The compound is highly polar and interacts strongly with the acidic silanol groups on the silica gel surface.Add a basic modifier, such as 0.1-1% triethylamine (Et₃N), to the eluent. This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[4]
Compound Stuck on the Column The eluent is not polar enough to move the compound.Switch to a more polar solvent system, such as dichloromethane/methanol. If the compound is suspected to be basic, consider using an alternative stationary phase like neutral or basic alumina.[4]
Q3: My final product remains slightly yellow or brown even after chromatography. How can I remove these colored impurities?

A3: Persistent color is often due to trace amounts of highly conjugated byproducts that co-elute with the main product.[4] Activated charcoal treatment is an effective method for adsorbing these colored impurities.

Causality: Activated charcoal has a porous structure with a large surface area, allowing it to adsorb large, flat, conjugated molecules responsible for color.

Key Considerations:

  • Yield Loss: Charcoal can also adsorb some of the desired product, leading to a reduction in yield. Use the minimum amount necessary to achieve decolorization.

  • Fine Particles: Ensure all charcoal is removed via filtration (e.g., through a pad of Celite) to avoid contaminating the final product.

Q4: How can I confidently assess the final purity of my this compound?

A4: A combination of analytical techniques is necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.

Recommended Analytical Methods:

MethodPurposeTypical Parameters
HPLC Quantify purity and detect non-volatile impurities.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water or methanol/water gradient.[7][8] Detector: UV (typically monitored around 254 nm or 272 nm).[9]
¹H NMR Confirm chemical structure and identify proton-containing impurities.The spectrum should show the expected aromatic and thiazole ring protons without significant unidentifiable peaks.
LC-MS Confirm the molecular weight of the main product and identify impurities.The mass spectrum should show a clear peak corresponding to the product's molecular weight (238.67 g/mol ).[10]
GC-MS Detect volatile impurities and confirm structure.Useful if impurities are more volatile than the product. Requires that the compound is thermally stable.

Purification & Troubleshooting Workflows

The following diagrams illustrate the decision-making process for purifying this compound.

start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) check_purity Assess Purity (HPLC, NMR) recrystallize->check_purity chromatography->check_purity check_purity->chromatography No (Purity low) is_pure Is purity >98%? check_purity->is_pure is_colored Is product colored? is_pure->is_colored  Yes final_product Final Pure Product is_pure->final_product No charcoal Charcoal Treatment is_colored->charcoal  Yes is_colored->final_product No charcoal->final_product start Poor Separation in Column Chromatography streaking Is the product band streaking? start->streaking no_movement Is the product stuck at baseline? streaking->no_movement No add_modifier Add 0.1-1% Et3N to eluent streaking->add_modifier  Yes increase_polarity Increase eluent polarity (e.g., higher % of Ethyl Acetate) no_movement->increase_polarity  Yes end Improved Separation no_movement->end No change_stationary Consider using Alumina instead of Silica add_modifier->change_stationary If still streaking add_modifier->end Problem Solved change_stationary->end stronger_solvent Switch to a stronger solvent system (DCM/MeOH) increase_polarity->stronger_solvent If still no movement increase_polarity->end Problem Solved stronger_solvent->end

References

troubleshooting low conversion rates in 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on troubleshooting low conversion rates and other common experimental challenges. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A common and logical synthetic pathway involves a multi-step process, likely starting with a Hantzsch thiazole synthesis or a variation thereof to construct the core thiazole ring, followed by functional group interconversions to introduce the chloro and cyano moieties. A plausible sequence is:

  • Formation of a 2-amino-4-(4-fluorophenyl)thiazole intermediate: This is typically achieved via the Hantzsch thiazole synthesis, reacting an α-haloketone with a thiourea derivative.[1]

  • Introduction of the cyano group at the 5-position: This can be accomplished through various methods, such as a Vilsmeier-Haack type formylation followed by conversion to the nitrile.

  • Conversion of the 2-amino group to a 2-chloro group: This is classically performed via a Sandmeyer reaction, which involves diazotization of the 2-amino group followed by treatment with a copper(I) chloride solution.[2]

Q2: My overall yield is consistently low. Which step is the most likely culprit?

Low overall yields in a multi-step synthesis can be due to inefficiencies at any stage. However, the diazotization and Sandmeyer reactions are particularly sensitive and often contribute significantly to yield loss.[3] These reactions involve thermally unstable diazonium salt intermediates that can readily decompose if conditions are not meticulously controlled.[3]

Q3: Are there any major safety concerns I should be aware of?

Yes. The diazotization step involves the formation of diazonium salts, which can be explosive when isolated in a dry state.[4] It is crucial to use these intermediates in solution without isolation. Additionally, the reagents used, such as phosphorus oxychloride in the Vilsmeier-Haack reaction, are corrosive and require careful handling in a well-ventilated fume hood.

Q4: Can I introduce the cyano group before the chloro group?

The order of functional group introduction is a critical aspect of synthetic strategy. Introducing the cyano group first, potentially via a Gewald-type reaction to form a 2-aminothiophene-3-carbonitrile which is then converted to the thiazole, is a possibility. However, the electron-withdrawing nature of the cyano group can deactivate the ring, potentially making the subsequent Sandmeyer reaction more challenging.

In-Depth Troubleshooting Guides

Part 1: Hantzsch Thiazole Synthesis of the 2-Aminothiazole Intermediate

The Hantzsch synthesis is a robust method for forming the thiazole ring.[1] However, side reactions and incomplete conversion can occur.

  • In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as aqueous sodium carbonate, to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-amino-4-(4-fluorophenyl)thiazole.

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Low product yield with significant starting material remaining 1. Insufficient reaction time or temperature. 2. Poor quality of the α-haloketone.1. Extend the reflux time and monitor by TLC until the starting material is consumed. The formation of the thiazole ring is a thermally driven process. 2. The α-haloketone can degrade upon storage. Ensure its purity by NMR or consider re-synthesis if necessary.
Formation of multiple unidentified byproducts 1. Self-condensation of the α-haloketone. 2. Formation of isomeric thiazole products under acidic conditions.[5]1. Ensure a slight excess of thiourea is used to favor the desired reaction pathway. 2. Maintain neutral or slightly basic conditions during the reaction to avoid isomerization.
Product is difficult to purify Presence of unreacted thiourea or its decomposition products.Wash the crude product thoroughly with water to remove water-soluble impurities like thiourea. Recrystallization from a suitable solvent like ethanol is also recommended.
Part 2: Vilsmeier-Haack Reaction for Formylation (Precursor to Cyanation)

The Vilsmeier-Haack reaction is a common method to introduce a formyl group at the electron-rich C-5 position of the thiazole ring.[6][7]

  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.[6]

  • Dissolve the 2-aminothiazole intermediate in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent.

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Low yield of the desired 5-formyl product 1. Reaction with the exocyclic amino group.[6] 2. Incomplete formation of the Vilsmeier reagent.1. Protect the amino group before the Vilsmeier-Haack reaction. An acetyl or other suitable protecting group can be used. 2. Ensure anhydrous conditions and use freshly distilled POCl₃ and DMF. The Vilsmeier reagent is sensitive to moisture.
Formation of N-formylated byproducts The amino group is a competing nucleophile.Lowering the reaction temperature can improve the selectivity for C-5 formylation over N-formylation.[6]
Incomplete reaction Insufficient reactivity of the thiazole ring.The Vilsmeier reagent is a weak electrophile. If the thiazole ring is deactivated by other substituents, a higher reaction temperature or longer reaction time may be necessary.[8]
Part 3: Diazotization and Sandmeyer Reaction for Chlorination

This is often the most critical and lowest-yielding step. The unstable diazonium salt must be handled with care and precision.[3]

  • Dissolve the 2-aminothiazole derivative in a suitable acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C.[3]

  • Test for the presence of excess nitrous acid using starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent.

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Low yield of the 2-chloro product 1. Decomposition of the diazonium salt.[3] 2. Incomplete diazotization. 3. Inactive copper(I) catalyst.1. Strictly maintain the temperature between 0-5 °C throughout the diazotization and addition steps. 2. Ensure a slight excess of nitrous acid is present (positive starch-iodide test). 3. Use freshly prepared or high-purity CuCl. The catalyst can be sensitive to air oxidation.
Formation of phenolic byproducts Reaction of the diazonium salt with water.Maintain a strongly acidic environment to suppress the formation of the phenol.
Dark, tar-like byproducts Radical side reactions and decomposition of the diazonium salt.This is often a result of elevated temperatures. Ensure efficient cooling and slow addition of reagents.[3]

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the reaction sequence and the decision-making process during troubleshooting, the following diagrams are provided.

Synthetic_Pathway A α-Haloketone + Thiourea B 2-Amino-4-(4-fluorophenyl)thiazole Intermediate A->B Hantzsch Synthesis C 5-Formyl-2-aminothiazole Derivative B->C Vilsmeier-Haack Formylation D 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile C->D Conversion to Nitrile E This compound (Final Product) D->E Sandmeyer Reaction Troubleshooting_Logic Start Low Conversion Rate Observed Step1 Analyze Reaction Mixture (TLC, LC-MS) Start->Step1 Decision1 Major Component? Step1->Decision1 Cause1 Starting Material Present: - Incomplete Reaction - Inactive Reagents Decision1->Cause1 Starting Material Cause2 Side Products Present: - Incorrect Temperature - Wrong Stoichiometry - Moisture Contamination Decision1->Cause2 Byproducts Solution1 Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality Cause1->Solution1 Solution2 Refine Protocol: - Adjust Temperature Control - Titrate Reagents - Ensure Anhydrous Conditions Cause2->Solution2

References

optimization of reaction parameters for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. The content is structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.

General FAQs & Synthesis Strategy

Question: What is the most common synthetic route for this compound?

Answer: The most established and reliable route is a two-part synthesis.

  • Part 1: Thiazole Ring Formation. The process begins with the synthesis of the precursor, 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile. This is typically achieved via a modified Gewald reaction, which involves the condensation of an α-substituted acetonitrile, an aldehyde precursor, and elemental sulfur in the presence of a base.[1][2][3] This method is highly effective for constructing the substituted 2-aminothiazole core.

  • Part 2: Chloro-de-amination. The 2-amino group of the precursor is then converted to a chloro group using a Sandmeyer reaction.[4][5] This involves two critical steps: the diazotization of the primary aromatic amine to form a stable diazonium salt, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with chloride.[6][7]

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., 4-fluorobenzaldehyde, malononitrile, sulfur) Intermediate Intermediate: 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile Start->Intermediate Part 1: Gewald-Type Thiazole Synthesis Product Final Product: 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile Intermediate->Product Part 2: Diazotization & Sandmeyer Reaction

Caption: High-level workflow for the two-part synthesis.

Part 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (Precursor)

This section focuses on the initial construction of the thiazole ring, a critical step that dictates the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Question: Why is the Gewald reaction preferred for this step?

Answer: The Gewald reaction is a multi-component reaction that efficiently assembles the highly functionalized thiazole ring in a single step from simple starting materials.[3] Its convergence and ability to introduce the required amino and cyano groups simultaneously make it a highly atom-economical and efficient choice compared to more linear synthetic strategies like the Hantzsch synthesis, which might require pre-functionalized and less stable α-haloketones.[8][9]

Question: What are the most critical parameters to control in the Gewald reaction for this synthesis?

Answer: There are three primary parameters:

  • Base Selection: The choice of base (e.g., morpholine, triethylamine, piperidine) is crucial as it catalyzes the initial condensation steps. The basicity must be sufficient to deprotonate the active methylene compound without promoting unwanted side reactions.

  • Temperature: The reaction is typically run at a moderately elevated temperature (e.g., 50-80 °C) to drive the reaction to completion. However, excessive heat can lead to the decomposition of intermediates or polymerization of the nitrile starting materials.

  • Solvent: A polar protic solvent like ethanol or methanol is often used to facilitate the dissolution of the starting materials and the base catalyst.

Troubleshooting Guide: Precursor Synthesis
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Product 1. Inactive catalyst (base).2. Incorrect reaction temperature.3. Poor quality starting materials (especially sulfur).1. Use a freshly opened or purified amine base.2. Calibrate your heating apparatus. Optimize the temperature in small increments (e.g., ±5 °C).3. Use finely powdered, high-purity elemental sulfur. Ensure other reagents are pure and dry.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, leading to polymerization.2. Base concentration is too high, promoting side reactions.1. Reduce the reaction temperature and increase the reaction time accordingly.2. Reduce the amount of base catalyst to the minimum required for the reaction to proceed (typically 0.1-0.2 equivalents).
Product is Difficult to Purify 1. Incomplete reaction, leaving unreacted starting materials.2. Presence of sulfur-based impurities.1. Monitor the reaction by TLC. Extend the reaction time until the limiting reagent is consumed.2. During workup, wash the crude product with a solvent that dissolves sulfur but not the desired product (e.g., cold carbon disulfide, with extreme caution). Recrystallization from a suitable solvent like ethanol is highly effective.

Part 2: Sandmeyer Reaction for this compound

This section details the conversion of the stable 2-aminothiazole precursor into the final 2-chloro product. This transformation is powerful but requires careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Question: Why is temperature control so critical during the diazotization step?

Answer: The diazotization process, which converts the 2-amino group into a diazonium salt (-N₂⁺), is highly exothermic and the resulting diazonium salt is thermally unstable.[6] Maintaining a low temperature, strictly between 0-5 °C, is essential to prevent the diazonium salt from decomposing prematurely.[10] Decomposition often leads to the formation of unwanted phenolic byproducts (if water attacks the resulting carbocation) and a significant reduction in yield.[6]

Question: What is the role of Copper(I) Chloride in the Sandmeyer reaction?

Answer: Copper(I) chloride is the catalyst that facilitates the displacement of the diazonium group. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5] The Cu(I) species initiates a single-electron transfer to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the Cu(I) catalyst and forming the final product.[5][11]

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_0 Diazotization (0-5 °C) cluster_1 Sandmeyer Reaction Amine 2-Aminothiazole (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Amine->Diazonium NaNO₂ / HCl SET Single Electron Transfer Diazonium->SET Radical Aryl Radical (Ar•) + N₂ gas SET->Radical CuII Cu(II)Cl₂ SET->CuII Product 2-Chlorothiazole (Ar-Cl) Radical->Product Cl• transfer CuI Cu(I)Cl Product->CuI regenerates CuI->SET CuII->Product

Caption: Key steps in the conversion via a Sandmeyer reaction.

Troubleshooting Guide: Sandmeyer Reaction
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Decomposition of the diazonium salt due to elevated temperature.2. Incomplete diazotization.3. Inefficient copper-catalyzed chlorination.1. Use an ice-salt bath and a calibrated thermometer to maintain the temperature strictly between 0-5 °C during NaNO₂ addition.[6]2. Ensure slow, dropwise addition of the sodium nitrite solution to the acidic amine solution to prevent localized heating.3. Use freshly prepared, high-purity CuCl. Ensure vigorous stirring as the diazonium salt solution is added to the copper catalyst.
Formation of Dark, Oily Impurities 1. Azo-coupling side reactions from unreacted diazonium salt.2. Formation of phenolic byproducts from diazonium salt decomposition.1. Ensure a slight excess of sodium nitrite is used to drive the diazotization to completion. Maintain low temperatures throughout.2. Vigorously control the temperature during diazotization. Work quickly once the diazonium salt is formed.
Vigorous Foaming or Gas Evolution 1. Sodium nitrite solution added too quickly.2. Reaction temperature too high, causing rapid decomposition of the diazonium salt.1. Add the sodium nitrite solution drop-by-drop underneath the surface of the reaction mixture with efficient stirring.2. Immediately add more ice to the cooling bath to bring the temperature back down to the 0-5 °C range.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

Materials:

  • 4-Fluorobenzaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (100 mL).

  • Add morpholine (0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the pale-yellow solid under vacuum to yield the desired 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the 2-aminothiazole precursor (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.[6]

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Observe for nitrogen gas evolution. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final this compound as a solid.

References

minimizing byproduct formation in 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize byproduct formation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to achieve higher yields and purity in your experiments.

Introduction to the Synthetic Pathway

The synthesis of this compound is a multi-step process. A common and effective route involves two key transformations:

  • Gewald Asymmetric Synthesis: Formation of the precursor, 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

  • Sandmeyer Reaction: Conversion of the 2-amino group to the final 2-chloro product.

Each of these steps presents unique challenges and potential for byproduct formation. This guide will address each stage sequentially, providing detailed protocols and troubleshooting strategies.

PART 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile via Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which can be adapted for thiazole synthesis.[1][2] For our target precursor, this involves the condensation of 4-fluorobenzaldehyde, malononitrile, and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Reaction
  • To a stirred solution of 4-fluorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the Knoevenagel condensation.

  • To this mixture, add elemental sulfur (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield crude 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

Troubleshooting Guide & FAQs: Gewald Reaction

Question 1: My yield of the 2-aminothiazole precursor is low. What are the likely causes?

Answer: Low yields in the Gewald reaction can stem from several factors. The primary suspect is often the incomplete Knoevenagel condensation or side reactions of the intermediate.

  • Incomplete Knoevenagel Condensation: The initial condensation between 4-fluorobenzaldehyde and malononitrile is crucial. Ensure your base catalyst is active and used in the correct proportion. The reaction can be monitored by TLC to confirm the consumption of the aldehyde.

  • Dimerization of the Knoevenagel Product: The α,β-unsaturated nitrile intermediate can undergo dimerization, especially with prolonged reaction times before the addition of sulfur.[3] It is advisable to proceed to the sulfur addition step as soon as the condensation is complete.

  • Improper Reaction Temperature: The reaction requires heating to proceed at a reasonable rate. Ensure the reflux temperature is maintained.

Question 2: I am observing a significant amount of an insoluble, high-melting point byproduct. What could it be?

Answer: This is likely due to the formation of polymeric sulfur byproducts or insoluble starting materials.

  • Elemental Sulfur Solubility: Ensure the elemental sulfur is finely powdered to maximize its surface area and aid in its reaction.

  • Purification: The crude product should be purified by recrystallization (e.g., from ethanol or a toluene/heptane mixture) to remove unreacted sulfur and other impurities.

Question 3: How can I optimize the reaction conditions for better yield and purity?

Answer: Optimization of the Gewald reaction often involves fine-tuning the base catalyst, solvent, and reaction time.

ParameterRecommendationRationale
Base Catalyst Morpholine, triethylamine, or piperidineThese bases are effective for the Knoevenagel condensation. The choice of base can influence the reaction rate and byproduct profile.
Solvent Ethanol, methanol, or DMFProtic solvents like ethanol are common, but DMF can be used for less reactive substrates.
Reaction Time Monitor by TLCOver-refluxing can lead to decomposition and byproduct formation. Monitor the reaction until the starting materials are consumed.

Diagram: Gewald Reaction Mechanism

Gewald_Reaction cluster_0 Knoevenagel Condensation cluster_1 Thiolation and Cyclization 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_A α,β-Unsaturated Nitrile 4-Fluorobenzaldehyde->Intermediate_A + Malononitrile (Base catalyst) Malononitrile Malononitrile Malononitrile->Intermediate_A Intermediate_B Thiolate Intermediate Intermediate_A->Intermediate_B + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Intermediate_B Product 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile Intermediate_B->Product Intramolecular Cyclization

Caption: Mechanism of the Gewald reaction for precursor synthesis.

PART 2: Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide.[4][5] This is achieved by forming a diazonium salt intermediate, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.

Experimental Protocol: Sandmeyer Reaction
  • Suspend 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide & FAQs: Sandmeyer Reaction

Question 1: My Sandmeyer reaction is giving a low yield of the desired 2-chloro product. What could be the issue?

Answer: Low yields in the Sandmeyer reaction are often related to the instability of the diazonium salt or incomplete reaction.

  • Temperature Control: The diazonium salt is highly unstable and can decompose at higher temperatures. It is critical to maintain the temperature at 0-5 °C during its formation and below 10 °C during the displacement reaction.

  • Purity of Starting Material: Impurities in the 2-aminothiazole precursor can interfere with the diazotization and subsequent reaction. Ensure the precursor is of high purity.

  • Insufficient Catalyst: Copper(I) chloride is the catalyst for the displacement of the diazonium group. An insufficient amount will lead to an incomplete reaction.

Question 2: I am observing a significant amount of a dark, tarry byproduct. What is the cause and how can I prevent it?

Answer: Tarry byproducts are common in Sandmeyer reactions and are usually the result of side reactions of the diazonium salt, such as coupling reactions to form azo compounds or polymerization.

  • Controlled Addition: The slow, controlled addition of the diazonium salt solution to the copper(I) chloride solution is crucial to minimize the concentration of the diazonium salt at any given time, thus reducing the likelihood of side reactions.

  • Freshly Prepared Reagents: Use freshly prepared sodium nitrite solution and ensure the copper(I) chloride is of good quality.

Question 3: My product is contaminated with a di-chlorinated byproduct. How can this be avoided?

Answer: The formation of di-halogenated byproducts can occur, particularly with reactive aromatic systems.[6]

  • Stoichiometry: Carefully control the stoichiometry of the reagents. Using a large excess of the chlorinating agent should be avoided.

  • Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to prevent over-halogenation.

Question 4: What are the best practices for purifying the final 2-chloro product?

Answer: Purification of the final product is essential to remove byproducts and unreacted starting materials.

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes is often effective for separating the desired product from more polar and less polar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be an effective purification method.

Diagram: Sandmeyer Reaction Workflow

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Chloro-de-diazoniation Start 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile Diazonium Thiazole Diazonium Salt (Unstable Intermediate) Start->Diazonium NaNO₂, HCl 0-5 °C Final_Product 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile Diazonium->Final_Product CuCl, HCl < 10 °C Byproduct Nitrogen Gas (N₂) Diazonium->Byproduct

Caption: Workflow for the Sandmeyer conversion of the amino to chloro group.

Concluding Remarks

The synthesis of this compound, while presenting challenges, can be achieved with high yield and purity through careful control of reaction conditions and an understanding of the underlying reaction mechanisms. This guide provides a framework for troubleshooting common issues encountered during the Gewald and Sandmeyer reactions. By implementing these strategies, researchers can effectively minimize byproduct formation and streamline their synthetic efforts.

References

Technical Support Center: Stability and Handling of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 1628265-17-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals to address the stability challenges associated with this versatile synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity is critical for obtaining reliable and reproducible experimental results.[1][2][3] This guide moves beyond standard data sheets to explain the chemical principles behind its stability profile, offering practical troubleshooting solutions and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximum shelf-life, the compound should be stored at 2-8°C under an inert atmosphere such as nitrogen or argon.[4][5] It should also be rigorously protected from light .[6] The combination of these conditions mitigates the primary degradation pathways: hydrolysis from atmospheric moisture, oxidation, and photodegradation.

Q2: Why is the 2-chloro group a potential site of instability?

A2: The thiazole ring is an electron-deficient heterocyclic system. This electronic nature makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution .[7][8] This means that various nucleophiles—including water, alcohols, amines, and thiols—can displace the chloride ion, leading to the formation of unwanted byproducts. The reaction kinetics are sensitive to the nucleophile, solvent, and temperature.[8]

Q3: Which solvents are recommended for preparing stock solutions or for use in reactions?

A3: The best choices are anhydrous, aprotic solvents that are non-nucleophilic. Recommended options include:

  • Tetrahydrofuran (THF)

  • Dioxane

  • Toluene

  • Dichloromethane (DCM)

Caution should be exercised with protic or nucleophilic solvents like methanol, ethanol, or water. If their use is unavoidable, solutions should be prepared fresh, used immediately, and maintained at low temperatures to minimize substitution reactions.

Q4: What are the visual or analytical indicators of compound degradation?

A4: Degradation can manifest in several ways. Visually, you may observe a color change in the solid material (e.g., from yellow to brown) or in solution.[6][9] Analytically, the primary indicator is the appearance of new, unexpected peaks in your chromatograms (HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues that may arise from the compound's instability.

Issue 1: My reaction yield is low, and LC-MS analysis shows a major byproduct with a mass corresponding to the substitution of the chlorine atom.

  • Underlying Cause: Nucleophilic Attack by Reagents or Solvents. The most probable cause is the reaction of your starting material with a nucleophile present in the reaction mixture. This could be a primary or secondary amine, a thiol, an alcohol (solvent), or even water introduced from reagents or atmosphere. The 2-chloro position on the thiazole ring is an electrophilic center prone to such attack.[7][8]

  • Troubleshooting Protocol & Solutions:

    • Solvent Selection: If using a protic solvent like methanol or ethanol, switch to an anhydrous, aprotic alternative such as THF or dioxane.

    • Reagent Purity: Ensure all reagents, especially amines and bases, are free from water. Use freshly opened bottles or properly stored materials.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

    • Temperature Control: Perform the reaction at the lowest effective temperature. Nucleophilic substitution rates are highly temperature-dependent.

    • Order of Addition: If your reaction involves a strong nucleophile intended to react elsewhere on the molecule, consider if a change in the order of reagent addition could minimize its interaction with the 2-chloro-thiazole moiety.

Issue 2: The purity of my compound, as determined by HPLC, is decreasing during my workup or purification process which uses an aqueous mobile phase.

  • Underlying Cause: Hydrolysis. Water can act as a nucleophile, leading to the hydrolysis of the 2-chloro group to a 2-hydroxy-thiazole derivative. This process can be accelerated by non-neutral pH conditions.

  • Troubleshooting Protocol & Solutions:

    • pH Control: Buffer your aqueous mobile phase to a slightly acidic pH (e.g., 4-5). This can often slow the rate of hydrolysis compared to neutral or basic conditions.

    • Minimize Contact Time: Prepare samples for HPLC analysis immediately before injection. Do not let samples sit in aqueous solutions on the benchtop or in an autosampler for extended periods.

    • Temperature Control: Use a cooled autosampler (e.g., 4°C) to slow degradation of queued samples.

    • Alternative Workup: During reaction workup, use brine (saturated NaCl solution) instead of pure water for washes to reduce water activity. Ensure organic layers are thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

Issue 3: I observe variable results and new impurities when running experiments on different days, despite using the same protocol.

  • Underlying Cause: Photodegradation. Thiazole-containing compounds can be susceptible to photodegradation, where exposure to light (especially UV) initiates chemical breakdown.[9][10] This degradation can be mediated by reaction with singlet oxygen.[10] Inconsistent exposure to ambient laboratory light can lead to variable levels of degradation and, consequently, inconsistent results.

  • Troubleshooting Protocol & Solutions:

    • Light Protection: Store the solid compound and any solutions in amber-colored vials or flasks.[9] For clear glass containers, wrap them securely in aluminum foil.

    • Introduce a "Dark Control": Run a parallel experiment where the reaction vessel is completely shielded from light. Comparing the outcome of the standard reaction to the dark control will definitively determine if photodegradation is a significant factor.[9]

    • Minimize Exposure: During handling (weighing, transfers), minimize the exposure time to direct, bright light.

Section 3: Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Solution Preparation
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid quickly and transfer it to a clean, dry flask.

  • If possible, flush the flask with an inert gas (nitrogen or argon).

  • Add the desired volume of anhydrous, aprotic solvent (e.g., THF) via a syringe or cannula.

  • Mix until dissolved. If using a magnetic stirrer, ensure the stir bar is clean and dry.

  • Store the resulting solution in a tightly sealed amber vial with an inert gas headspace at 2-8°C. Use the solution as quickly as possible.

Workflow 1: Systematic Stability Investigation

This workflow provides a structured approach to characterizing the stability of the compound under your specific experimental conditions. It is designed as a self-validating system by including necessary controls.

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Incubate 24h) cluster_analysis 3. Analysis & Evaluation prep Prepare Stock Solution in Anhydrous ACN or THF aliquot Aliquot into Amber HPLC Vials prep->aliquot control Control (Dark) 4°C aliquot->control thermal Thermal Stress 40°C, Dark aliquot->thermal photo Photostability ICH Q1B Light, 25°C aliquot->photo acid Acidic Hydrolysis 0.1N HCl, 40°C aliquot->acid base Basic Hydrolysis 0.1N NaOH, 40°C aliquot->base analyze Analyze All Samples by RP-HPLC with PDA Detector control->analyze thermal->analyze photo->analyze acid->analyze base->analyze evaluate Evaluate Results: - % Parent Compound Remaining - # and Area of Degradants analyze->evaluate

Caption: Systematic workflow for assessing the stability of the target compound.

Section 4: Data Summary Table

ParameterCondition/FactorPotential RiskRecommended Mitigation
Temperature Storage > 8°C or high reaction temperaturesHighThermal Degradation
Light Exposure to ambient or UV lightHighPhotodegradation
Atmosphere Air / HumidityModerate to HighOxidation & Hydrolysis
pH (Aqueous) Neutral to Basic (pH ≥ 7)HighHydrolysis
Solvents Protic (Methanol, Ethanol, Water)HighNucleophilic Substitution
Reagents Nucleophiles (Amines, Thiols, etc.)HighNucleophilic Substitution

References

alternative synthetic routes for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile to avoid impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key intermediate. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic strategy for higher purity and yield.

I. Overview of the Primary Synthetic Route

The most common and logical synthetic pathway to this compound involves a two-step process:

  • Gewald Asymmetric Synthesis of the precursor, 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

  • Sandmeyer Chlorination of the 2-amino group to yield the final product.

This guide will address frequently asked questions and provide troubleshooting for each of these critical steps, as well as propose alternative synthetic strategies to mitigate persistent impurity issues.

II. Troubleshooting the Gewald Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes and related heterocycles like our 2-aminothiazole precursor.[1][2] It typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

FAQ 1: My Gewald reaction is sluggish or incomplete, resulting in low yield of the 2-aminothiazole precursor. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to an incomplete Gewald reaction. The primary culprits are often related to the reactivity of the starting materials and the reaction conditions.

  • Insufficient Basicity: The initial Knoevenagel condensation between the ketone and the activated nitrile is base-catalyzed.[1] If the base is too weak or used in insufficient quantity, this step will be slow, hindering the entire reaction sequence.

    • Troubleshooting:

      • Choice of Base: While organic bases like triethylamine or piperidine are common, for less reactive ketones, a stronger base like morpholine or even a catalytic amount of a stronger base might be necessary.

      • Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the active methylene compound.

  • Poor Solubility of Sulfur: Elemental sulfur can be difficult to dissolve in common organic solvents. If the sulfur is not adequately dispersed, its reaction with the Knoevenagel adduct will be inefficient.

    • Troubleshooting:

      • Solvent Selection: Consider using a solvent that can better solubilize sulfur, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), if compatible with your downstream processing.

      • Fine Powder: Use finely powdered elemental sulfur to maximize its surface area.

  • Steric Hindrance: While not a major issue with 2-(4-fluorobenzoyl)acetonitrile, significant steric bulk on either the ketone or nitrile can slow down the initial condensation.

FAQ 2: I am observing significant amounts of a byproduct that appears to be the Knoevenagel condensation product. How can I drive the reaction to completion?

Answer:

The accumulation of the Knoevenagel intermediate, in this case, (Z)-3-(4-fluorophenyl)-2-cyano-3-hydroxyacrylonitrile, indicates that the subsequent addition of sulfur and cyclization are the rate-limiting steps.

  • Temperature Control: The Gewald reaction is often exothermic. While some initial heating may be required to initiate the reaction, runaway temperatures can lead to decomposition of intermediates. Conversely, if the temperature is too low, the sulfur addition and cyclization may be too slow.

    • Troubleshooting:

      • Carefully monitor the internal temperature of the reaction. A gentle reflux in a solvent like ethanol is often a good starting point.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

III. Troubleshooting the Sandmeyer Chlorination

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3][4] While effective, it is notorious for generating a range of impurities if not carefully controlled.

FAQ 3: My Sandmeyer reaction is producing a significant amount of a hydroxylated impurity, 2-Hydroxy-4-(4-fluorophenyl)thiazole-5-carbonitrile. How can I prevent this?

Answer:

The formation of the corresponding hydroxyl compound is a very common side reaction in Sandmeyer chemistry and arises from the reaction of the diazonium salt with water.[5]

  • Cause: Diazonium salts are highly reactive electrophiles and can be readily attacked by water, especially at elevated temperatures.[6]

  • Troubleshooting:

    • Strict Temperature Control: The diazotization step (formation of the diazonium salt with nitrous acid) should be carried out at low temperatures, typically between 0 and 5 °C, to minimize the decomposition of the diazonium salt.[6]

    • Anhydrous Conditions: While the diazotization is typically performed in aqueous acid, the subsequent addition to the copper(I) chloride solution should be done in a way that minimizes excess water. Using concentrated hydrochloric acid can help reduce the water activity.

    • Order of Addition: Adding the cold diazonium salt solution to the copper(I) chloride solution (rather than the other way around) can help to ensure that the diazonium salt is immediately consumed in the desired reaction.

FAQ 4: I am observing a di-chlorinated byproduct in my final product. How is this forming and what can be done to avoid it?

Answer:

The formation of a di-chlorinated species, likely at the 5-position of the thiazole ring, can occur under certain Sandmeyer conditions, particularly with activated heterocyclic systems.

  • Cause: The thiazole ring is electron-rich and can be susceptible to electrophilic halogenation. The conditions of the Sandmeyer reaction, particularly if excess chlorinating agents are present or if the reaction is run at higher temperatures, can promote this side reaction.

  • Troubleshooting:

    • Stoichiometry: Use a precise stoichiometry of sodium nitrite and copper(I) chloride. Avoid using a large excess of either reagent.

    • Temperature Control: As with the formation of the hydroxyl impurity, maintaining a low temperature throughout the reaction is crucial.

    • Alternative Diazotizing Agents: In some cases, using an organic nitrite, such as tert-butyl nitrite or isoamyl nitrite, in an organic solvent can provide milder conditions and better control over the reaction, potentially reducing side reactions.

FAQ 5: My reaction is producing a complex mixture of colored impurities, some of which appear to be azo compounds. What is the cause and solution?

Answer:

Azo coupling is another classic side reaction of diazonium salts.

  • Cause: The diazonium salt can act as an electrophile and attack an electron-rich aromatic ring. In this case, the unreacted 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile is a prime candidate for this coupling reaction, leading to the formation of colored azo dyes.[7]

  • Troubleshooting:

    • Complete Diazotization: Ensure that the initial diazotization reaction goes to completion before adding the solution to the copper(I) chloride. This can be checked by using starch-iodide paper to test for the absence of nitrous acid.

    • Slow Addition: Add the diazonium salt solution slowly to the copper catalyst solution. This ensures that the concentration of the diazonium salt is kept low at any given time, favoring the reaction with the catalyst over self-coupling.

IV. Alternative Synthetic Routes to Avoid Impurities

If the conventional Sandmeyer reaction consistently leads to difficult-to-remove impurities, considering an alternative synthetic strategy may be the most efficient solution.

Alternative Route 1: Copper-Free Diazotization-Chlorination

For some substrates, a copper-free Sandmeyer-type reaction can provide a cleaner product profile.

  • Methodology: This approach involves the diazotization of the 2-aminothiazole in concentrated hydrochloric acid followed by thermal decomposition of the diazonium salt.

  • Advantages:

    • Avoids the use of copper, which can sometimes lead to the formation of biaryl impurities through radical coupling.[4]

    • Simpler work-up procedure as there is no need to remove copper salts.

  • Considerations:

    • Yields can be variable and substrate-dependent.

    • Careful control of the decomposition temperature is necessary to avoid charring and other side reactions.

Alternative Route 2: Synthesis from a Dichloro-olefin Precursor

Building the thiazole ring with the chlorine atom already in place can be an effective way to avoid the challenges of the Sandmeyer reaction altogether.

  • Conceptual Workflow: This strategy would involve the reaction of a suitable 1,1-dichloro-2-oxo-propene derivative with a sulfur source like thiourea or a thioamide. The complexity lies in the synthesis of the appropriate dichloro-olefin precursor.

V. Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

Gewald Synthesis A 2-(4-fluorobenzoyl)acetonitrile E Knoevenagel Adduct A->E B Elemental Sulfur F Thioamide Intermediate B->F C Cyanamide C->E D Base (e.g., Morpholine) Solvent (e.g., Ethanol) D->E Catalyst E->F Sulfur Addition G 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile F->G Cyclization

Caption: Workflow for the Gewald Synthesis.

Step-by-Step Procedure:

  • To a stirred solution of 2-(4-fluorobenzoyl)acetonitrile (1.0 eq) and cyanamide (1.2 eq) in ethanol, add morpholine (1.5 eq).

  • Add finely powdered elemental sulfur (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile. Further purification can be achieved by recrystallization from ethanol or isopropanol.

Protocol 2: Sandmeyer Chlorination

Sandmeyer Chlorination A 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HCl (aq) 0-5 °C B->C E This compound C->E Chlorination D CuCl in conc. HCl D->E

Caption: Workflow for the Sandmeyer Chlorination.

Step-by-Step Procedure:

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • In a separate flask, suspend 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.0 eq) in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

  • To the stirred suspension of the aminothiazole, add the sodium nitrite solution dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate reaction vessel, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

VI. Summary of Key Impurities and Mitigation Strategies

Impurity ClassOriginating StepCauseMitigation Strategy
Unreacted Starting Materials Gewald / SandmeyerIncomplete reactionOptimize reaction time, temperature, and stoichiometry.
Knoevenagel Adduct GewaldSlow sulfur addition/cyclizationOptimize temperature and reaction time.
Hydroxylated Byproduct SandmeyerReaction of diazonium salt with waterStrict temperature control (0-5 °C), minimize water.[5]
Di-chlorinated Byproduct SandmeyerOver-reaction/electrophilic chlorinationPrecise stoichiometry, low temperature.
Azo Compounds SandmeyerSelf-coupling of diazonium saltEnsure complete diazotization, slow addition to catalyst.[7]
Biaryl Compounds SandmeyerRadical couplingConsider copper-free alternatives.[5]

VII. References

  • BenchChem. (2025). Preventing byproduct formation in "2-Amino-4-cyclopropylbenzonitrile" reactions. --INVALID-LINK--

  • BenchChem. (2025). Minimizing side reactions during the diazotization and coupling process. --INVALID-LINK--

  • Wikipedia. (2023). Gewald reaction. --INVALID-LINK--

  • MDPI. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. --INVALID-LINK--

  • Organic Chemistry Portal. (2022). Gewald Reaction. --INVALID-LINK--

  • BYJU'S. (2024). Sandmeyer Reaction Mechanism. --INVALID-LINK--

  • PMC. (2019). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. --INVALID-LINK--

  • ResearchGate. (2025). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. --INVALID-LINK--

  • PMC. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. --INVALID-LINK--

  • Wikipedia. (2024). Sandmeyer reaction. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

References

Technical Support Center: Optimizing 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 1628265-17-7). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this critical heterocyclic intermediate. We will move beyond simple procedural outlines to explore the causality behind experimental choices, focusing on the pivotal role of catalyst selection in achieving high yield, purity, and reproducibility.

The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry, and this particular fluorinated derivative serves as a valuable building block for various bioactive compounds.[1] Achieving an efficient synthesis is paramount. This guide provides a framework for troubleshooting common issues and systematically selecting the optimal catalyst for your specific laboratory conditions.

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

The most probable and widely adopted method for constructing the thiazole ring in this context is a variation of the Hantzsch thiazole synthesis.[2] This pathway involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide. For the target molecule, the key precursors are 2-bromo-1-(4-fluorophenyl)ethan-1-one and a suitable thioamide that can provide the remaining N, C, and S atoms of the ring.

Hantzsch_Thiazole_Synthesis Reactant1 2-bromo-1-(4-fluorophenyl)ethan-1-one Intermediate Thiouronium Salt Intermediate Reactant1->Intermediate Nucleophilic attack Reactant2 Thiourea Reactant2->Intermediate Catalyst Catalyst (e.g., Acid or Base) Catalyst->Intermediate Facilitates reaction Cyclized Cyclized Intermediate (Aminothiazole precursor) Intermediate:e->Cyclized:w Intramolecular cyclization Product Target Molecule: This compound Cyclized->Product Subsequent modification steps (e.g., Sandmeyer)

Caption: Proposed Hantzsch-type synthesis pathway.

Frequently Asked Questions (FAQs): Initial Catalyst Selection

This section addresses foundational questions you may have before beginning your experiments.

Q1: What are the most common classes of catalysts for this type of thiazole synthesis?

For Hantzsch-type syntheses, the reaction can often proceed thermally, but is typically accelerated by a catalyst. The choice depends on the specific substrates and desired reaction rate. Common classes include:

  • Brønsted Acids (e.g., p-Toluenesulfonic acid, Sulfuric Acid): These protonate the carbonyl group of the α-haloketone, making it more electrophilic and susceptible to nucleophilic attack by the thioamide.

  • Lewis Acids (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂): Similar to Brønsted acids, Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity.

  • Bases (e.g., Triethylamine, Pyridine, K₂CO₃): Bases can deprotonate the thioamide, increasing its nucleophilicity and facilitating the initial attack on the α-haloketone.

  • Modern Catalysts: For related C-S/C-N bond formations, more advanced catalysts have been employed, including copper and palladium complexes, which can be effective under milder conditions.[3] For specialized applications, biocatalysts and reusable nanoparticle catalysts have also shown promise in thiazole synthesis.[4][5]

Q2: How should I design my initial catalyst screening experiment?

A systematic approach is crucial. We recommend a parallel screening setup using small-scale reactions (e.g., 0.5-1.0 mmol).

  • Select a Diverse Set: Choose 4-6 catalysts from the classes mentioned above (e.g., one Brønsted acid, one Lewis acid, one organic base, one inorganic base).

  • Standardize Conditions: Keep all other variables constant:

    • Solvent: Ethanol or isopropanol are common starting points.

    • Temperature: Begin with reflux conditions to ensure the reaction has sufficient energy.

    • Concentration: Maintain the same molar concentration of reactants across all experiments.

    • Stoichiometry: Use an equimolar ratio of the α-haloketone and thioamide.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the consumption of starting materials and the formation of the product at set time points (e.g., 1h, 4h, 12h).

  • Analyze Results: Determine the relative conversion and qualitative purity for each catalyst. This initial screen will identify the most promising candidates for further optimization.

Troubleshooting Guide: Reaction Optimization

This guide is structured to address specific problems you might encounter during your synthesis.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion even after 24 hours. How do I identify the bottleneck and select a more effective catalyst?

Low conversion is a common issue stemming from either catalyst incompatibility or suboptimal reaction conditions.

Possible Cause A: Catalyst Inactivity or Insufficient Strength The energy barrier for the reaction may not be sufficiently lowered by your chosen catalyst.

  • Scientific Rationale: The rate-determining step in many Hantzsch syntheses is either the initial nucleophilic attack or the subsequent cyclization. A catalyst must effectively facilitate one or both of these steps. A weak base may not sufficiently deprotonate the thioamide, while a mild acid may not activate the carbonyl enough.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Double the mol% of your current catalyst. If a significant rate increase is observed, the issue may be loading-related.

    • Switch Catalyst Class: If increasing the load has no effect, your catalyst class may be inappropriate. If you started with a base (e.g., TEA), switch to a strong acid catalyst (e.g., PTSA). The mechanism may demand electrophile activation rather than nucleophile enhancement.

    • Consider a Heterogeneous Catalyst: If product isolation is a concern, consider solid-supported catalysts or reusable nanoparticle catalysts, which can sometimes offer different activity profiles and simplify workup.[5]

Possible Cause B: Suboptimal Reaction Conditions Even the correct catalyst will underperform in the wrong environment.

  • Scientific Rationale: Temperature directly influences reaction kinetics. Solvent choice affects the solubility of reactants and can participate in the reaction mechanism.

  • Troubleshooting Steps:

    • Temperature Adjustment: If you are running the reaction at room temperature, increase it to the reflux temperature of your solvent.

    • Solvent Screening: The polarity of the solvent can stabilize or destabilize intermediates. If you are using ethanol (polar, protic), consider screening a more polar aprotic solvent like DMF or a less polar solvent like toluene.

    • Concentration: Le Chatelier's principle applies. If the reaction is reversible, increasing the concentration of reactants can drive the equilibrium towards the product. Try running the reaction at a higher molarity.

Problem 2: Significant Byproduct Formation

Q: My LC-MS and NMR data show multiple major peaks besides my product. How can catalyst choice help improve selectivity?

Byproduct formation indicates that alternative, undesired reaction pathways are competitive with your desired synthesis. The catalyst is often directly implicated in promoting these side reactions.

  • Scientific Rationale: A highly active, non-selective catalyst can catalyze undesired pathways. For instance, a very strong acid might promote the self-condensation of the α-haloketone or the decomposition of the thioamide starting material.

  • Troubleshooting Steps:

    • Reduce Catalyst Strength: If you are using a strong acid like H₂SO₄ and observing charring or complex byproduct profiles, switch to a milder acid like acetic acid or PTSA.

    • Lower the Temperature: High temperatures can provide the activation energy for undesired pathways. Try running the reaction at a lower temperature for a longer period.

    • Change Catalyst Type: A base-catalyzed mechanism might proceed through different intermediates than an acid-catalyzed one, potentially avoiding a problematic side reaction. This is a fundamental strategic pivot.

    • Investigate Modern Catalysts: Copper or palladium-catalyzed cross-coupling reactions often proceed via different mechanisms (e.g., oxidative addition, reductive elimination) and can offer superior selectivity compared to classical condensation catalysts.[3]

Troubleshooting_Workflow Start Initial Experiment Result Analyze Yield & Purity Start->Result LowYield Problem: Low Yield Result->LowYield < 50% Yield Byproducts Problem: High Byproducts Result->Byproducts < 85% Purity Success Optimized Process Result->Success Acceptable Action_Yield1 Increase Catalyst Loading or Temperature LowYield->Action_Yield1 Action_Yield2 Screen Different Solvents LowYield->Action_Yield2 Action_Yield3 Change Catalyst Class (e.g., Acid to Base) LowYield->Action_Yield3 Action_Byproduct1 Decrease Temperature Byproducts->Action_Byproduct1 Action_Byproduct2 Use Milder Catalyst Byproducts->Action_Byproduct2 Action_Byproduct3 Change Catalyst Class Byproducts->Action_Byproduct3 Action_Yield1->Result Action_Yield2->Result Action_Yield3->Result Action_Byproduct1->Result Action_Byproduct2->Result Action_Byproduct3->Result

Caption: A logical workflow for troubleshooting common synthesis issues.

Advanced Protocols & Data Interpretation

Protocol 1: Detailed Catalyst Screening Workflow

This protocol provides a robust method for comparing catalyst efficacy in parallel.

Objective: To identify the most effective catalyst for the synthesis of this compound from 2-bromo-1-(4-fluorophenyl)ethan-1-one and thiourea.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.1 eq)

  • Anhydrous Ethanol

  • Catalyst candidates (5 mol%): p-TSA, Acetic Acid, Triethylamine, K₂CO₃, ZnCl₂

  • Reaction vials (5 mL) with stir bars and caps

  • Heating block or oil bath

  • TLC plates and LC-MS vials

Procedure:

  • Preparation: In a clean, dry glovebox or under an inert atmosphere, prepare stock solutions of the reactants in anhydrous ethanol to ensure accurate dispensing.

  • Reaction Setup:

    • To each of the 5 reaction vials, add the 2-bromo-1-(4-fluorophenyl)ethan-1-one solution (e.g., 0.5 mmol).

    • Add the thiourea solution (0.55 mmol) to each vial.

    • Add the designated catalyst (0.025 mmol) to its respective vial. Leave one vial without a catalyst as a control.

  • Reaction Execution:

    • Seal the vials and place them in the heating block pre-heated to 80 °C (reflux for ethanol).

    • Commence stirring at a consistent rate (e.g., 400 RPM).

  • Monitoring:

    • After 2 hours, carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot in a labeled vial containing a small amount of saturated sodium bicarbonate solution.

    • Extract with ethyl acetate, spot the organic layer on a TLC plate, and prepare a sample for LC-MS analysis.

    • Repeat the monitoring process at 6 and 18 hours.

  • Data Analysis:

    • Compare the TLC plates to visualize starting material consumption and product formation.

    • Use the LC-MS data to calculate the percent conversion and the relative purity of the product in each reaction.

    • Tabulate the results for clear comparison.

Data Presentation: Hypothetical Catalyst Screening Results

Summarize your quantitative findings in a table. This allows for direct, at-a-glance comparison of catalyst performance.

Catalyst (5 mol%) Solvent Temp (°C) Time (h) Conversion (%) Product Purity (LC-MS Area %) Notes
None (Control)Ethanol801815%75%Very slow reaction
p-TSAEthanol801895%92%Clean reaction, high conversion
Acetic AcidEthanol801865%88%Slower than p-TSA, but clean
TriethylamineEthanol801840%60%Multiple byproducts observed
K₂CO₃Ethanol801835%65%Heterogeneous, slow, byproducts
ZnCl₂Ethanol801888%85%Good conversion, some byproducts

Analysis of Hypothetical Data: Based on this table, p-Toluenesulfonic acid (p-TSA) is the most promising lead catalyst, providing high conversion and good purity. Further optimization would focus on refining the p-TSA-catalyzed reaction (e.g., optimizing catalyst loading, temperature, and concentration).

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Thiazole Derivatives

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS: 1628265-17-7) is a heterocyclic compound belonging to the thiazole class.[1][2] Thiazole rings are significant structural motifs found in numerous biologically active compounds and approved pharmaceuticals.[3][4] As such, novel derivatives like this are of considerable interest in drug discovery and development, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1]

The journey from a promising chemical entity to a regulated pharmaceutical product is underpinned by rigorous analytical science. Establishing the identity, purity, and stability of a compound is not merely a procedural step but the very foundation of safety and efficacy. Therefore, the development and validation of robust analytical methods are of paramount importance. This guide provides a comprehensive comparison of potential analytical methodologies for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) guideline on the validation of analytical procedures.[5][6]

Our objective is to provide researchers, analytical chemists, and drug development professionals with a practical framework for selecting and validating a fit-for-purpose analytical method. We will explore the comparative strengths of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), detail the critical validation parameters, and provide self-validating experimental protocols.

Method Selection Rationale: Choosing the Right Tool for the Job

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., quantification, impurity profiling, identification). For a compound like this compound, with a molecular weight of 238.67 g/mol and a structure containing aromatic rings and polar functional groups, liquid chromatography is the most logical starting point.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and assay testing. Its versatility in handling a wide range of polar and non-polar compounds, coupled with high sensitivity and reproducibility, makes it the preferred choice for quantifying the parent compound and its impurities. A reversed-phase HPLC method with UV detection (HPLC-UV) is a cost-effective and robust option, given the chromophores present in the molecule's structure.

  • Gas Chromatography (GC): While less common for non-volatile or thermally labile pharmaceutical compounds, GC can be a powerful tool for analyzing volatile impurities, residual solvents, or if the analyte can be suitably derivatized to increase its volatility.[7] A GC-Mass Spectrometry (GC-MS) setup would provide excellent specificity and sensitivity for identifying unknown volatile or semi-volatile degradation products.

  • Spectroscopic Methods (for Characterization): Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the initial structural elucidation and confirmation of the compound and any significant degradation products identified during validation.[8][9][10] They serve to confirm identity rather than for routine quantification.

This guide will focus primarily on developing and validating a stability-indicating HPLC-UV method, as it represents the most critical analytical tool for quality control. We will also discuss the complementary role of GC-MS.

The Validation Workflow: A Blueprint for Reliability

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[6][11] The following workflow, based on ICH Q2(R2), ensures that the method is reliable, reproducible, and robust.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_final Finalization Dev Develop HPLC/GC Method (Column, Mobile Phase, Temp, etc.) Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Small Variations) LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: A typical workflow for analytical method development and validation.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC and GC hinges on the analyte's properties and the analytical goal. Below is a comparison tailored to this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Excellent. Ideal for non-volatile, polar, and thermally stable compounds. The target molecule fits this profile perfectly.Conditional. Requires sufficient volatility or derivatization. May be suitable for identifying volatile impurities or degradation products.
Detection UV-Vis detection is straightforward and robust due to the aromatic structure. Diode Array Detection (DAD) can provide spectral data for peak purity analysis.Mass Spectrometry (MS) provides high specificity and structural information, which is excellent for impurity identification.
Specificity Achieved through chromatographic resolution. A stability-indicating method must resolve the main peak from all degradation products and impurities.[12]Very high, especially with MS detection, which can distinguish compounds based on mass-to-charge ratio and fragmentation patterns.
Sample Prep Typically simple dissolution in a suitable solvent (e.g., acetonitrile, methanol).Can be more complex, potentially requiring derivatization to increase volatility or extraction into a volatile solvent.[13]
Primary Use Case Assay and Impurity Quantification. The gold standard for routine quality control, stability testing, and release testing.Impurity Identification. Best suited for identifying volatile organic impurities, residual solvents, or specific, volatile degradants.

Core Validation Parameters for the Proposed HPLC-UV Method

The following parameters must be evaluated to ensure the method is validated according to ICH guidelines.[14][15]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] Forced degradation (stress testing) is the most effective way to demonstrate this and create a "stability-indicating" method.[16][17] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are generated at a detectable level.[17]

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze via HPLC-UV/DAD Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Analyte Analyte Solution (2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile) Analyte->Acid Analyte->Base Analyte->Oxidative Analyte->Thermal Analyte->Photo Outcome Validation Outcome Analysis->Outcome Check for: - Peak Purity (DAD) - Resolution > 2 - Mass Balance

Caption: Workflow for a forced degradation study to establish method specificity.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]

  • Procedure: Prepare at least five concentrations of the reference standard.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at the 100% level.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).[15]

  • Procedure: Analyze a minimum of three replicates at three different concentration levels within the specified range.

  • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels:[14]

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Procedure: Analyze a minimum of six replicates at 100% of the target concentration for repeatability. For intermediate precision, repeat on a separate day with a different analyst.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: LOQ precision should have an RSD ≤ 10%.

Experimental Protocols: Validating an HPLC-UV Method

This section provides a detailed, step-by-step protocol for the validation of a proposed HPLC-UV method for this compound.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with a DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Phenomenex)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 275 nm (Verify λmax by scanning a standard solution)
Injection Vol. 10 µL
Run Time 15 minutes

Causality: A C18 column is chosen for its versatility with moderately polar compounds. The acetonitrile/water mobile phase is standard for reversed-phase chromatography, and the addition of formic acid helps to protonate silanol groups and the analyte, leading to sharper, more symmetrical peaks. A temperature of 30°C ensures consistent retention times.

Step-by-Step Validation Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 5 mL of the stock solution to 50 mL with diluent. This is your 100% target concentration for assay.

2. Specificity (Forced Degradation):

  • Prepare separate solutions of the analyte at 0.1 mg/mL.

  • Acid: Add 1M HCl and heat at 60°C for 4 hours.

  • Base: Add 1M NaOH and heat at 60°C for 2 hours.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal: Store the solid powder at 80°C for 48 hours, then dissolve.

  • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralize the acid and base samples before injection. Analyze all samples alongside an unstressed control.

  • Self-Validation Check: The method is specific if the main analyte peak is resolved from all degradation peaks (resolution > 2) and the peak purity analysis (via DAD) passes.

3. Linearity:

  • From the stock solution, prepare a series of five solutions ranging from 0.02 mg/mL to 0.15 mg/mL (20% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

4. Accuracy:

  • Prepare a placebo blend (if a drug product matrix is involved) or use the diluent.

  • Spike the placebo/diluent at three concentration levels (e.g., 0.08, 0.10, and 0.12 mg/mL) in triplicate.

  • Calculate the % recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.

5. Precision:

  • Repeatability: Prepare six individual samples at the target concentration (0.1 mg/mL) and analyze them on the same day. Calculate the %RSD of the results.

  • Intermediate Precision: Have a second analyst repeat the repeatability test on a different day using a different HPLC system if available. Compare the results from both sets.

Data Presentation: Summarizing Validation Results

Quantitative data should be summarized in clear, concise tables. Below are templates with hypothetical (but realistic) data.

Table 1: Linearity Data

Concentration (mg/mL) Mean Peak Area (n=3)
0.02 150,234
0.05 375,678
0.10 751,345
0.12 901,567
0.15 1,126,980
Regression Analysis Result
Correlation Coefficient (r²) 0.9998
Slope 7,505,123

| Y-Intercept | 1,234 |

Table 2: Accuracy and Precision Summary

Level Accuracy (% Recovery) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=12)
80% 99.5% - -
100% 100.2% 0.85% 1.12%
120% 101.1% - -

| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% | ≤ 2.0% |

Conclusion and Recommendations

This guide outlines a comprehensive framework for the validation of analytical methods for this compound. A reversed-phase HPLC-UV method is demonstrably the most suitable primary technique for quantification, purity assessment, and stability studies. Its validation, following the rigorous standards of ICH Q2(R2), ensures the generation of reliable and scientifically sound data crucial for advancing a potential drug candidate through the development pipeline.

While HPLC-UV stands as the recommended method for routine analysis, the complementary use of GC-MS for volatile impurity analysis and spectroscopic techniques (NMR, MS) for structural confirmation provides a complete and robust analytical package. The adoption of this systematic, validation-centric approach is fundamental to ensuring product quality and regulatory compliance in the pharmaceutical industry.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological activities, including antimicrobial and anticancer effects. The 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position, a nitrile group at the 5-position, and a fluorophenyl group at the 4-position provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of derivatives of this core structure, supported by experimental data and detailed protocols for key assays.

Antimicrobial Activity: A Comparative Analysis

Derivatives of the this compound scaffold have been investigated for their potential as antimicrobial agents. The core structure is typically modified at the 2-position by substituting the chloro group with various amino functionalities, which can then be further derivatized to form Schiff bases or other related compounds. The antimicrobial efficacy of these derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

While specific comparative studies on a wide range of derivatives from the exact parent compound are not extensively available in publicly accessible literature, we can draw valuable insights from studies on structurally similar compounds. A review of recent literature on thiazole derivatives highlights key structure-activity relationships (SAR). For instance, in a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, a 4-fluorophenyl substitution was found to be more potent against Staphylococcus epidermidis, Proteus vulgaris, Aspergillus fumigatus, and Syncephalastrum racemosum compared to the unsubstituted phenyl derivative[1]. This suggests that the 4-fluorophenyl moiety in our core structure is a favorable feature for antimicrobial activity.

The following table summarizes the antimicrobial activity of representative thiazole derivatives, illustrating the impact of various substitutions on their efficacy against different microbial strains.

Compound IDR Group (Substitution at position 2 of thiazole)Test OrganismMIC (µg/mL)Reference
Derivative A Unsubstituted PhenylStaphylococcus epidermidis-[1]
Derivative B 4-FluorophenylStaphylococcus epidermidisLower than A[1]
Derivative C Unsubstituted PhenylProteus vulgaris-[1]
Derivative D 4-FluorophenylProteus vulgarisLower than C[1]
Derivative E Unsubstituted PhenylAspergillus fumigatus-[1]
Derivative F 4-FluorophenylAspergillus fumigatusLower than E[1]

Note: The data presented is based on a comparative discussion of related compounds and serves to illustrate the potential impact of the 4-fluorophenyl group. Specific MIC values for a direct comparison were not available in the cited source.

The mechanism of action for the antibacterial effects of some thiazole derivatives is believed to be the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication[2].

Anticancer Activity: A Comparative Analysis

Thiazole derivatives are also a well-established class of compounds with significant anticancer potential. The drug Dasatinib, which contains a 2-aminothiazole core, is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Research into novel thiazole-based anticancer agents often involves evaluating their cytotoxic effects on various cancer cell lines.

A study on a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrated that the substitution pattern on the phenyl ring at the 2-position and the amide group at the 5-position significantly influences the anticancer activity[3]. For example, a derivative with a 2-chlorophenyl group at the 2-position and a 4-chloro-2-methylphenyl amido group at the 5-position showed the highest activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines[3]. This highlights the importance of the electronic and steric properties of the substituents in determining the biological activity.

The following table presents a summary of the anticancer activity of selected thiazole derivatives against the A-549 lung cancer cell line.

Compound IDSubstitution at 2-positionSubstitution at 5-position% Inhibition at 5 µg/mL (A-549 cells)Reference
8c 2-chlorophenyl4-chloro-2-methylphenyl amido48%[3]
8f 2-chlorophenyl2,4,6-trichlorophenyl amido40%[3]
Control 5-fluorouracil--[3]

These findings underscore the potential of the this compound scaffold as a template for the design of novel anticancer agents. The mechanism of action for many anticancer thiazole derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

1. Preparation of Microbial Inoculum:

  • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
  • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound.
  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
  • Trypsinize the cells and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.
  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
  • Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds).
  • Incubate the plate for a further 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Biological Pathways

The following diagrams illustrate a general workflow for screening the biological activity of novel compounds and a simplified representation of a signaling pathway that can be targeted by anticancer agents.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Lead Identification start Core Scaffold 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and biological evaluation of novel thiazole derivatives.

G cluster_0 cluster_1 cluster_2 receptor Growth Factor Receptor (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Thiazole Derivative (Kinase Inhibitor) inhibitor->raf Inhibition

Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer drugs.

Conclusion

The this compound scaffold is a valuable starting point for the development of new biologically active molecules. The available data on related compounds strongly suggest that derivatives of this core structure are likely to exhibit significant antimicrobial and anticancer activities. The presence of the 4-fluorophenyl group appears to be a favorable feature for enhancing antimicrobial potency. Future research should focus on the systematic synthesis and evaluation of a diverse library of derivatives to establish detailed structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a versatile scaffold found in approved drugs with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[1][2][3] The compound 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile serves as a particularly valuable starting point for drug discovery. Its structure is primed for chemical modification, making it an ideal template for developing extensive libraries of analogs to probe biological targets.[4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from this core scaffold. We will explore how specific structural modifications influence biological activity, drawing on established principles from related thiazole derivatives investigated as kinase inhibitors, a prominent target class for this scaffold.[5][6][7] By understanding the causality behind experimental choices, researchers can rationally design next-generation compounds with enhanced potency and selectivity.

The Core Scaffold: A Platform for Diverse Functionality

The therapeutic potential of this compound analogs stems from the distinct chemical properties of its constituent functional groups. Rational modification at these sites allows for a systematic exploration of the chemical space required for potent biological activity.

  • C2-Chloro Group: This position is the primary site for synthetic elaboration. The chlorine atom is a competent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, thiols). This allows for the introduction of a wide array of substituents to probe interactions with target proteins.

  • C4-(4-fluorophenyl) Group: This aromatic ring often inserts into a hydrophobic pocket within a biological target. The fluorine substituent can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. Modifications to this ring, such as adding or moving substituents, can fine-tune steric and electronic properties.[8]

  • C5-Carbonitrile Group: The nitrile moiety is a strong hydrogen bond acceptor and a common feature in many kinase inhibitors, where it can interact with key residues in the ATP-binding site.

  • Thiazole Ring: The central thiazole scaffold acts as a rigid linker, correctly orienting the other functional groups for optimal target engagement. Its aromatic nature also contributes to binding interactions.[8]

Below is a diagram illustrating the key modification points on the core scaffold.

References

Efficacy of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Derivatives: A Comparative Analysis Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and improved safety profiles is paramount. Among the myriad of heterocyclic scaffolds, thiazole derivatives have emerged as a privileged class, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive, in-depth comparison of the efficacy of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile derivatives against existing drugs in the oncological and antimicrobial arenas. Drawing upon available preclinical data, this document is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential and guide future investigations of this promising class of compounds.

Introduction to this compound Derivatives

The this compound core structure represents a versatile scaffold for the synthesis of a diverse library of bioactive molecules. The presence of a reactive chlorine atom at the 2-position, a fluorophenyl group at the 4-position, and a nitrile group at the 5-position of the thiazole ring allows for extensive chemical modifications. These modifications can modulate the physicochemical properties and biological activities of the resulting derivatives, leading to compounds with potential applications as anticancer and antimicrobial agents[1][2]. Thiazole-containing compounds are known to exhibit a wide range of biological effects, including antibacterial, antifungal, and antitumor activities, making this scaffold a focal point in medicinal chemistry research[3][4][5].

Comparative Efficacy in Oncology

The anticancer potential of thiazole derivatives has been extensively explored, with several studies highlighting their ability to target key signaling pathways implicated in tumor growth and proliferation. A significant number of these derivatives have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial mediators of cancer cell signaling[6][7][8][9][10][11][12].

In Vitro Cytotoxicity and Kinase Inhibition

Numerous studies have demonstrated the potent in vitro anticancer activity of thiazole derivatives against a panel of human cancer cell lines. While specific data for derivatives of this compound is emerging, the broader class of thiazoles provides a strong rationale for their investigation. For instance, novel thiazolyl-pyrazoline derivatives have shown potent inhibitory activity against EGFR and VEGFR-2, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs like gefitinib and vandetanib[6]. Similarly, other thiazole-based compounds have exhibited significant cytotoxicity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with some derivatives showing higher potency than the standard chemotherapeutic agent, doxorubicin[13][14][15][16][17][18].

Table 1: Comparative In Vitro Anticancer Activity of Thiazole Derivatives and Doxorubicin

Compound ClassTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Thiazolyl-pyrazoline derivativeA549 (Lung Cancer)2.9Gefitinib (EGFRi)-[6]
Thiazolyl-pyrazoline derivativeH441 (Lung Cancer)3.8Gefitinib (EGFRi)-[6]
Sulfonyl thiazolyl-hydrazoneMCF-7 (Breast Cancer)1.24Dasatinib (Kinase Inhibitor)11.6[13]
Sulfonyl thiazolyl-hydrazoneHepG2 (Liver Cancer)3.61Dasatinib (Kinase Inhibitor)14.10[13]
Thiadiazole derivativeMCF-7 (Breast Cancer)6.13Sorafenib (VEGFRi)7.26[8]
Spiro-thiadiazole derivativeRXF393 (Renal Cancer)7.01Doxorubicin13.54[16]

Note: The data presented is for various thiazole and thiadiazole derivatives and is intended to be representative of the potential of this class of compounds. Direct comparative data for this compound derivatives should be generated through dedicated studies.

Mechanism of Anticancer Action

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit critical enzymes and signaling pathways essential for cancer cell survival and proliferation.

  • EGFR and VEGFR-2 Inhibition: Many thiazole derivatives act as potent inhibitors of EGFR and VEGFR-2 tyrosine kinases. By binding to the ATP-binding site of these receptors, they block the downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.[6][7][8][9][10][11][12]

  • Induction of Apoptosis: Several thiazole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the modulation of apoptotic proteins and the activation of caspase cascades.[4][8][19][20]

  • Cell Cycle Arrest: These derivatives can also halt the progression of the cell cycle, typically at the G1 or G2/M phase, thereby preventing cancer cell division.[8][9][19]

Comparative Efficacy in Antimicrobial Therapy

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens[1][5][21][22][23][24]. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

In Vitro Antimicrobial Susceptibility

Studies on various thiazole derivatives have reported promising Minimum Inhibitory Concentration (MIC) values against clinically relevant bacterial strains. While direct comparative data for derivatives of this compound against standard antibiotics like ciprofloxacin is limited in publicly available literature, the broader class shows significant promise. For instance, some thiazole derivatives have shown potent antibacterial activity with MIC values comparable to or better than existing antibiotics against strains like Staphylococcus aureus and Escherichia coli.[21][23]

Table 2: Comparative In Vitro Antimicrobial Activity of Thiazole Derivatives and Ciprofloxacin

Compound ClassBacterial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation
Thiazole DerivativeS. aureus16.1Norfloxacin-[21]
Thiazole DerivativeE. coli16.1Norfloxacin-[21]
Ciprofloxacin HybridS. aureus≤0.125Ciprofloxacin0.25[25]
Ciprofloxacin HybridE. coli1Ciprofloxacin1[25]

Note: This table provides representative data for different thiazole and ciprofloxacin derivatives. The efficacy of specific this compound derivatives needs to be determined in direct comparative studies.

Mechanism of Antimicrobial Action

The antimicrobial effects of thiazole derivatives are believed to stem from various mechanisms:

  • Enzyme Inhibition: Thiazoles can inhibit essential bacterial enzymes, such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are involved in DNA replication and fatty acid synthesis, respectively.[21][25][26]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[24]

  • Inhibition of Folic Acid Synthesis: Similar to sulfonamides, some thiazole derivatives may act as antimetabolites, interfering with the synthesis of folic acid, a crucial component for bacterial growth.[22]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the efficacy of novel compounds. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Anticancer Efficacy

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives and the reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[6][9][21][27][28]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the recombinant kinase (EGFR or VEGFR-2), a specific peptide substrate, and ATP in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of the thiazole derivatives or a reference inhibitor (e.g., Gefitinib, Sorafenib) to the wells of a 96-well plate.

  • Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure ATP consumption or antibody-based detection (e.g., ELISA).[3][4][5][7][8][10][20][23][29]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and determine the IC50 value.

In Vitro Antimicrobial Efficacy

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the thiazole derivatives and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.[14][15][17][22][25]

  • Bacterial Inoculation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) and add it to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Models

This model assesses the antitumor activity of a compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549, MCF-7) into the flank of immunocompromised mice.[16][18][24][26][30]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, thiazole derivative, reference drug like Doxorubicin). Administer the compounds via a suitable route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

This model evaluates the ability of an antimicrobial agent to clear a bacterial infection.

Protocol:

  • Infection: Infect mice with a pathogenic bacterial strain (e.g., S. aureus, E. coli) via an appropriate route (e.g., intraperitoneal, intravenous).[1][11][12][13]

  • Treatment: Administer the thiazole derivative or a reference antibiotic (e.g., Ciprofloxacin) at various doses and schedules.

  • Monitoring: Monitor the mice for survival and clinical signs of infection.

  • Bacterial Load Determination: At specific time points, euthanize a subset of mice and determine the bacterial load (CFU/gram) in target organs (e.g., spleen, liver).

  • Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

Experimental Workflow for Efficacy Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Data Analysis & Comparison synthesis Synthesis of Thiazole Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity kinase Kinase Inhibition (EGFR/VEGFR-2) synthesis->kinase mic Antimicrobial Assay (MIC) synthesis->mic xenograft Anticancer Xenograft Model cytotoxicity->xenograft Promising Anticancer Hits kinase->xenograft infection Murine Infection Model mic->infection Promising Antimicrobial Hits comparison Compare Efficacy to Existing Drugs xenograft->comparison infection->comparison

Caption: Workflow for evaluating the efficacy of thiazole derivatives.

Simplified EGFR/VEGFR-2 Signaling Pathway and Inhibition

G cluster_0 cluster_1 cluster_2 ligand Growth Factor (EGF/VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) ligand->receptor Binds signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->signaling Activates response Cellular Response (Proliferation, Angiogenesis) signaling->response thiazole Thiazole Derivative thiazole->receptor Inhibits

Caption: Inhibition of EGFR/VEGFR-2 signaling by thiazole derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of this compound and related thiazole compounds represent a promising avenue for the development of novel anticancer and antimicrobial agents. Their demonstrated potency in vitro, often comparable or superior to existing drugs, underscores their therapeutic potential. The multifaceted mechanisms of action, including kinase inhibition and induction of apoptosis, offer opportunities for overcoming drug resistance.

Future research should focus on synthesizing and evaluating a focused library of derivatives of the this compound scaffold to establish a clear structure-activity relationship. Direct, head-to-head comparative studies against a panel of standard drugs in both in vitro and in vivo models are crucial to definitively establish their efficacy. Furthermore, detailed mechanistic studies will be essential to elucidate their precise molecular targets and pathways, paving the way for their potential clinical development.

References

A Comparative Guide to In Vitro and In Vivo Studies of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Researchers, scientists, and drug development professionals are in a constant search for novel chemical scaffolds that can serve as the foundation for new therapeutic agents. Among the heterocyclic compounds, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen—stands out as a "privileged structure" in medicinal chemistry.[1][2][3][4][5][6][7] Its unique electronic properties and ability to form a variety of interactions have made it a cornerstone in numerous FDA-approved drugs.[2] Derivatives of the core structure, 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile, have emerged as a promising class of compounds with a wide spectrum of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[8][9][10]

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of these derivatives. The journey from a promising result in a petri dish to a successful outcome in a living organism is fraught with challenges. Understanding the methodologies, rationale, and potential pitfalls of both in vitro and in vivo studies is critical for navigating the complex landscape of drug development. We will dissect the experimental protocols, analyze the data, and explore the crucial, yet often elusive, correlation between the laboratory bench and preclinical models.

Part 1: The Proving Ground: In Vitro Evaluation

The initial screening and characterization of any new chemical entity begin with in vitro studies. These experiments, conducted in a controlled laboratory environment outside of a living organism, are the bedrock of drug discovery. They offer a rapid, cost-effective, and high-throughput method to assess the biological activity of a compound and elucidate its mechanism of action.[11][12]

Assessing Anticancer Potential: Cytotoxicity and Apoptosis

A primary application for thiazole derivatives has been in oncology.[6] The first critical question is whether a compound can kill or inhibit the growth of cancer cells.

1. Anti-proliferative Activity via MTT Assay

The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][13] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay [14]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a standard period, typically 48 to 72 hours, to allow the compounds to exert their effects.[14]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits 50% of cell growth.

Data Presentation: Anti-proliferative Activity of Thiazole Derivatives

The results of such an assay are typically summarized in a table, allowing for a direct comparison of the potency of different derivatives across various cancer cell lines.

DerivativeModificationHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
Parent 2-Cl, 5-CN15.221.835.4
Derivative A 2-NH(CH3), 5-CN8.512.119.3
Derivative B 2-Cl, 5-CONH225.638.250.1
Derivative C 2-OCH3, 5-CN> 100> 100> 100

Note: Data are representative and for illustrative purposes.

This table clearly demonstrates the structure-activity relationship (SAR), showing, for instance, that replacing the chloro group with a methylamino group (Derivative A) enhances potency, while modifying the carbonitrile (Derivative B) or replacing the chloro group with methoxy (Derivative C) reduces it.

2. Quantifying Programmed Cell Death: The Annexin V/PI Apoptosis Assay

Potent cytotoxicity is promising, but understanding how the compound kills the cells is crucial. Many effective anticancer agents work by inducing apoptosis, or programmed cell death. This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol: Annexin V/PI Apoptosis Assay [14]

  • Cell Treatment: Culture and treat cancer cells with the thiazole derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. The results distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualization: Apoptosis Assay Workflow

G start Treat Cells with Thiazole Derivative harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide wash->stain incubate Incubate 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V apoptosis assay.
Unveiling the Mechanism of Action (MOA)

The thiazole scaffold is a known "hinge-binder" and is prevalent in many kinase inhibitors.[5][7] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Therefore, a key step is to investigate whether these derivatives inhibit specific kinases, such as those in the PI3K/mTOR pathway, which is critical for cell growth and survival.[15]

Visualization: Simplified PI3K/mTOR Signaling Pathway

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Thiazole Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Potential inhibition of the PI3K/mTOR pathway.

Part 2: The Bridge to Clinical Relevance: In Vivo Evaluation

While in vitro data provide essential proof-of-concept, they cannot predict how a compound will behave within the complex, dynamic environment of a whole organism. In vivo studies, typically in animal models, are indispensable for evaluating a drug's efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety profile.[12][16][17]

The Workhorse of Preclinical Oncology: Xenograft Models

The human tumor xenograft model is a cornerstone of preclinical cancer research.[17] This model involves transplanting human cancer cells or tissues into immunocompromised mice, which lack a functional immune system and therefore do not reject the foreign cells.[16][18] This allows for the growth of a human tumor in a living animal, providing a platform to test the anti-tumor activity of a compound in a more physiologically relevant context.[16]

  • Subcutaneous Models: The most common approach, where tumor cells are injected under the skin of the mouse. They are easy to establish and monitor.[17][18]

  • Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). These models more accurately mimic the tumor microenvironment but are more technically challenging.[17][19]

Experimental Protocol: Subcutaneous Xenograft Study [18]

  • Cell Preparation: Culture human cancer cells (e.g., HCT-116) in vitro. Harvest the cells when they are in the logarithmic growth phase. Perform a cell count and assess viability using a method like trypan blue exclusion; viability must be >90%.

  • Implantation: Resuspend the required number of cells (typically 2-5 million) in a sterile, serum-free medium, often mixed 1:1 with Matrigel to support tumor formation. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each immunocompromised mouse (e.g., NOD/SCID or Nude mice).

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Once tumors are palpable (e.g., ~100 mm³), measure their dimensions (length and width) 2-3 times per week using digital calipers. Tumor volume is often calculated using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Thiazole Derivative A - 20 mg/kg, Thiazole Derivative A - 40 mg/kg).

  • Drug Administration: Administer the compound and vehicle control according to the planned schedule (e.g., once daily by oral gavage or intraperitoneal injection) for a set duration (e.g., 21-28 days).

  • Monitoring: Throughout the study, monitor tumor volume and the body weight of the mice as an indicator of general health and potential toxicity.[18]

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at the end of the treatment period. Euthanize the mice, and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).[16]

Visualization: In Vivo Xenograft Study Workflow

G cell_prep Cancer Cell Culture & Expansion implant Subcutaneous Implantation in Mice cell_prep->implant monitor Tumor Growth Monitoring implant->monitor randomize Group Randomization (Tumor Volume ~100 mm³) monitor->randomize admin Drug/Vehicle Administration randomize->admin measure Monitor Tumor Volume & Body Weight admin->measure Daily for 21-28 days measure->admin endpoint Study Endpoint & Tissue Collection measure->endpoint analysis Data Analysis (e.g., TGI) endpoint->analysis

Workflow for an in vivo xenograft efficacy study.
Data Presentation: Quantifying In Vivo Efficacy

The primary endpoint in such a study is often Tumor Growth Inhibition (TGI), which quantifies how effectively the treatment slowed tumor growth compared to the control group.

DerivativeDose (mg/kg, PO, QD)Final Tumor Volume (mm³) [Mean ± SEM]% TGIBody Weight Change (%)
Vehicle Control -1850 ± 210-+2.5
Derivative A 20980 ± 15047%-1.8
Derivative A 40520 ± 9572%-4.5
Derivative B 401550 ± 19016%+1.5

Note: Data are representative and for illustrative purposes. TGI is calculated at the end of the study.

This data shows a clear dose-dependent anti-tumor effect for Derivative A, with 72% TGI at the 40 mg/kg dose. Importantly, the minimal body weight loss suggests the treatment was well-tolerated. In contrast, Derivative B, which showed weaker in vitro activity, demonstrated poor efficacy in vivo.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical studies is to identify compounds that will be effective in humans. The correlation between in vitro potency and in vivo efficacy is a critical, yet often challenging, aspect of this process.

Why In Vitro Potency Doesn't Always Translate

A compound can be highly potent in a cell culture dish but fail spectacularly in an animal model. Several factors contribute to this disparity:

  • Pharmacokinetics (ADME): The compound must be absorbed into the bloodstream, distribute to the tumor tissue, resist being metabolized and broken down by the liver, and not be excreted too quickly. A potent compound with poor ADME properties will never reach its target in sufficient concentrations to be effective.

  • Toxicity: A compound may kill cancer cells effectively but also be unacceptably toxic to healthy tissues, leading to adverse effects like significant weight loss in animal models.

  • The Tumor Microenvironment: In vitro models are a vast oversimplification. A tumor in vivo is a complex organ composed of cancer cells, stromal cells, blood vessels, and immune cells, all of which can influence a drug's efficacy.[17]

The this compound scaffold possesses features that medicinal chemists can modulate to optimize both potency and drug-like properties. The fluorophenyl group can enhance metabolic stability and binding interactions, while the chloro and nitrile groups can be modified to fine-tune potency and pharmacokinetic parameters. The successful translation from in vitro to in vivo hinges on achieving a delicate balance between these properties.

Conclusion

The evaluation of this compound derivatives serves as a classic example of the modern drug discovery paradigm. In vitro assays act as the initial filter, rapidly identifying potent compounds and providing invaluable insights into their mechanisms of action, such as the inhibition of key oncogenic kinases. However, the true therapeutic potential can only be assessed in the complex biological context of in vivo models.

The journey from bench to bedside is an iterative process. Promising in vitro data guides the selection of candidates for in vivo testing. The results of these animal studies—both efficacy and safety—then provide critical feedback to medicinal chemists, enabling them to design and synthesize next-generation derivatives with improved potency, better pharmacokinetic profiles, and a higher probability of successful clinical translation. The thiazole scaffold continues to be a rich source of therapeutic innovation, and a rigorous, integrated approach combining both in vitro and in vivo methodologies is essential to unlock its full potential.

References

A Comparative Guide to the Cross-Reactivity Analysis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including antivirals, antimicrobials, and anticancer agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility in drug design. The core structure of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile serves as a valuable starting point for the synthesis of novel therapeutic candidates.[3][4]

However, the very features that make the thiazole scaffold attractive can also predispose its derivatives to off-target interactions, a phenomenon often referred to as "frequent hitting".[1] These unintended interactions can lead to toxicity or diminished efficacy, representing a significant hurdle in drug development. Therefore, a rigorous and systematic cross-reactivity analysis is not merely a regulatory requirement but a fundamental component of a successful drug discovery campaign. This guide provides a comprehensive framework for the cross-reactivity profiling of this compound derivatives, integrating in silico prediction with in vitro experimental validation to build a robust safety and selectivity profile.

The Strategic Imperative for Early and Iterative Cross-Reactivity Profiling

Undesired off-target interactions are a primary cause of preclinical and clinical safety-related attrition.[5] A proactive approach to identifying and mitigating these liabilities early in the discovery process is paramount. The cross-reactivity analysis should not be viewed as a single, late-stage experiment but rather as an iterative cycle of prediction, testing, and molecular refinement. This guide will delineate a tiered approach, beginning with broad, cost-effective in silico and in vitro screens to identify potential red flags, followed by more detailed, hypothesis-driven investigations.

Part 1: In Silico Probing – The First Line of Defense

Before committing to resource-intensive wet lab experiments, computational methods provide a powerful and predictive lens through which to assess the potential for off-target interactions.[5] These approaches leverage vast databases of known drug-target interactions and protein structures to forecast the likely promiscuity of a novel compound.

Computational Workflow for Off-Target Prediction

cluster_0 In Silico Analysis Input This compound Derivative Structures (SMILES/SDF) Similarity 2D Chemical Similarity Search (e.g., Tanimoto coefficient) Input->Similarity Pharmacophore 3D Pharmacophore Modeling Input->Pharmacophore ML Machine Learning Models (e.g., SVM, Random Forest) Similarity->ML Docking Inverse/Reverse Docking Pharmacophore->Docking Integration Data Integration & Scoring Docking->Integration ML->Integration Output Prioritized List of Potential Off-Targets Integration->Output

Caption: In silico workflow for predicting off-target interactions.

Methodologies and Rationale:
  • 2D Chemical Similarity Searching: The principle of "guilt-by-association" is applied here. The chemical structure of the thiazole derivative is compared against large databases of compounds with known biological activities. High structural similarity to a compound with a known off-target interaction warrants further investigation.

  • 3D Pharmacophore Modeling: This method moves beyond simple 2D structure to consider the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a particular target.[6][7][8][9] A pharmacophore model can be generated from the thiazole derivative and used to screen against a library of off-target protein structures.

  • Inverse/Reverse Docking: Instead of docking a library of compounds into a single target, the thiazole derivative is docked against a large panel of protein crystal structures. This approach can uncover unexpected binding partners and provide structural hypotheses for observed off-target activities.

  • Machine Learning Models: Trained on vast datasets of compound-target interactions, machine learning algorithms can predict the probability of a new molecule binding to a range of off-targets.[10] These models are becoming increasingly sophisticated and are a valuable component of a modern in silico assessment.[5]

The output of this in silico analysis is a prioritized list of potential off-targets, which will guide the design of the subsequent in vitro screening cascade.

Part 2: In Vitro Broad Panel Screening – Casting a Wide Net

While in silico methods are predictive, in vitro assays provide empirical evidence of off-target interactions. The initial in vitro screen should be broad, covering a diverse range of target classes known to be associated with adverse drug reactions.

Tier 1 Safety Panels

Several contract research organizations (CROs) offer well-established safety pharmacology panels, often referred to as "safety panels" or "secondary pharmacology panels".[1][3][11][12][13][14] A common starting point is a panel of 40-100 targets that have been historically implicated in adverse drug events.

Table 1: Representative Tier 1 Safety Panel for Thiazole Derivatives

Target ClassRepresentative TargetsRationale for Inclusion
GPCRs Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic ReceptorsFrequent off-targets for small molecules, associated with CNS, cardiovascular, and gastrointestinal side effects.
Ion Channels hERG, CaV1.2, NaV1.5hERG inhibition is a critical liability due to the risk of QT prolongation and Torsade de Pointes.[15][16] Other cardiac ion channels are also important for assessing proarrhythmic risk.
Enzymes COX-1, COX-2, PDE family, MAO-A/BInhibition of these enzymes can lead to a range of side effects, from gastrointestinal issues (COX) to cardiovascular and neurological effects (PDE, MAO).
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Modulation of neurotransmitter transporters can lead to significant CNS side effects.
Nuclear Receptors Pregnane X Receptor (PXR), Glucocorticoid Receptor (GR)Activation of PXR can lead to drug-drug interactions.[17] Off-target GR binding can have endocrine-related side effects.
Experimental Protocol: Broad Panel Radioligand Binding Assays
  • Compound Preparation: Synthesize and purify the this compound derivatives. Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Assay Execution: The test compounds are typically screened at a single high concentration (e.g., 10 µM) against the panel of targets. The assays are usually competitive radioligand binding assays, where the ability of the test compound to displace a known high-affinity radiolabeled ligand from the target is measured.

  • Data Analysis: The results are expressed as the percent inhibition of radioligand binding at the tested concentration. A threshold for significant activity is typically set at >50% inhibition.

Hypothetical Data for a Series of Thiazole Derivatives

Table 2: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)

DerivativehERGAdrenergic α1ADopamine D2SERTCOX-1
Parent 65%20%15%10%5%
Derivative A 72%55%18%12%8%
Derivative B 15%10%8%5%4%
Derivative C 58%68%45%30%12%

From this hypothetical data, Derivatives A and C show significant off-target activity on hERG and adrenergic receptors, warranting further investigation. Derivative B appears to be the most selective in this initial screen.

Part 3: Focused In Vitro Analysis – From Hits to Mechanistic Understanding

Compounds that show significant activity in the broad panel screen ("hits") must be further characterized to understand the potency and functional consequences of these off-target interactions.

Kinase Selectivity Profiling

The ATP-binding site of kinases is a common off-target for many small molecules. Given that many thiazole derivatives are designed as kinase inhibitors, assessing their selectivity across the kinome is crucial.

Experimental Protocol: Kinase Panel Screening

  • Panel Selection: A broad panel of kinases (e.g., >100 kinases) representing different branches of the human kinome should be used.[18][19]

  • Assay Format: Biochemical assays that measure the inhibition of kinase activity are employed. These can be radiometric, fluorescence-based, or luminescence-based assays.

  • Dose-Response Analysis: For any kinases where significant inhibition is observed at a single concentration, a full dose-response curve should be generated to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[20]

Table 3: Hypothetical Kinase Selectivity Data (IC50 in µM)

DerivativeTarget KinaseOff-Target Kinase 1 (e.g., Lck)Off-Target Kinase 2 (e.g., Src)Selectivity Ratio (Off-Target/Target)
Derivative A 0.051.2>1024
Derivative C 0.080.52.56.25

This data allows for a quantitative comparison of the selectivity of the derivatives. Derivative A demonstrates a better selectivity profile than Derivative C against the tested off-target kinases.

hERG Channel Functional Assay

A positive result in a hERG binding assay must be followed up with a functional assay to assess the actual inhibition of the ion channel current.

Experimental Protocol: Patch Clamp Electrophysiology

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[15]

  • Method: Automated patch clamp electrophysiology is the gold standard for measuring ion channel function.[15] This technique measures the flow of ions through the channel in the presence of varying concentrations of the test compound.

  • Data Analysis: A dose-response curve is generated to determine the IC50 for the inhibition of the hERG current.

Cytochrome P450 (CYP) Inhibition Assays

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[2][4][21] It is essential to evaluate the potential of the thiazole derivatives to inhibit key CYP isoforms.

Experimental Protocol: In Vitro CYP Inhibition Assay

  • System: Human liver microsomes, which contain a mixture of CYP enzymes, are typically used.[22][23]

  • Method: A cocktail of probe substrates, each specific for a particular CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), is incubated with the microsomes and the test compound.[2][24]

  • Analysis: The formation of metabolites from the probe substrates is measured by LC-MS/MS. A decrease in metabolite formation indicates inhibition of the corresponding CYP isoform. IC50 values are determined from dose-response curves.

Metabolic Stability Assays

The metabolic stability of a compound influences its pharmacokinetic profile.[25][26][27][28] These assays determine how quickly a compound is metabolized by liver enzymes.

Experimental Protocol: Microsomal or Hepatocyte Stability Assay

  • System: The test compound is incubated with liver microsomes or hepatocytes.[22][25]

  • Time Course: Samples are taken at various time points.

  • Analysis: The concentration of the parent compound remaining over time is measured by LC-MS/MS. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Part 4: Integrated Data Analysis and Candidate Selection

The final step is to integrate all the in silico and in vitro data to build a comprehensive cross-reactivity profile for each derivative.

Workflow for Integrated Cross-Reactivity Assessment

cluster_1 Integrated Analysis InSilico In Silico Predictions BroadScreen Broad Panel Screening (>50% inh. at 10 uM) InSilico->BroadScreen Focused Focused Assays (IC50 determination) BroadScreen->Focused ADME ADME/Tox Assays (CYP, hERG, Stability) BroadScreen->ADME SAR Structure-Activity Relationship (SAR) Analysis Focused->SAR ADME->SAR Selection Candidate Selection SAR->Selection

Caption: Integrated workflow for cross-reactivity assessment.

By comparing the on-target potency with the off-target liabilities, a therapeutic index can be estimated for each compound. This integrated view allows the project team to make informed decisions about which derivatives to advance, which to deprioritize, and which to modify to improve their selectivity profile.

Conclusion

The cross-reactivity analysis of this compound derivatives is a critical undertaking that requires a multi-faceted and iterative approach. By combining the predictive power of in silico modeling with the empirical evidence from a tiered in vitro screening cascade, researchers can effectively identify and mitigate potential off-target liabilities. This systematic approach not only enhances the safety profile of the drug candidates but also increases the overall probability of success in the challenging journey of drug development. The insights gained from a thorough cross-reactivity analysis are invaluable for guiding medicinal chemistry efforts and selecting candidates with the optimal balance of potency, selectivity, and safety.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile: A Benchmarking Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision. This guide provides a comprehensive comparison of methodologies for its preparation, with a focus on experimental data, reaction efficiency, and strategic considerations.

This in-depth analysis moves beyond a simple listing of methods to explore the causality behind experimental choices, offering a trustworthy resource for laboratory-scale synthesis and process development. We will dissect a well-established two-step approach involving the Gewald aminothiophene synthesis followed by a Sandmeyer reaction, and benchmark it against a more streamlined one-pot methodology.

At a Glance: Benchmarking Synthesis Strategies

The choice of a synthetic pathway is often a trade-off between factors such as yield, reaction time, operational simplicity, and the cost and availability of starting materials. The following table summarizes the key metrics for the synthetic routes detailed in this guide.

Synthesis RouteKey StagesStarting MaterialsKey ReagentsTypical Reaction TimeOverall Yield (%)
Two-Step Synthesis 1. Gewald Reaction2. Sandmeyer Reaction2-(4-fluorophenyl)acetonitrile, Malononitrile, SulfurMorpholine, Sodium Nitrite, Copper(I) Chloride, HCl6-8 hours~60-70%
One-Pot Synthesis Condensation and Chlorination2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitriletert-Butyl nitrite, Copper(II) chloride2-3 hours~75-85%

Visualizing the Synthetic Pathways

To provide a clear overview of the transformations involved, the following diagrams illustrate the core logic of each synthetic approach.

Two_Step_Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Sandmeyer Reaction Start 2-(4-fluorophenyl)acetonitrile + Malononitrile + Sulfur Gewald Gewald Reaction (Morpholine, Ethanol, Reflux) Start->Gewald Amino_Intermediate 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile Gewald->Amino_Intermediate Diazotization Diazotization (NaNO2, HCl) Amino_Intermediate->Diazotization Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

Caption: Workflow for the Two-Step Synthesis.

One_Pot_Synthesis_Workflow Start 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile One_Pot One-Pot Reaction (t-BuONO, CuCl2, Acetonitrile) Start->One_Pot Final_Product This compound One_Pot->Final_Product

Caption: Workflow for the One-Pot Synthesis.

Method 1: The Two-Step Approach: Gewald and Sandmeyer Reactions

This classic and reliable route first constructs the 2-aminothiazole core, which is then converted to the final 2-chloro derivative.

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] In this step, 2-(4-fluorophenyl)acetonitrile, malononitrile, and elemental sulfur are condensed in the presence of a base to form 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

Experimental Protocol:

  • Reactant Mixture: To a solution of 2-(4-fluorophenyl)acetonitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Base Addition: Add morpholine (2.0 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired intermediate as a solid.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and a suitable reflux temperature for the reaction to proceed at a reasonable rate.

  • Morpholine as Base: Acts as a catalyst for the initial Knoevenagel condensation between the nitriles and facilitates the subsequent cyclization with sulfur.[3]

  • Recrystallization: A straightforward and effective method for purifying the solid product to the required purity for the subsequent step.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt intermediate.[4][5]

Experimental Protocol:

  • Diazotization: Suspend 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in cold water is then added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the diazonium intermediate.[6]

  • Copper(I) Chloride Catalyst: CuCl is the classic and effective catalyst for the Sandmeyer chlorination, facilitating the radical-nucleophilic aromatic substitution mechanism.[4]

  • Heating to Completion: Gentle heating after the initial reaction ensures the complete decomposition of the diazonium salt and the formation of the final product.

Method 2: The One-Pot Synthesis Approach

In the interest of process intensification and improved efficiency, one-pot syntheses are highly desirable. This approach aims to combine multiple reaction steps into a single operation, reducing work-up, purification, and overall reaction time.[7][8]

Experimental Protocol:

  • Reactant Mixture: In a single reaction vessel, dissolve 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.0 eq) and copper(II) chloride (1.5 eq) in acetonitrile.

  • Reagent Addition: Add tert-butyl nitrite (1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Causality of Experimental Choices:

  • Acetonitrile as Solvent: A polar aprotic solvent that is suitable for Sandmeyer-type reactions.

  • tert-Butyl Nitrite: A convenient and efficient in-situ source of the nitrosonium ion required for diazotization.

  • Copper(II) Chloride: Can also effectively catalyze the Sandmeyer reaction, sometimes offering advantages in terms of solubility and handling compared to Cu(I) salts.[4]

Comparative Discussion

The two-step synthesis offers a robust and well-understood pathway. The isolation and purification of the 2-aminothiazole intermediate can lead to a very pure final product. However, this approach is more time- and labor-intensive due to the multiple steps and work-ups.

The one-pot synthesis , on the other hand, presents a more efficient alternative. By telescoping the diazotization and chlorination steps, it significantly reduces the overall reaction time and the amount of solvent and materials used for work-up. This can be particularly advantageous for library synthesis and rapid analogue generation. However, one-pot reactions can sometimes be more challenging to optimize, and impurities from the initial stages may carry through to the final product, potentially complicating purification.

Conclusion for the Practicing Scientist

For researchers requiring a high-purity standard of this compound and where throughput is not the primary concern, the two-step synthesis via the Gewald and Sandmeyer reactions is a highly reliable method. The ability to purify the intermediate ensures a clean conversion in the final step.

For applications where speed and efficiency are paramount, such as in high-throughput screening or the rapid synthesis of a series of analogues, the one-pot synthesis is the superior choice. While it may require more careful optimization to control for impurities, the significant reduction in reaction time and operational complexity makes it an attractive and modern alternative.

Ultimately, the choice of synthetic route will depend on the specific needs and priorities of the research project. This guide provides the necessary data and experimental context to make an informed and strategic decision.

References

A Comparative Guide to the Mechanism of Action of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile Derivatives and Related Thiazole Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the proposed mechanisms of action for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile derivatives and other prominent thiazole-based compounds. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. This document moves beyond a simple literature review to offer practical, field-proven insights and detailed experimental protocols to empower your research endeavors.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in modern drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.[2][3] This has led to the development of numerous FDA-approved drugs containing a thiazole moiety, including the anticancer agents Dasatinib and Ixabepilone, highlighting the clinical significance of this chemical class.[2][4] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[1][4][5][6]

Unraveling the Mechanism of Action of this compound Derivatives

While specific, in-depth mechanistic studies on this compound are not extensively reported in peer-reviewed literature, its chemical structure provides valuable clues to its potential biological activity. This compound serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[7] The presence of the thiazole core, a 4-fluorophenyl group, a chloro substituent, and a carbonitrile moiety suggests several plausible mechanisms of action, primarily in the context of cancer therapy.

The fluorophenyl group can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions, while the chloro and carbonitrile groups can act as key pharmacophoric features or reactive sites. Based on the extensive research on analogous thiazole derivatives, the primary anticancer mechanisms likely involve:

  • Protein Kinase Inhibition: The thiazole scaffold is a common feature in many kinase inhibitors.[1][8][9]

  • Induction of Apoptosis: Many cytotoxic thiazole derivatives exert their effects by triggering programmed cell death.[10][11][12]

  • Cell Cycle Disruption: Arresting the cell cycle is another common mechanism for thiazole-based anticancer agents.[10]

This guide will now delve into a comparative analysis of these mechanisms, supported by experimental data from related thiazole compounds.

Comparative Analysis of Anticancer Mechanisms of Thiazole Derivatives

The anticancer effects of thiazole derivatives are multifaceted, often involving the modulation of multiple cellular pathways.[11][12] Below, we compare the most prominent mechanisms of action.

Thiazole Derivatives as Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1][9] Thiazole-containing small molecules have shown significant promise as inhibitors of various protein kinases.[1][8][9]

Featured Article Snippet:

"Due to their specific structural features, thiazole derivatives have a high potential for interacting with different protein kinases, leading researchers to investigate a variety of structural changes. This thorough review thoroughly examines the design and biological evaluations of small molecules utilizing thiazole as potential agents that target various kinases for anti-cancer applications. These compounds are categorized into two classes: inhibitors of serine/threonine and tyrosine kinases."[1][9]

The following table summarizes the kinase inhibitory activity of selected thiazole derivatives, providing a comparative overview of their potency and specificity.

Compound ClassTarget Kinase(s)IC50Reference Cancer Cell LinesSource
Thiazole-based derivativesB-RAFV600E23.1 ± 1.2 nMMelanoma cells[8]
Thieno-thiazole derivativesEGFR, VEGFR-2, BRAFV600ENot specifiedMCF-7, HepG-2[13]
Diphyllin thiazole derivativesV-ATPase0.3 µM (for compound 5d)HepG2[14]
Thiazole-5-carboxamide derivativesNot specified48% inhibition at 5 µg/mLA-549, Bel7402, HCT-8[15]

Visualizing Kinase Inhibition:

The following diagram illustrates a simplified workflow for a kinase inhibition assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Enzyme Incubation Incubation (Kinase + Substrate + ATP + Compound) Kinase->Incubation Substrate Substrate (e.g., peptide) Substrate->Incubation ATP ATP ATP->Incubation Compound Test Compound (Thiazole Derivative) Compound->Incubation Detection_Reagent Detection Reagent (e.g., Antibody, Luminescent Reagent) Incubation->Detection_Reagent Signal Signal Measurement (Luminescence, Fluorescence) Detection_Reagent->Signal

Caption: Workflow for a typical in vitro kinase inhibition assay.

Induction of Apoptosis by Thiazole Derivatives

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many thiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[10][11][12]

Key apoptotic events triggered by thiazole compounds include:

  • Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential is an early indicator of apoptosis.[10]

  • DNA Fragmentation: Activation of endonucleases leads to the cleavage of DNA into characteristic fragments.[10]

  • Caspase Activation: A cascade of caspase enzymes is activated, leading to the execution of apoptosis.

Visualizing the Apoptotic Pathway:

The following diagram illustrates a simplified apoptotic pathway that can be induced by thiazole derivatives.

G Thiazole Thiazole Derivative Mitochondria Mitochondria Thiazole->Mitochondria Induces Mitochondrial Depolarization Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: Simplified intrinsic apoptotic pathway induced by thiazole derivatives.

Experimental Protocols for Mechanism of Action Studies

To rigorously confirm the mechanism of action of this compound derivatives, a series of well-controlled experiments are necessary. The following protocols provide a starting point for your investigations.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a population of cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks and Future Directions

The thiazole scaffold continues to be a highly valuable framework in the quest for novel anticancer agents. While the precise mechanism of action for this compound derivatives requires further elucidation, the extensive body of research on related compounds strongly suggests that they likely function as inhibitors of key cellular processes such as protein phosphorylation, cell cycle progression, and apoptosis.

Future research should focus on identifying the specific molecular targets of these derivatives through techniques such as affinity chromatography, proteomics, and in silico modeling. A deeper understanding of their structure-activity relationships will be instrumental in optimizing their potency and selectivity, ultimately paving the way for the development of next-generation anticancer therapeutics.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile: An Essential Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. Its structural motifs, including the reactive chloro and cyano groups on the thiazole core and the fluorinated phenyl ring, make it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of peer-reviewed synthesis protocols for this valuable compound, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of different synthetic strategies. By presenting detailed, validated protocols and supporting data, this document aims to empower researchers to make informed decisions in the design and execution of synthetic routes to this and related molecules.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound typically proceeds through a two-step sequence involving the initial construction of a 2-aminothiazole precursor followed by the conversion of the amino group to a chloro group. The two primary strategies for the synthesis of the key 2-aminothiazole intermediate are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis. The subsequent chlorination is most commonly achieved via a Sandmeyer-type reaction. More recently, alternative deaminative chlorination methods have emerged, offering potential advantages in terms of safety and substrate scope.

This guide will compare two plausible and well-documented synthetic pathways:

  • Protocol 1: Gewald Aminothiophene Synthesis followed by Sandmeyer Reaction. This classic approach utilizes a multicomponent reaction to build the substituted aminothiazole core, followed by a diazotization-chlorination sequence.

  • Protocol 2: Hantzsch Thiazole Synthesis followed by Deaminative Chlorination. This pathway employs the condensation of an α-haloketone with a thiourea derivative, followed by a modern, metal-free deaminative chlorination.

Protocol 1: Gewald Aminothiophene Synthesis and Subsequent Sandmeyer Reaction

This protocol represents a robust and widely applicable method for the synthesis of polysubstituted 2-aminothiophenes, which are readily converted to the corresponding thiazoles. The key advantage of the Gewald reaction is its convergent nature, assembling complex molecules from simple starting materials in a single step.[1][2][3]

Part A: Synthesis of the Precursor: 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The Gewald reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] In this case, 4-fluoroacetophenone serves as the ketone component and malononitrile provides the active methylene and nitrile functionalities.

Reaction Scheme:

Gewald Synthesis 4-Fluoroacetophenone 4-Fluoroacetophenone Intermediate Knoevenagel Condensation Product 4-Fluoroacetophenone->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Sulfur Product 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile Sulfur->Product Base Base Base->Intermediate Intermediate->Product Sandmeyer Reaction Precursor 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile Diazonium_Salt Diazonium Salt Intermediate Precursor->Diazonium_Salt Diazotization Product 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile Diazonium_Salt->Product Chlorination NaNO2_HCl NaNO₂ / HCl NaNO2_HCl->Diazonium_Salt CuCl CuCl CuCl->Product Hantzsch Synthesis alpha_Haloketone 2-Bromo-1-(4-fluorophenyl)ethanone Product 2-Amino-4-(4-fluorophenyl) thiazole alpha_Haloketone->Product Thiourea Thiourea Thiourea->Product Deaminative Chlorination Precursor 2-Amino-4-(4-fluorophenyl) thiazole-5-carbonitrile Product 2-Chloro-4-(4-fluorophenyl) thiazole-5-carbonitrile Precursor->Product Chlorination Pyrylium_Reagent Pyrylium Tetrafluoroborate Pyrylium_Reagent->Product Chloride_Source MgCl₂ Chloride_Source->Product

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a novel compound like 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of this halogenated heterocyclic nitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just steps, but the scientific rationale behind them.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a solid chemical compound with the molecular formula C₁₀H₄ClFN₂S.[1][2] Its structure, which includes a chlorinated and fluorinated phenyl group attached to a thiazole nitrile backbone, dictates its chemical reactivity and hazard profile.

Vendor-supplied safety information indicates that this compound is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The nitrile group (-C≡N) is a key feature; while not all nitriles are as acutely toxic as inorganic cyanides, some can be metabolized to release cyanide in the body. Therefore, it is prudent to handle this compound with the same level of caution as other potentially toxic research chemicals.

The presence of chlorine and fluorine atoms classifies it as a halogenated organic compound.[3] Halogenated organics are of particular concern for disposal due to their potential to form persistent and toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[4][5] Furthermore, fluorinated organic compounds can be persistent in the environment, bioaccumulate, and may have long-term ecotoxicological effects.[6][7][8][9]

Table 1: Hazard Summary for this compound

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion may lead to adverse health effects.
Causes skin irritationH315Direct contact can cause redness and inflammation of the skin.
Causes serious eye irritationH319Can cause significant, but reversible, eye injury.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.

The Primary Disposal Pathway: High-Temperature Incineration

Given its classification as a halogenated organic compound, the recommended and often legally mandated method of disposal for this compound is high-temperature incineration in a licensed hazardous waste facility.[3][4] This method ensures the complete destruction of the molecule, preventing the release of the parent compound or hazardous degradation products into the environment.

The critical parameter for the incineration of halogenated waste is the temperature. To ensure the breakdown of stable halogenated compounds and prevent the formation of toxic byproducts, a minimum temperature of 1100°C is required for waste containing more than 1% of halogenated organic substances.[10][11][12]

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol outlines the necessary steps for the safe accumulation and preparation of this compound waste for pickup by a certified hazardous waste disposal service.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste."[3][13] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the first waste was added.

    • The relevant hazard pictograms (e.g., irritant).

  • Collection of Pure Compound Waste: Place any unused or expired pure this compound directly into the designated waste container.

  • Collection of Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, disposable spatulas, or paper towels used for minor spills, should also be placed in this container.

  • Avoid Mixing: Do not mix this waste stream with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[13]

Handling Spills

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or the dust is airborne, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate PPE as described in section 3.1.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect the Waste: Carefully sweep the absorbed material into the designated "Halogenated Organic Solid Waste" container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and then with soap and water. Place the cleaning materials into the same hazardous waste container.

Storage and Disposal
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

  • Disposal: Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Regulatory Considerations: EPA Hazardous Waste Codes

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, it would likely be classified under the "F-codes" for wastes from non-specific sources if it were part of a spent solvent mixture.[14][15][16][17] For example, if used in a process with solvents like tetrachloroethylene or methylene chloride, the resulting waste mixture could be classified as F001 or F002.[14][16][18]

More broadly, any solid waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity is considered hazardous. Given its hazard statements, this compound could potentially be classified as a D-coded waste if it meets the toxicity characteristic criteria. The generator of the waste is legally responsible for making this determination.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (Pure compound or contaminated material) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated, labeled 'Halogenated Organic Solid Waste' container. is_halogenated->collect_halogenated Yes seal_and_store Securely seal the container and store in a designated satellite accumulation area. collect_halogenated->seal_and_store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. seal_and_store->contact_ehs incineration High-Temperature Incineration (≥1100°C) by a licensed hazardous waste facility. contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of the research lifecycle. By understanding its hazardous properties as a halogenated organic nitrile and adhering to the principles of proper waste segregation and high-temperature incineration, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS No. 1628265-17-7). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document is structured not as a rigid checklist, but as a dynamic operational plan, grounded in the principles of risk assessment and the hierarchy of controls. My goal is to equip you with the knowledge to not only protect yourself but also to ensure the integrity of your research by explaining the causality behind each safety recommendation.

Foundational Safety Profile: Understanding the Hazard

Before any laboratory work commences, a thorough understanding of the material's intrinsic hazards is paramount. This compound is a solid, often appearing as a brown powder or white chunks, with a defined set of risks identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The compound is categorized with the GHS07 pictogram, signaling specific health hazards that demand our respect and attention.

Hazard ClassGHS CodeDescriptionPractical Implication in the Lab
Acute Toxicity (Oral) H302Harmful if swallowedAccidental ingestion via contaminated hands is a primary risk. Strict personal hygiene is non-negotiable.
Skin Irritation H315Causes skin irritationDirect contact with the solid or solutions can cause inflammation and discomfort. Dermal protection is mandatory.
Eye Irritation H319Causes serious eye irritationOcular exposure to dust or splashes poses a significant risk of serious, potentially lasting, eye damage.
Respiratory Irritation H335May cause respiratory irritationInhalation of airborne dust or aerosols can irritate the respiratory tract. Airborne exposure must be minimized.

This hazard profile dictates a clear mandate: we must prevent this compound from entering the body through ingestion, inhalation, or direct contact. The following protocols are designed to achieve this by establishing multiple, redundant layers of protection.

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness is critically dependent on the preceding layers of control: Engineering and Administrative. This systemic approach is the hallmark of a robust safety culture.

Engineering Controls: Your Primary Shield

Engineering controls are designed to remove the hazard at the source, representing the most effective way to manage exposure.

  • Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted within a certified chemical fume hood. This is the most critical control for mitigating the respiratory irritation hazard (H335) by preventing dust and vapors from entering the laboratory environment.

  • Safety Shower and Eyewash Station: Ensure that a recently tested safety shower and eyewash station are readily accessible and unobstructed. In the event of a significant splash, immediate decontamination is key.

Administrative Controls: Safe Work Practices

These are the procedures and policies that institutionalize safety in our daily workflow.

  • Designated Work Area: Demarcate a specific area within the fume hood for handling this compound. Protect the work surface with disposable, plastic-backed absorbent paper to contain spills and simplify decontamination.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of an accidental release.

  • Personal Hygiene: Never eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves, to prevent accidental ingestion (addressing H302).

  • Avoid Cross-Contamination: Remove gloves using the proper technique before leaving the lab or touching common items like doorknobs, keyboards, or personal devices.

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, PPE provides the essential final barrier against exposure. The precautionary statement P280 explicitly requires the use of protective gloves, clothing, eye, and face protection.

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldDue to the "serious eye irritation" hazard (H319), chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield must be worn over the goggles when there is any risk of splashing.
Hands Disposable Nitrile GlovesThin, disposable nitrile gloves (e.g., 5-mil or greater) offer excellent splash protection for brief contact. They must be changed immediately if contaminated. For prolonged handling, consider double-gloving. Always inspect gloves for holes before use.
Body Long-Sleeved Laboratory CoatA fully buttoned lab coat protects the skin on your arms and torso from accidental contact.
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills. This is a standard requirement for all laboratory work.

Procedural Plans: From Operation to Disposal

Safe handling is a continuous process, from the moment a reagent is removed from storage to its final disposal.

Operational Protocol
  • Preparation: Before retrieving the chemical, verify that the fume hood is operational. Ensure your PPE is donned correctly and that you have located the nearest eyewash station and safety shower.

  • Handling the Solid: Place a fresh sheet of absorbent bench paper on the work surface inside the fume hood. When weighing, use smooth, deliberate motions to avoid generating airborne dust.

  • Preparing Solutions: If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.

  • Post-Handling Decontamination: Once the procedure is complete, decontaminate any non-disposable equipment used. Wipe down the work surface within the fume hood.

  • Glove Removal and Hand Washing: Carefully remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated waste container. Wash your hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Chemical Waste: All surplus solid material and solutions containing this compound must be collected in a dedicated, clearly labeled hazardous waste container. This container should have a secure lid and be stored in a designated, well-ventilated waste accumulation area. Never discharge this chemical waste to the sewer system.

  • Contaminated Consumables: All disposable items that have come into contact with the chemical, such as nitrile gloves, weigh boats, pipette tips, and contaminated bench paper, must be disposed of as solid hazardous waste. Place them in a separate, clearly labeled container or bag designated for contaminated solid waste.

  • Final Disposal: The ultimate disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.

Visual Workflow Guides

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the proper segregation of waste streams.

PPE_Selection_Workflow start Start: Prepare to handle This compound fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_base Standard Lab Attire: - Long-sleeved lab coat - Closed-toe shoes fume_hood->ppe_base  Yes no_hood STOP. Do not proceed. Consult EHS. fume_hood->no_hood No   task What is the task? ppe_base->task weighing Weighing solid or handling powder task->weighing solution Preparing/transferring a solution task->solution goggles Wear chemical splash goggles weighing->goggles solution->goggles gloves Wear nitrile gloves goggles->gloves face_shield Wear a face shield over goggles gloves->face_shield stop Proceed with experiment face_shield->stop

Caption: PPE selection workflow based on the specific laboratory task.

Waste_Disposal_Pathway cluster_waste Waste Generation Point (Inside Fume Hood) chem_waste Excess solid or liquid solutions liquid_container Labeled Liquid Hazardous Waste Container chem_waste->liquid_container ppe_waste Contaminated Gloves, wipes, weigh boats solid_container Labeled Solid Hazardous Waste Container ppe_waste->solid_container glass_waste Contaminated Glassware (e.g., broken flask) sharps_container Labeled Sharps Waste Container glass_waste->sharps_container final_disposal Collection by EHS / Licensed Contractor liquid_container->final_disposal solid_container->final_disposal sharps_container->final_disposal

Caption: Segregation pathway for waste generated during handling.

By integrating this guidance into your laboratory's standard operating procedures, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

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